Product packaging for N-Methyltyramine(Cat. No.:CAS No. 370-98-9)

N-Methyltyramine

Cat. No.: B1195820
CAS No.: 370-98-9
M. Wt: 151.21 g/mol
InChI Key: AXVZFRBSCNEKPQ-UHFFFAOYSA-N
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Description

N-Methyltyramine (NMT) is a natural phenethylamine alkaloid and trace amine found in a variety of plants, including bitter orange (Citrus aurantium) and Acacia species, as well as in beer and malt . As a potent stimulator of gastrin release, it is a useful research compound in the study of gastric acid secretion; its ED50 for this effect in rats is approximately 10 μg/kg . Its pharmacological profile is characterized primarily by the indirect release of norepinephrine . Studies indicate that NMT is a competitive substrate for monoamine oxidase (MAO) and an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), with an EC50 of approximately 2 μM on the human TAAR1 receptor . In research settings, it has been shown to increase blood pressure and heart rate, effects that are inhibited by pre-treatment with agents like guanethidine and desipramine, supporting its role as an indirectly-acting amine . After oral administration in rats, this compound is absorbed mainly from the small intestine, and its absorption profile can be predicted using gastrointestinal-transit-absorption models . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1195820 N-Methyltyramine CAS No. 370-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(methylamino)ethyl]phenol
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InChI

InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
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InChI Key

AXVZFRBSCNEKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13062-76-5 (hydrochloride)
Record name Methyl-4-tyramine
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DSSTOX Substance ID

DTXSID60190496
Record name Methyl-4-tyramine
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Molecular Weight

151.21 g/mol
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Physical Description

Solid
Record name N-Methyltyramine
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CAS No.

370-98-9
Record name N-Methyltyramine
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Record name p-[2-(methylamino)ethyl]phenol
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Foundational & Exploratory

N-Methyltyramine: A Technical Guide to Its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

N-methyltyramine (NMT) is a protoalkaloid biogenic amine with a growing body of research interest due to its presence in various plant species and its pharmacological activities. As a substituted phenethylamine, it shares structural similarities with other well-known biogenic amines like tyramine. This document serves as an in-depth technical guide, consolidating information on the discovery, natural prevalence, and analytical methodologies related to this compound. It also provides a visual representation of its core signaling pathways.

Discovery

This compound was first isolated from germinating barley (Hordeum vulgare) in 1950 by Kirkwood and Marion.[1] Their work established the foundational knowledge of this compound's existence in the plant kingdom. Subsequent research has since identified NMT in a diverse range of plant families, often co-occurring with its precursor, tyramine, and its N,N-dimethylated derivative, hordenine.[2]

Natural Distribution and Quantitative Analysis

This compound is found in a variety of plants, and its concentration can differ based on the species, the specific part of the plant, and its developmental stage. The following table summarizes the quantitative data on NMT concentrations in several notable plant sources.

Table 1: Quantitative Data of this compound in Natural Sources

Plant SpeciesFamilyPlant PartConcentration (µg/g)
Hordeum vulgare (Barley)PoaceaeRaw Barley~5[1]
Green Malts~21[1]
Kilned Malts~27[1]
Green Malt Roots~1530[1]
Kilned Malt Roots~1960[1]
Acacia rigidula (Blackbrush Acacia)FabaceaeLeaves240 - 1240[1]
Acacia berlandieriFabaceaeLeaves190 - 750[1]
Acacia schweinfurthiiFabaceaeSeeds440[1]
Citrus aurantium (Bitter Orange)RutaceaeRipe Fruit Extract~180[1]

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from plant tissues.

Methodology:

  • Sample Preparation: The plant material is dried and ground into a fine powder.

  • Acid Extraction: The powdered material is subjected to extraction with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: The mixture is filtered to separate the solid plant debris from the liquid extract containing the alkaloids.

  • Basification: The pH of the filtrate is adjusted to the alkaline range (pH 9-10) using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble.

  • Solvent Partitioning: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform). The deprotonated alkaloids partition into the organic layer.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Identification and Quantification via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A robust and sensitive method for the analysis of this compound involves reversed-phase HPLC coupled with mass spectrometry.

Methodology:

  • Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the initial mobile phase, and filtered through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for this compound.[3]

    • Analysis: The mass spectrometer can be operated in full scan mode for identification or in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[4] The precursor ion for this compound is [M+H]+ at m/z 152.10699.[3]

  • Quantification: A calibration curve is constructed using certified reference standards of this compound to determine the concentration in the sample.

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

This compound is biosynthesized from the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by a methylation step.

Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine This compound Tyramine->N_Methyltyramine Tyramine N-methyltransferase

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Interaction with Adrenergic Receptors

This compound is known to interact with adrenergic receptors. Research indicates that it acts as an α-adrenoreceptor antagonist.[5][6] This interaction can modulate downstream signaling cascades.

NMT This compound Alpha_AR α-Adrenergic Receptor NMT->Alpha_AR Antagonistic Binding G_Protein G-Protein Alpha_AR->G_Protein Modulates Activity Effector Effector Molecule G_Protein->Effector Regulates Cellular_Response Cellular Response Effector->Cellular_Response Alters

Caption: this compound's antagonistic action on α-adrenergic receptors.

Experimental Workflow for Bioactivity Screening

A generalized workflow for screening the bioactivity of this compound, for instance, its effect on a specific cellular response, is depicted below.

cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis Cell_Culture Cell Culture expressing target receptor Treatment Treat cells with NMT solutions Cell_Culture->Treatment NMT_Solutions Prepare serial dilutions of this compound NMT_Solutions->Treatment Incubation Incubate for defined period Treatment->Incubation Cellular_Assay Perform Cellular Assay (e.g., cAMP measurement) Incubation->Cellular_Assay Data_Analysis Data Analysis (Dose-response curve) Cellular_Assay->Data_Analysis

Caption: A generalized workflow for assessing the cellular effects of this compound.

References

The Core of Amine Synthesis: An In-depth Technical Guide to N-Methyltyramine Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltyramine (NMT) is a biogenic amine found in a variety of plant species, where it serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant alkaloids, including hordenine and synephrine. The production of NMT is a targeted, two-step enzymatic pathway originating from the amino acid L-tyrosine. Understanding the intricacies of this biosynthetic route, the kinetics of its enzymes, and its regulation is paramount for researchers in plant biochemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the core principles of this compound biosynthesis in plants, detailing the enzymatic players, their kinetic properties, and the experimental protocols required for their study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-tyrosine is a direct and efficient pathway involving two key enzymatic reactions: decarboxylation and N-methylation.

  • Decarboxylation of L-Tyrosine: The pathway initiates with the decarboxylation of the amino acid L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TYDC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.[1]

  • N-methylation of Tyramine: The subsequent and final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of tyramine, yielding this compound. This methylation is carried out by the enzyme Tyramine N-methyltransferase (TNMT) .[2]

Quantitative Data on this compound Biosynthesis

The efficiency and rate of this compound synthesis are dictated by the kinetic properties of the involved enzymes and their expression levels in different plant species and tissues. This section summarizes the available quantitative data.

Enzyme Kinetics

The following tables present the kinetic parameters for Tyrosine Decarboxylase (TYDC) from various plant sources. As of the latest literature review, specific kinetic data for plant-derived Tyramine N-methyltransferase (TNMT) remains to be extensively characterized and published.

Table 1: Kinetic Parameters of Plant Tyrosine Decarboxylases (TYDC)
Plant Source Substrate Km (µM) Vmax (µM/min)
Rehmannia glutinosaL-Tyrosine249.7 ± 17.116.424 ± 0.1312
Rehmannia glutinosaL-DOPA273.8 ± 37.181.878 ± 0.0776
Olea europaea (OeTDC1)L-Tyrosine1900Not Reported
Olea europaea (OeTDC1)L-DOPA340Not Reported
Olea europaea (OeTDC2)L-Tyrosine1290Not Reported
Olea europaea (OeTDC2)L-DOPA460Not Reported

Data sourced from studies on recombinant enzymes.[3][4]

Accumulation of this compound in Plants

The concentration of this compound varies significantly among plant species and is influenced by developmental stage and environmental conditions.

Table 2: this compound Content in Various Plant Tissues
Plant Species Tissue
Hordeum vulgare (Barley)Green malt roots
Hordeum vulgare (Barley)Kilned malt roots
Acacia rigidulaLeaves
Acacia berlandieriLeaves
Acacia schweinfurthiiSeeds
Citrus aurantium (Bitter Orange)Ripe fruit extract

Data compiled from various phytochemical analyses.[5]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to both developmental cues and environmental stresses. The jasmonate signaling pathway, a key regulator of plant defense responses, has been shown to play a significant role in inducing the expression of genes involved in alkaloid biosynthesis, including those in the this compound pathway.

Upon perception of stress signals, plants synthesize jasmonic acid (JA). JA promotes the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors such as MYC2, which in turn activate the expression of other downstream transcription factors like the ORCA (octadecanoid-responsive Catharanthus AP2-domain) proteins.[1][6] These ORCA transcription factors are known to bind to the promoters of alkaloid biosynthesis genes, including TYDC and likely TNMT, leading to their increased expression and a subsequent boost in this compound production as part of the plant's defense response.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Recombinant Expression and Purification of TYDC and TNMT

The production of pure, active enzymes is essential for kinetic analysis and structural studies. A common approach is the recombinant expression in Escherichia coli followed by affinity chromatography.

Methodology:

  • Gene Amplification and Cloning: The coding sequences of TYDC and TNMT from the plant of interest are amplified by PCR and cloned into an E. coli expression vector, such as pET, containing a polyhistidine (His) tag.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an appropriate optical density.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other mechanical means. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Affinity Purification: The clarified lysate containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of imidazole.

  • Purity and Concentration Assessment: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., Bradford or BCA).

Enzyme Activity Assays

1. Tyrosine Decarboxylase (TYDC) Activity Assay (Spectrophotometric)

This assay measures the production of tyramine, which is subsequently oxidized to generate a colored product.

Reagents:

  • McIlvain Buffer (phosphate-citrate), pH 6.0

  • 4-aminoantipyrine (4-AAP) solution (1 mM)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS) solution (10 mM)

  • Peroxidase solution (40 U/mL)

  • Tyramine oxidase (TYO) solution (20 U/mL)

  • Pyridoxal-5-phosphate (PLP) solution (0.2 mM)

  • L-tyrosine solution (10 mM)

  • Purified recombinant TYDC or plant protein extract

Procedure:

  • Prepare a reaction mixture containing McIlvain buffer, 4-AAP, TOOS, peroxidase, TYO, and PLP in a cuvette.

  • Equilibrate the reaction mixture to 37°C in a spectrophotometer.

  • Initiate the reaction by adding the L-tyrosine solution and the enzyme preparation.

  • Monitor the increase in absorbance at 570 nm over time. The rate of color formation is proportional to the TYDC activity.

  • One unit of TYDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the specified conditions.

2. Tyramine N-methyltransferase (TNMT) Activity Assay (Radioenzymatic)

This highly sensitive assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to tyramine.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • Tyramine hydrochloride solution

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Purified recombinant TNMT or plant protein extract

  • Stopping solution (e.g., a borate buffer containing an unlabeled this compound standard)

  • Organic solvent for extraction (e.g., a mixture of toluene and isoamyl alcohol)

  • Scintillation cocktail

Procedure:

  • Set up the reaction in a microcentrifuge tube containing Tris-HCl buffer, tyramine, and the enzyme solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate for a defined period during which the reaction is linear.

  • Stop the reaction by adding the stopping solution.

  • Extract the radiolabeled this compound product into the organic solvent by vigorous vortexing followed by centrifugation.

  • Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Enzyme activity is calculated based on the amount of [³H]-N-methyltyramine formed per unit time.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a well-defined pathway catalyzed by Tyrosine Decarboxylase and Tyramine N-methyltransferase. While the kinetic properties of TYDC from several plant species have been characterized, there is a notable gap in our understanding of the kinetics of plant TNMT. Future research should focus on the isolation and characterization of TNMT from various this compound-accumulating plants to provide a more complete quantitative picture of this important biosynthetic pathway. Furthermore, a deeper exploration of the signaling networks, beyond the jasmonate pathway, that regulate this compound biosynthesis will provide valuable insights into how plants modulate the production of this key alkaloid precursor in response to a complex array of environmental stimuli. This knowledge will be instrumental for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceuticals derived from this compound.

References

An In-Depth Technical Guide to N-Methyltyramine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: N-Methyltyramine (NMT) is a naturally occurring protoalkaloid found in various plants, such as bitter orange (Citrus aurantium) and barley.[1][2] Structurally, it is the N-methylated analog of tyramine, a well-known biogenic amine.[1] Despite its inclusion in some dietary supplements marketed for weight loss, scientific evidence reveals a complex pharmacological profile that contradicts simple "fat-burner" claims.[3] Core research identifies NMT as an antagonist of the α2-adrenoceptor and an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][4][5] Its physiological effects include the stimulation of gastric secretions, a pressor response, and, contrary to its marketing, an inhibitory effect on lipolysis in human fat cells.[1][6] This document provides a comprehensive technical overview of NMT's chemical properties, synthesis, pharmacological actions, and the experimental methodologies used to characterize it, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[2-(methylamino)ethyl]phenol, is a phenethylamine derivative.[1] Its structure consists of a phenol group attached to an ethylamine chain, with a methyl group substituting one of the amine's hydrogens.

Caption: Chemical structure of this compound (4-[2-(methylamino)ethyl]phenol).

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 4-[2-(methylamino)ethyl]phenol[1]
CAS Number 370-98-9[1]
Chemical Formula C₉H₁₃NO[1]
Molar Mass 151.209 g·mol⁻¹[1]
SMILES CNCCC1=CC=C(C=C1)O[7]
InChIKey AXVZFRBSCNEKPQ-UHFFFAOYSA-N[1]
PubChem CID 9727[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless crystalline solid[1]
Melting Point 130 to 131 °C[1]
Boiling Point 271 °C (at 760 mmHg)[1]
Density 1.03 g/mL[1]
pKa (phenolic H) 9.76[1]
pKa (ammonium H) 10.71[1]
LogP 1.455[7]
Solubility Moderately soluble in water[1]
Flash Point 120 °C[1]

Pharmacology and Mechanism of Action

This compound exhibits a multifaceted pharmacology, interacting with several key receptor systems. Its primary mechanisms of action are antagonism of α2-adrenergic receptors and agonism of TAAR1.

Interaction with the Adrenergic System

NMT is an α2-adrenoceptor antagonist.[4][6][8] It competes with the binding of α2-agonists, such as clonidine, to these receptors.[5] α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gi proteins. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, NMT blocks this inhibitory signal, which can lead to a relative increase in cAMP levels and downstream signaling. This antagonism contributes to its pressor effects and its ability to stimulate norepinephrine release.[1]

a2_antagonism cluster_membrane Cell Membrane a2_receptor α2-AR gi_protein Gi Protein a2_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts nmt This compound nmt->a2_receptor Blocks agonist Agonist (e.g., Norepinephrine) agonist->a2_receptor Activates atp ATP atp->ac downstream Downstream Cellular Effects (Inhibited) camp->downstream inhibition Inhibition

Caption: NMT acts as an α2-adrenoceptor antagonist, blocking the inhibitory Gi pathway.

Interaction with Trace Amine-Associated Receptors (TAARs)

NMT is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP. This action is similar to that of its parent compound, tyramine.[1] The activation of TAAR1 is implicated in modulating monoaminergic neurotransmission and can influence mood and behavior.

taar1_agonism cluster_membrane Cell Membrane taar1_receptor TAAR1 gs_protein Gs Protein taar1_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates camp cAMP (Increased) ac->camp Converts nmt This compound nmt->taar1_receptor Activates atp ATP atp->ac pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: NMT acts as a TAAR1 agonist, activating the stimulatory Gs pathway.

Metabolic and Gastrointestinal Effects

Contrary to its use in weight-loss supplements, NMT inhibits lipolysis in rat adipocytes and fails to significantly stimulate it in human adipocytes.[1] In fact, at high concentrations, it can activate glucose transport in human fat cells, an effect that facilitates lipid storage rather than mobilization.[2] Furthermore, NMT is a known stimulator of gastrin and pancreatic secretions, which enhances the digestion of nutrients.[6][8]

Table 3: Pharmacological Activity of this compound

ParameterValueTarget/SystemReference
IC₅₀ ~5.5 µMα2-adrenoceptor binding ([³H]p-aminoclonidine)[1][5]
EC₅₀ ~2 µMHuman TAAR1 Receptor Activation[1]
Pressor Potency 1/140th of EpinephrineBlood Pressure (Dog model)[1]
Lipolysis Inhibitory / No significant stimulationRat / Human Adipocytes[1]
Gastrin Release StimulatoryGastric System (Rat model)[1]

Synthesis and Analysis

Chemical Synthesis

Several synthetic routes for NMT have been reported. A classic method developed by Walpole involves a four-step process starting from 4-methoxyphenethylamine.[1] This established protocol highlights fundamental organic chemistry reactions.

synthesis_workflow start 4-Methoxyphenethylamine step1 Step 1: Acetylation (Acetic Anhydride) start->step1 intermediate1 N-Acetyl-4-methoxyphenethylamine step1->intermediate1 step2 Step 2: Methylation (Na/Methyl Iodide) intermediate1->step2 intermediate2 N-Acetyl-N-methyl-4-methoxyphenethylamine step2->intermediate2 step3 Step 3: Ether Cleavage (Hydroiodic Acid) intermediate2->step3 intermediate3 N-Acetyl-N-methyltyramine step3->intermediate3 step4 Step 4: Hydrolysis (Aqueous HCl) intermediate3->step4 end This compound step4->end

Caption: Walpole synthesis workflow for this compound.

Analytical Methods

The identification and quantification of NMT in biological matrices and commercial products are typically performed using modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) for structural elucidation and chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS) for sensitive detection and quantification.[7][9]

Key Experimental Protocols

Protocol: α2-Adrenoceptor Radioligand Binding Assay

This protocol is adapted from the methodology used to determine the IC₅₀ of NMT at α2-adrenoceptors.[5]

  • Objective: To determine the binding affinity of this compound for the α2-adrenoceptor in rat brain tissue.

  • Materials:

    • Rat brain cortex tissue homogenate (source of receptors).

    • [³H]p-aminoclonidine (radiolabeled agonist).

    • This compound (test compound) at various concentrations.

    • RX821002 or yohimbine (known α2-antagonist for determining non-specific binding).

    • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare rat brain membrane homogenates by centrifugation.

    • In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]p-aminoclonidine, and varying concentrations of NMT (e.g., 10⁻⁸ M to 10⁻³ M).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM yohimbine).

    • Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of NMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Adipocyte Glucose Uptake Assay

This protocol is based on studies examining the effect of NMT on glucose transport in primary human adipocytes.[2]

  • Objective: To measure the effect of this compound on glucose uptake in isolated human adipocytes.

  • Materials:

    • Freshly obtained human subcutaneous adipose tissue.

    • Collagenase solution for tissue digestion.

    • Krebs-Ringer buffer with bicarbonate, HEPES, and bovine serum albumin (BSA).

    • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog).

    • This compound (test compound).

    • Insulin (positive control).

    • Phloretin or cytochalasin B (inhibitor for non-specific uptake).

  • Methodology:

    • Isolate adipocytes by digesting minced adipose tissue with collagenase at 37°C with gentle shaking.

    • Filter the cell suspension to remove undigested tissue and wash the isolated adipocytes with buffer multiple times by allowing them to float and removing the infranatant.

    • Resuspend the adipocytes to a known concentration (e.g., 20% v/v).

    • Pre-incubate adipocyte aliquots with NMT (e.g., 0.01-1 mM), insulin (e.g., 100 nM), or buffer (for basal uptake) for a set period (e.g., 30 minutes) at 37°C.

    • Initiate the glucose uptake assay by adding 2-deoxy-D-[³H]glucose to each aliquot.

    • Incubate for a short, defined time (e.g., 3-5 minutes) to measure the initial rate of transport.

    • Terminate transport by adding ice-cold buffer containing an inhibitor like phloretin, followed by rapid centrifugation through silicone oil to separate cells from the aqueous medium.

    • Collect the cell layer (top) and measure its radioactivity using a scintillation counter.

    • Express results as pmol of glucose uptake per unit of cells or lipid content over time, and compare the effects of NMT to basal and insulin-stimulated conditions.

Toxicology and Safety

The toxicological profile of NMT is not extensively studied in humans, but animal data provide some insight. It is banned from use in competitive sports by the World Anti-Doping Agency (WADA).[10] Due to its pressor effects, NMT may pose risks to individuals with hypertension or cardiovascular conditions.[3]

Table 4: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD₅₀ ValueReference
Mouse Intraperitoneal780 mg/kg[8]
Mouse Intravenous275 mg/kg[8]

Conclusion

This compound is a pharmacologically active protoalkaloid with a complex mechanism of action. Its primary roles as an α2-adrenoceptor antagonist and a TAAR1 agonist give rise to its effects on the cardiovascular and gastrointestinal systems. The scientific evidence strongly indicates that NMT is not a lipolytic (fat-burning) agent in humans and may even promote nutrient storage.[1][2] This technical guide summarizes the core chemical and biological data on NMT, providing a foundation for researchers and drug development professionals. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile.

References

The Pharmacological Profile of N-Methyltyramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and in the human body. As a methylated analog of tyramine, NMT exhibits a distinct pharmacological profile characterized by its interaction with several key receptor systems, including trace amine-associated receptors (TAARs) and adrenergic receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing its receptor binding affinities, functional activities, and pharmacokinetic profile. Detailed methodologies for key experimental assays are outlined, and critical signaling and metabolic pathways are visualized. The compiled data and experimental frameworks aim to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Receptor Binding and Functional Activity

The primary pharmacological actions of this compound are mediated through its interaction with TAAR1 and adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Activation of this Gs-coupled receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Adrenergic Receptors

This compound displays antagonist activity at α2-adrenergic receptors. It has been shown to inhibit the binding of α2-adrenoceptor agonists. Its activity at other adrenergic receptor subtypes appears to be limited.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

ReceptorSpeciesAssay TypeParameterValueReference(s)
TAAR1HumancAMP accumulationEC5023 µM[1]
Emax83%[1]
α2-AdrenoceptorMouseRadioligand Binding ([3H]p-aminoclonidine)IC505.53 µM[2]
α1A-AdrenoceptorHumanCa2+ responseActivityNo effect up to 300 µM[1]
α1B-AdrenoceptorHumanCa2+ responseActivityNo effect up to 300 µM[1]
α1D-AdrenoceptorHumanCa2+ responseActivityNo effect up to 300 µM[1]
α2A-AdrenoceptorHumanCa2+ responseActivityNo effect up to 300 µM[1]
α2B-AdrenoceptorHumanCa2+ responseActivityNo effect up to 300 µM[1]
β1-AdrenoceptorHumancAMP accumulationActivityNo effect up to 300 µM[1]
β2-AdrenoceptorHumancAMP accumulationActivityNo effect up to 300 µM[1]

Pharmacokinetics and Metabolism

This compound is readily absorbed from the small intestine, particularly the duodenum and jejunum. It undergoes significant first-pass metabolism in the liver.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDoseValueReference(s)
BioavailabilityOral20 mg/kg39.0%[3]
Hepatic Availability--0.510[3]
Hepatic Intrinsic Clearance--2.0 L/h[3]
Metabolism

This compound is a substrate for monoamine oxidases (MAO). A significant metabolic pathway for this compound involves its biotransformation to epinephrine through a series of enzymatic reactions. This conversion has been proposed as a mechanism for its effects on gastrointestinal motility.

Physiological Effects

Gastrointestinal System

This compound has been shown to relax small intestinal smooth muscle and inhibit intestinal propulsion in mice.[4] It also stimulates gastrin and pancreatic secretions, an effect mediated by a cholinergic gastro-pancreatic reflex.[1]

Adipose Tissue

The effects of this compound on lipolysis are complex. While some structurally related amines promote lipolysis, NMT has been reported to have weak to no direct lipolytic activity in human adipocytes and may even exhibit anti-lipolytic effects at higher concentrations.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound for the α2-adrenoceptor.

  • Biological System: Mouse brain membrane preparations.

  • Radioligand: [3H]p-aminoclonidine, a potent α2-adrenoceptor agonist.

  • Methodology:

    • Membrane Preparation: Homogenize mouse brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]p-aminoclonidine at a fixed concentration, and varying concentrations of this compound or a reference antagonist (e.g., RX821002).

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]p-aminoclonidine (IC50) by non-linear regression analysis.

Functional Assay for TAAR1 Activation (cAMP Accumulation)

This protocol describes a cell-based assay to measure the functional agonism of this compound at the human TAAR1 receptor.

  • Biological System: Human Embryonic Kidney (HEK293T) cells stably expressing the human TAAR1 receptor.

  • Principle: Measure the increase in intracellular cAMP levels following receptor activation.

  • Methodology:

    • Cell Culture and Plating: Culture HEK293T-hTAAR1 cells in appropriate media and seed them into 96-well plates.

    • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., phenethylamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on MAO-A and MAO-B.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: A non-selective MAO substrate such as p-tyramine or kynuramine.

  • Principle: Measure the enzymatic activity of MAO in the presence and absence of this compound.

  • Methodology:

    • Assay Setup: In a 96-well plate, combine the MAO enzyme, a suitable buffer, and varying concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Pre-incubation: Pre-incubate the enzyme with the test compound.

    • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

    • Detection: Measure the formation of a product over time. For example, if using p-tyramine as a substrate, the production of H2O2 can be measured using a fluorescent probe.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Assessment of Intestinal Propulsion (Activated Charcoal Meal Assay)

This in vivo protocol is used to evaluate the effect of this compound on gastrointestinal motility in mice.

  • Animal Model: Male ddY mice.

  • Principle: Measure the distance traveled by a non-absorbable marker (activated charcoal) through the small intestine in a given time.

  • Methodology:

    • Animal Preparation: Fast the mice overnight with free access to water.

    • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).

    • Marker Administration: After a set time following drug administration, orally administer a suspension of activated charcoal.

    • Euthanasia and Dissection: Euthanize the mice at a fixed time point after charcoal administration. Carefully dissect the entire small intestine from the pylorus to the cecum.

    • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Data Analysis: Express the intestinal transit as the percentage of the total length of the small intestine covered by the charcoal. Compare the transit in this compound-treated mice to the vehicle-treated control group.

Signaling and Metabolic Pathways

This compound Signaling at TAAR1

TAAR1_Signaling NMT This compound TAAR1 TAAR1 NMT->TAAR1 binds to Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets leading to

This compound activation of the TAAR1 signaling pathway.
Biotransformation of this compound to Epinephrine

NMT_Biotransformation cluster_tyramine Tyramine Metabolism NMT This compound Octopamine Octopamine NMT->Octopamine β-hydroxylation Norepinephrine Norepinephrine Octopamine->Norepinephrine N-demethylation Epinephrine Epinephrine Norepinephrine->Epinephrine N-methylation DBH Dopamine β-hydroxylase (DBH) PNMT Phenylethanolamine N-methyltransferase (PNMT) Tyramine Tyramine Tyramine->NMT N-methylation Tyramine_N_methyltransferase Tyramine N-methyltransferase

Proposed metabolic pathway for the conversion of this compound to Epinephrine.
Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - this compound (variable conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

General workflow for a competitive radioligand binding assay.

Conclusion

This compound possesses a multifaceted pharmacological profile, primarily acting as a TAAR1 agonist and an α2-adrenergic receptor antagonist. Its effects on the gastrointestinal system are notable and appear to be mediated, at least in part, by its biotransformation to other active amines. The provided quantitative data, experimental methodologies, and pathway diagrams offer a foundational understanding for future research into the therapeutic potential and safety profile of this compound. Further investigation is warranted to fully elucidate its mechanism of action and to explore its potential applications in drug development.

References

An In-depth Technical Guide to the Mechanism of Action of N-Methyltyramine on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT), a naturally occurring trace amine found in various plants and the human body, has garnered significant interest for its pharmacological activities. Structurally an N-methylated analog of tyramine, NMT's interaction with the adrenergic system is complex, involving direct receptor modulation, indirect sympathomimetic actions, and potential biotransformation into other active catecholamines. This technical guide provides a comprehensive overview of the current understanding of NMT's mechanism of action on adrenergic receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of adrenergic-targeting compounds.

Introduction

This compound (4-hydroxy-N-methylphenethylamine) is a protoalkaloid that shares structural similarities with well-known biogenic amines and neurotransmitters. Its presence in various botanicals has led to its inclusion in some dietary supplements, often marketed for weight management and enhanced energy. However, its pharmacological profile is multifaceted and not entirely straightforward. This guide aims to dissect the intricate mechanisms by which NMT interacts with the adrenergic system, a critical regulator of numerous physiological processes.

Direct Interaction with Adrenergic Receptors

NMT exhibits direct, albeit complex, interactions with certain subtypes of adrenergic receptors. The primary direct target identified in the literature is the α2-adrenergic receptor.

α2-Adrenergic Receptor Antagonism

Research has demonstrated that NMT acts as an antagonist at α2-adrenergic receptors.[1][2][3] These receptors are presynaptic autoreceptors that typically inhibit the release of norepinephrine upon activation. By antagonizing these receptors, NMT can lead to an increase in norepinephrine release from sympathetic nerve terminals.

CompoundReceptor SubtypeAssay TypeRadioligandTissue/Cell LineIC50 (M)Reference
This compoundα2-AdrenergicRadioligand Binding[3H]p-aminoclonidineRat Brain5.53 x 10⁻⁶[4]
RX821002 (Antagonist)α2-AdrenergicRadioligand Binding[3H]p-aminoclonidineRat Brain1.07 x 10⁻⁸[4]
Activity at Other Adrenergic Receptor Subtypes

Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at α1, β1, β2, and β3-adrenergic receptors. While some sources suggest potential β2 adrenergic activity, this has not been substantiated with robust quantitative evidence.[5] One study indicated that NMT, along with tyramine, failed to stimulate lipolysis in human adipocytes at concentrations up to approximately 66 µM, and even at higher concentrations, the effect was minimal compared to the β-adrenergic agonist isoprenaline.[6] This suggests that NMT is not a potent agonist at the β-adrenergic receptors that mediate lipolysis in human fat cells.

Indirect Sympathomimetic Action

A significant component of NMT's mechanism of action is its ability to act as an indirect sympathomimetic agent. This action is primarily mediated through the release of norepinephrine from sympathetic nerve endings.[6]

The pressor effects of NMT have been observed to be inhibited by pre-treatment with reserpine, a drug that depletes catecholamine stores, further supporting its indirect mechanism of action.[6] Subcutaneous administration of NMT in mice has been shown to enhance the release of norepinephrine from the heart.[6]

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

NMT is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[6]

TAAR1 Agonism

Activation of TAAR1 by NMT can lead to a cascade of downstream signaling events, including the production of cyclic AMP (cAMP).[7] This interaction is a key component of its overall pharmacological profile.

CompoundReceptorAssay TypeCell LineEC50 (µM)Reference
This compoundHuman TAAR1Functional (cAMP)-~ 2[6]
TyramineHuman TAAR1Functional (cAMP)-~ 1[6]

Biotransformation of this compound

There is evidence to suggest that NMT can be biotransformed in the body to other active compounds, including epinephrine.[1] This metabolic pathway could contribute significantly to its overall sympathomimetic effects.

Proposed Pathway to Epinephrine

The proposed enzymatic pathway for the conversion of this compound to epinephrine involves a series of steps analogous to the biosynthesis of catecholamines:[5][8][9][10][11][12]

  • Conversion to N-methyl-L-tyrosine: This initial, proposed step would involve the hydroxylation of the phenyl ring of NMT.

  • Hydroxylation to N-methyl-L-dopa: N-methyl-L-tyrosine would then be hydroxylated by tyrosine hydroxylase.

  • Decarboxylation to Deoxyepinephrine: N-methyl-L-dopa is a potential substrate for DOPA decarboxylase (aromatic L-amino acid decarboxylase), which would convert it to deoxyepinephrine (epinine).[5][9][13]

  • Hydroxylation to Epinephrine: Finally, deoxyepinephrine can be hydroxylated by dopamine β-hydroxylase to form epinephrine.[8][13]

While this pathway is plausible, direct experimental evidence for each specific step in the biotransformation of NMT is still an area of active research. One study has shown that the relaxing effect of NMT on small intestinal smooth muscle can be inhibited by α-methyl-L-tyrosine, an inhibitor of tyrosine hydroxylase, which supports the involvement of this enzymatic pathway.[1]

Signaling Pathways

The interaction of NMT with its target receptors initiates specific intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism Signaling

As an antagonist, NMT blocks the Gi-coupled signaling pathway typically activated by α2-adrenergic receptor agonists. This prevents the inhibition of adenylyl cyclase, leading to maintained or increased levels of intracellular cAMP and promoting norepinephrine release.

alpha2_antagonism NMT This compound Alpha2R α2-Adrenergic Receptor NMT->Alpha2R Antagonizes Gi Gi Protein Alpha2R->Gi Inhibition Blocked AC Adenylyl Cyclase Gi->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion not inhibited ATP ATP NE_release Norepinephrine Release cAMP->NE_release Promotes

Caption: NMT antagonism of the α2-adrenergic receptor signaling pathway.

TAAR1 Agonism Signaling

As an agonist at TAAR1, NMT activates the Gs-coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

taar1_agonism NMT This compound TAAR1 TAAR1 Receptor NMT->TAAR1 Activates Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Initiates

Caption: NMT agonism of the TAAR1 receptor Gs-coupled signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of NMT with adrenergic receptors.

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a method to determine the binding affinity of this compound for α2-adrenergic receptors in rat brain tissue.

radioligand_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis p1 Homogenize rat brain tissue in ice-cold buffer p2 Centrifuge homogenate at low speed p1->p2 p3 Centrifuge supernatant at high speed p2->p3 p4 Resuspend pellet (membranes) in assay buffer p3->p4 a1 Incubate membranes with [3H]p-aminoclonidine (radioligand) p4->a1 a2 Add increasing concentrations of this compound (competitor) a1->a2 a3 Incubate to reach equilibrium a2->a3 s1 Rapidly filter mixture through glass fiber filters a3->s1 s2 Wash filters to remove unbound radioligand s1->s2 s3 Measure radioactivity on filters using liquid scintillation counting s2->s3 d1 Generate competition curve s3->d1 d2 Calculate IC50 value d1->d2

Caption: Workflow for a competitive radioligand binding assay.

  • Objective: To determine the IC50 value of this compound for the α2-adrenergic receptor.

  • Materials:

    • Rat brain tissue

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

    • Radioligand: [3H]p-aminoclonidine

    • Non-labeled competitor: this compound

    • Cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a desired protein concentration.

    • Binding Assay: a. In a series of tubes, add a fixed amount of the membrane preparation. b. Add a fixed concentration of [3H]p-aminoclonidine (typically at or below its Kd). c. Add increasing concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known α2-adrenergic antagonist, e.g., yohimbine). d. Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separation and Counting: a. Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

cAMP Accumulation Functional Assay for TAAR1

This protocol describes a method to determine the functional agonistic activity of this compound at the human TAAR1 receptor by measuring cAMP accumulation.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis c1 Culture HEK293 cells stably expressing human TAAR1 c2 Seed cells into a multi-well plate c1->c2 c3 Incubate until cells are adherent c2->c3 st1 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) c3->st1 st2 Add increasing concentrations of this compound st1->st2 st3 Incubate for a defined period st2->st3 l1 Lyse the cells st3->l1 l2 Measure intracellular cAMP levels (e.g., using a BRET-based biosensor) l1->l2 da1 Generate a dose-response curve l2->da1 da2 Calculate EC50 value da1->da2

Caption: Workflow for a cAMP accumulation functional assay.

  • Objective: To determine the EC50 value of this compound for the activation of the human TAAR1 receptor.

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • Cell culture medium and supplements.

    • Assay buffer (e.g., HBSS).

    • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

    • This compound.

    • cAMP detection kit (e.g., BRET-based cAMP biosensor system).

    • Plate reader capable of detecting the signal from the cAMP assay.

  • Procedure:

    • Cell Culture: a. Culture HEK293 cells stably expressing human TAAR1 in appropriate medium. b. Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

    • Assay: a. Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and pre-incubate for a short period (e.g., 30 minutes). b. Add increasing concentrations of this compound to the wells. Include wells for basal cAMP levels (no agonist) and maximal stimulation (e.g., with a known potent TAAR1 agonist or forskolin). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • cAMP Measurement: a. Lyse the cells according to the cAMP detection kit manufacturer's instructions. b. Measure the intracellular cAMP levels using a suitable detection method, such as a Bioluminescence Resonance Energy Transfer (BRET)-based biosensor.

    • Data Analysis: a. Plot the measured cAMP levels as a function of the logarithm of the this compound concentration to generate a dose-response curve. b. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

The mechanism of action of this compound on adrenergic receptors is a composite of direct and indirect effects. Its antagonist activity at α2-adrenergic receptors and agonist activity at TAAR1 receptors, coupled with its ability to induce norepinephrine release and its potential biotransformation to epinephrine, result in a complex sympathomimetic profile. For researchers and drug development professionals, a thorough understanding of these multifaceted interactions is crucial for predicting the physiological effects and therapeutic potential of NMT and related compounds. Further research is warranted to fully elucidate its activity across all adrenergic receptor subtypes and to confirm the precise details of its metabolic pathways. This guide provides a solid foundation of the current knowledge to inform and direct future investigations in this area.

References

An In-depth Technical Guide on the Biological Role of N-Methyltyramine in the Human Body

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found endogenously in the human body and in various plant species. As a trace amine, it is a derivative of tyramine and plays a role in several physiological processes through its interaction with various receptors and enzymes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and pharmacological actions of this compound, with a focus on its interactions with adrenergic and trace amine-associated receptors. Quantitative data on its binding affinities and physiological effects are presented, along with detailed experimental methodologies for key studies. Furthermore, signaling and metabolic pathways are visually represented to facilitate a deeper understanding of its biological significance.

Introduction

This compound (4-hydroxy-N-methylphenethylamine) is a monoamine alkaloid that has garnered interest in the scientific community due to its presence in certain foods and dietary supplements, and its endogenous production in the human body.[1] Structurally similar to other trace amines like tyramine and octopamine, NMT exerts its effects by interacting with various components of the neuroendocrine system. This guide aims to consolidate the current scientific knowledge on NMT, providing a technical resource for researchers and professionals in drug development.

Biosynthesis and Metabolism

Biosynthesis of this compound

In the human body, this compound is synthesized from its precursor, tyramine. This conversion is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT), which is also responsible for the conversion of norepinephrine to epinephrine.[1][2] In plants, a similar methylation of tyramine is carried out by the enzyme tyramine N-methyltransferase.[1]

This compound Biosynthesis Tyramine Tyramine NMT This compound Tyramine->NMT Methylation PNMT Phenylethanolamine N-methyltransferase (PNMT) SAH S-Adenosyl homocysteine (SAH) PNMT->SAH SAM S-Adenosyl methionine (SAM) SAM->PNMT

Figure 1: Biosynthesis of this compound from Tyramine.
Metabolism of this compound

This compound is primarily metabolized by Monoamine Oxidase (MAO) enzymes, which are responsible for the oxidative deamination of monoamines.[3] NMT acts as a competitive substrate for MAO.[3] Both MAO-A and MAO-B are capable of metabolizing tyramine, and it is likely that they also metabolize NMT, though the specific kinetic parameters for each isoform with NMT as a substrate require further investigation.[4] The metabolism of NMT by MAO would lead to the formation of 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (HPAA). Additionally, N-demethylation to tyramine is a possible metabolic route.[5]

This compound Metabolism NMT This compound Metabolite1 4-Hydroxyphenylacetaldehyde NMT->Metabolite1 Oxidative deamination Tyramine Tyramine NMT->Tyramine N-demethylation MAO Monoamine Oxidase (MAO) NMT->MAO CYP Cytochrome P450 (N-demethylation) NMT->CYP Metabolite2 4-Hydroxyphenylacetic acid (HPAA) Metabolite1->Metabolite2 Oxidation ALDH Aldehyde Dehydrogenase Metabolite1->ALDH MAO->Metabolite1 ALDH->Metabolite2 CYP->Tyramine

Figure 2: Proposed Metabolic Pathways of this compound.

Pharmacological Profile

Receptor Binding Affinities

This compound exhibits a distinct binding profile, with notable interactions at adrenergic and trace amine-associated receptors. The following table summarizes the available quantitative data on its receptor binding affinities.

ReceptorLigandSpeciesAssay TypeParameterValueReference
α2-Adrenoceptor[3H]p-aminoclonidineRat (brain)Radioligand BindingIC505.53 x 10-6 M[6]
Trace Amine-Associated Receptor 1 (TAAR1)-HumancAMP accumulationEC50~2 µM[1]
Trace Amine-Associated Receptor 1 (TAAR1)-HumancAMP accumulationEC5023 µM[7]
Adrenergic Receptor Interactions

This compound has been characterized as an α2-adrenoceptor antagonist.[6][8] This antagonism can lead to an increase in the release of norepinephrine from nerve terminals by blocking the presynaptic feedback inhibition mediated by α2-adrenoceptors. While one source suggests NMT is a potent beta-2 adrenergic receptor agonist, this claim requires further substantiation from primary research.[9]

NMT_Alpha2_Antagonism cluster_presynaptic Presynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE NE_vesicle->NE_released Release alpha2_receptor α2-Adrenoceptor (Gi-coupled) NE_released->alpha2_receptor Binds AC Adenylyl Cyclase alpha2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_vesicle Inhibits release NMT This compound NMT->alpha2_receptor Blocks

Figure 3: this compound's Antagonistic Action at the α2-Adrenoceptor.
Trace Amine-Associated Receptor 1 (TAAR1) Interaction

NMT is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1][7] TAAR1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10] This interaction places NMT within the broader family of trace amines that modulate monoaminergic systems.

NMT_TAAR1_Agonism cluster_cell Target Cell NMT This compound TAAR1 TAAR1 (Gs-coupled) NMT->TAAR1 Binds & Activates Gs Gs protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 4: Agonistic Action of this compound at the TAAR1 Receptor.

Physiological Effects

Gastrointestinal Effects

This compound has been shown to stimulate gastrin and pancreatic secretions.[3][8] This effect is believed to contribute to enhanced appetite and digestion.[8]

Table 2: Effect of this compound on Gastrin and Pancreatic Secretion

Physiological EffectSpeciesAdministrationDoseObservationReference
Gastrin ReleaseRatOralED50: ~10 µg/kgPotent stimulation of gastrin release[3]
Pancreatic SecretionRatIntragastric5, 25, 50 µg/kgDose-dependent increase in pancreatic exocrine secretion[11]
Effects on Lipolysis

The role of this compound in lipolysis (the breakdown of fats) is controversial. While some sources suggest it is used in weight-loss supplements, scientific studies indicate that it may actually inhibit lipolysis.[1][8] One study found that NMT failed to stimulate lipolysis in human adipocytes and at higher concentrations, it only induced 20% of the lipolysis caused by the reference drug, isoprenaline.[1]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity (Adapted from Koda et al., 1999)

This protocol describes a method to determine the binding affinity of this compound to α2-adrenoceptors.

  • Membrane Preparation: Whole brains from male ddY mice are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in the same buffer and centrifuged again. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.7) to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: The assay is performed in a final volume of 250 µL containing 50 µL of the membrane preparation, 50 µL of [3H]p-aminoclonidine (a specific α2-adrenoceptor agonist) at a final concentration of 0.5 nM, and 150 µL of various concentrations of this compound (from 10-8 to 10-3 M) or buffer.

  • Incubation: The mixture is incubated at 25°C for 30 minutes.

  • Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM of unlabeled clonidine. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of NMT that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Mouse Brain Homogenate) start->prep assay Binding Assay (Membranes, [3H]p-aminoclonidine, NMT) prep->assay incubation Incubation (25°C, 30 min) assay->incubation filtration Filtration & Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Figure 5: Workflow for Radioligand Binding Assay.
Bioassay for Gastrin Release (Adapted from Yokoo et al., 1999)

This protocol outlines a method to assess the gastrin-releasing activity of this compound.

  • Animal Preparation: Male Donryu rats are anesthetized. A catheter is inserted into the jugular vein for blood sampling.

  • Sample Administration: A solution of this compound at various concentrations is administered orally.

  • Blood Sampling: Blood samples are collected from the jugular vein catheter at specific time points before and after the administration of NMT.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Gastrin Measurement: Plasma gastrin levels are determined using a specific radioimmunoassay (RIA) kit.

  • Data Analysis: The change in plasma gastrin concentration from baseline is calculated for each dose and time point to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal response).

Measurement of Pancreatic Secretion (Adapted from Tsutsumi et al., 2010)

This protocol describes the measurement of this compound's effect on pancreatic secretion in conscious rats.

  • Animal Surgery: Male Wistar rats are surgically prepared with cannulas in the pancreatic duct, bile duct, duodenum, and stomach to allow for the collection of pancreatic juice and intragastric administration of substances.

  • Recovery: The rats are allowed to recover from surgery for several days.

  • Experimental Procedure: On the day of the experiment, the conscious rats are placed in restraint cages. Pancreatic juice is collected in 15-minute intervals to establish a basal secretion rate.

  • NMT Administration: this compound solutions at different concentrations (5, 25, and 50 µg/kg) are infused into the stomach through the gastric cannula.

  • Sample Collection and Analysis: Pancreatic juice collection continues, and the volume is measured. The protein concentration and amylase activity in the pancreatic juice are determined.

  • Data Analysis: The changes in pancreatic juice volume, protein output, and amylase output from the basal levels are calculated to assess the dose-dependent effect of NMT.

Conclusion

This compound is a multifaceted biogenic amine with a complex biological profile. Its role as an α2-adrenoceptor antagonist and a TAAR1 agonist highlights its potential to modulate adrenergic and other monoaminergic systems. The stimulatory effects of NMT on gastrointestinal secretions are well-documented, though its impact on lipolysis remains an area of conflicting reports that warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for future research into the precise mechanisms of action and physiological roles of this compound. A more comprehensive understanding of its receptor binding profile and metabolic fate is crucial for evaluating its potential therapeutic applications and safety profile, particularly in the context of its use in dietary supplements.

References

The Enigmatic Alkaloid: A Technical Guide to the Historical and Traditional Uses of N-Methyltyramine-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in a diverse range of plant species. Historically, plants containing this protoalkaloid have been integral to traditional medicine systems worldwide, utilized for their purported stimulant, digestive, and restorative properties. This technical guide provides an in-depth exploration of the historical and traditional uses of NMT-containing plants, with a focus on Hordeum vulgare (Barley), Citrus aurantium (Bitter Orange), and various Acacia species. We delve into the quantitative analysis of NMT in these botanicals, detail established experimental protocols for its extraction and quantification, and elucidate its known pharmacological signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering a scientific foundation for the continued investigation of this compound and its therapeutic potential.

Introduction

This compound, a substituted phenethylamine, has garnered increasing interest within the scientific community for its pharmacological activities. Its presence in various botanicals has linked it to a spectrum of traditional uses, from remedies for common ailments to performance-enhancing preparations. This guide synthesizes the available scientific literature to provide a detailed overview of the ethnobotanical background of NMT-containing plants, alongside the modern analytical techniques used to study them and the current understanding of their mechanisms of action.

Historical and Traditional Uses of this compound-Containing Plants

The application of plants containing this compound in traditional medicine is geographically and culturally widespread. This section details the historical uses of three primary plant sources of this alkaloid.

  • Hordeum vulgare (Barley): A staple cereal grain, barley has been used in traditional medicine for millennia. In ancient herbal systems, including Traditional Chinese Medicine and Ayurveda, barley was used to support digestive function, invigorate the body, and promote overall well-being.[1] Tonics made from barley were consumed for their energizing effects and to aid in healthy digestion.[1] Traditional uses also include remedies for digestive issues, skin conditions, and respiratory disorders.[2] In Unani medicine, barley is prescribed for its anti-inflammatory and wound-healing properties.[3]

  • Citrus aurantium (Bitter Orange): The fruit and peel of bitter orange have a long history of use in traditional medicine. In Traditional Chinese Medicine, the dried peel, known as "Zhi Shi," is used to treat digestive disorders such as bloating, constipation, and indigestion.[4] It has also been employed to manage nausea and abdominal pain.[5] In South American folk medicine, bitter orange has been used to treat insomnia, anxiety, and epilepsy.[6] Traditionally, it has been valued as a stimulant and appetite suppressant.[5]

  • Acacia Species: Various species of Acacia have been used in traditional medicine by different cultures. Acacia rigidula, known as blackbrush acacia, was used by Native Americans for a variety of medicinal purposes.[7] A tea made from its flowers was reported to have sedative properties, while a tea from the roots was used for sore throats and coughs.[7] The leaves, when ground into a powder, were used to stop bleeding and as an antimicrobial wash.[7] Other Acacia species have been used in traditional medicine to treat conditions like high cholesterol, diabetes, and indigestion.[8]

Quantitative Analysis of this compound in Plant Materials

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature.

Plant SpeciesPlant PartThis compound ConcentrationReference
Hordeum vulgare (Barley)Raw Grain~5 µg/g[1]
Green Malts~21 µg/g[1]
Kilned Malts~27 µg/g[1]
Green Malt Roots~1530 µg/g[1]
Kilned Malt Roots~1960 µg/g[1]
Citrus aurantium (Bitter Orange)Ripe Fruit Extract~180 µg/g[1]
Orange Fruit Samples0.27-0.56 mg/kg[9]
Acacia rigidulaLeaves~240-1240 µg/g[1]
Acacia berlandieriLeaves~190-750 µg/g[1]
Acacia schweinfurthiiSeeds440 µg/g[1]
Acacia angustissimaLeaves0.00011-0.005%[10]

Experimental Protocols

The accurate quantification of this compound in complex plant matrices requires robust analytical methodologies. This section details common experimental protocols cited in the literature.

Extraction of this compound from Plant Material

Objective: To isolate this compound and other biogenic amines from the plant matrix for subsequent analysis.

Method 1: Acid Extraction (for Acacia species)

  • Sample Preparation: Dry and grind the plant material (e.g., leaves) to a fine powder.

  • Extraction: Extract the powdered plant tissue (1:20 wt/vol) with 1% glacial acetic acid.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Solid-Phase Extraction (SPE): Pass the filtrate through a high-sulfonated polymeric SPE tube. This retains the amines of interest while allowing many impurities to be washed through.

  • Elution: Elute the amines from the SPE tube using an appropriate solvent.

Method 2: Sonication-Based Extraction (for Citrus aurantium)

  • Sample Preparation: Accurately weigh the powdered plant material or extract.

  • Solvent Addition: Add a mixture of methanol and water to the sample in a volumetric flask.

  • Sonication: Sonicate the mixture for a specified time (e.g., 5 minutes) to facilitate the extraction of amines.

  • Dilution: After cooling to room temperature, dilute the extract to the final volume with water.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation: HPLC system with UV or fluorescence detection.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile).

  • Detection:

    • UV Detection: Monitor the eluent at a wavelength where this compound absorbs.

    • Fluorescence Detection: Utilize the native fluorescence of this compound for enhanced sensitivity and selectivity. Derivatization may be employed to improve fluorescence characteristics.

  • Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific quantification of this compound.

Instrumentation: LC system coupled to a tandem mass spectrometer.

Method:

  • Chromatographic Separation: Separate the components of the extract using an HPLC or UPLC system as described above.

  • Ionization: Ionize the eluting compounds using an appropriate ionization source, such as electrospray ionization (ESI).

  • Mass Analysis: Use the mass spectrometer to select the precursor ion of this compound and fragment it.

  • Detection: Monitor specific product ions of this compound for highly selective quantification.

  • Internal Standards: Employ stable isotopically labeled this compound as an internal standard to correct for matrix effects and variations in instrument response.

Signaling Pathways of this compound

This compound exerts its pharmacological effects through interaction with several key signaling pathways.

α2-Adrenergic Receptor Antagonism

This compound acts as an antagonist at α2-adrenergic receptors.[11][12] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[10] The antagonism of α2-adrenergic receptors by NMT leads to a disinhibition of norepinephrine release from presynaptic nerve terminals, resulting in increased synaptic concentrations of this neurotransmitter.

alpha2_antagonism cluster_presynaptic Presynaptic Terminal NMT This compound Alpha2_R α2-Adrenergic Receptor (Gi-coupled) NMT->Alpha2_R Blocks AC Adenylyl Cyclase Alpha2_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NE_release Norepinephrine Release PKA->NE_release Inhibits Presynaptic_Neuron Presynaptic Neuron

Caption: NMT antagonism of α2-adrenergic receptors.

Stimulation of Gastrin and Pancreatic Secretion

This compound has been shown to stimulate gastrin and pancreatic secretions.[11] The stimulation of pancreatic secretion appears to be mediated via a cholinergic gastro-pancreatic reflex.[13]

secretion_pathway NMT This compound (in stomach) G_cells G cells (Stomach) NMT->G_cells Stimulates Cholinergic_reflex Cholinergic Gastro-Pancreatic Reflex NMT->Cholinergic_reflex Activates Gastrin Gastrin Release G_cells->Gastrin Parietal_cells Parietal Cells Gastrin->Parietal_cells Stimulates Acid_secretion Gastric Acid Secretion Parietal_cells->Acid_secretion Pancreas Pancreas Cholinergic_reflex->Pancreas Stimulates Pancreatic_secretion Pancreatic Secretion Pancreas->Pancreatic_secretion

Caption: NMT's effects on gastrin and pancreatic secretion.

Biotransformation and Adrenergic Regulation

Some evidence suggests that this compound can be biotransformed into other active compounds, such as epinephrine, which can then regulate adrenergic receptors, potentially explaining its effects on gastrointestinal motility.[14]

biotransformation_workflow NMT This compound Enzymatic_conversion Enzymatic Conversion NMT->Enzymatic_conversion Epinephrine Epinephrine Enzymatic_conversion->Epinephrine Produces Adrenergic_receptors Adrenergic Receptors (α and β) Epinephrine->Adrenergic_receptors Activates GI_motility Modulation of Gastrointestinal Motility Adrenergic_receptors->GI_motility

Caption: Biotransformation of NMT and its downstream effects.

Conclusion

The historical and traditional uses of this compound-containing plants highlight their long-standing role in human health and wellness. Modern analytical techniques have enabled the precise quantification of this alkaloid, providing a basis for understanding its dose-dependent effects. The elucidation of its signaling pathways, particularly its antagonism of α2-adrenergic receptors and its influence on digestive secretions, offers a molecular basis for its traditional applications. This guide provides a comprehensive foundation for further research into the therapeutic potential of this compound, encouraging a data-driven approach to the development of novel pharmaceuticals and nutraceuticals derived from these historically significant plants. Further investigation is warranted to fully characterize its pharmacological profile and to explore its potential in a clinical context.

References

Methodological & Application

Application Notes and Protocols for N-Methyltyramine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of N-methyltyramine, a biogenic amine with significant interest in pharmacological research. The document includes summaries of quantitative data, step-by-step experimental procedures, and visual diagrams of the synthesis workflow and a key signaling pathway.

Data Presentation: Synthesis and Purification of this compound

The following tables summarize quantitative data from various synthesis and purification methods for this compound.

Table 1: Comparison of this compound Synthesis Protocols

Synthesis MethodStarting MaterialKey ReagentsReported YieldReported PuritySource
Hydrogenation of IntermediatePhenol derivativePd/C, H₂, HClNot explicitly stated for this compound, but 13.2g of hydrochloride salt obtained from 22.2g of intermediate99.3-99.5% (HPLC)[1]
O-DemethylationN,O-dimethyltyramineConcentrated HCl98%Not specified[2]
Multi-step synthesis from AnisoleAnisoleVarious46-47% (overall)Not specified[2]

Table 2: Physical and Analytical Data for this compound Hydrochloride

PropertyValueSource
Melting Point149.5-150 °C[1]
Purity (by HPLC)99.3-99.5%[1]
Molecular FormulaC₉H₁₄ClNO[3]
Molecular Weight187.67 g/mol [3]
SolubilityWater (25 mg/mL), DMSO (100 mg/mL)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol describes the methylation of tyramine using formaldehyde and formic acid.

Materials:

  • Tyramine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH) or other suitable base for basification

Procedure:

  • To a solution of tyramine (1 equivalent) in a suitable reaction vessel, add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).

  • Heat the reaction mixture to 80°C and maintain for 18 hours.

  • Cool the mixture to room temperature (25°C).

  • Add water and 1M HCl to the reaction mixture.

  • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).

  • Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for the purification of crude this compound hydrochloride.

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Acetone (ice-cold)

  • Deionized water (if using a mixed solvent system)

  • Heating apparatus (e.g., hot plate with stirrer)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.[1]

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound using column chromatography. The specific mobile phase composition may need to be optimized based on the impurity profile.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or other suitable size)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary to elute the this compound.

  • Collect fractions as they elute from the column.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Tyramine Tyramine Reaction Reductive Amination (e.g., Eschweiler-Clarke) Tyramine->Reaction Crude_NMT Crude this compound Reaction->Crude_NMT Recrystallization Recrystallization Crude_NMT->Recrystallization ColumnChrom Column Chromatography Crude_NMT->ColumnChrom Pure_NMT Pure this compound Recrystallization->Pure_NMT ColumnChrom->Pure_NMT HPLC HPLC Analysis Pure_NMT->HPLC Purity Purity & Identity Confirmation HPLC->Purity

Caption: Workflow for the synthesis, purification, and analysis of this compound.

TAAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects NMT This compound TAAR1 TAAR1 Receptor NMT->TAAR1 binds to Gs Gs Protein TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active ERK ERK1/2 Activation PKA_active->ERK Cellular_Response Cellular Response (e.g., Neurotransmission Modulation) ERK->Cellular_Response

Caption: this compound activated TAAR1 signaling pathway.

References

Application Notes and Protocols: Large-Scale Synthesis of N-Methyltyramine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltyramine hydrochloride is a valuable compound in pharmaceutical research and development, known for its physiological activities. The demand for a scalable, efficient, and cost-effective synthesis process is paramount for its broader application. This document provides detailed application notes and protocols for the large-scale synthesis of this compound hydrochloride, based on established methodologies. The protocols herein are designed to be reproducible and scalable for industrial production.

Introduction

This compound, a naturally occurring biogenic amine found in various plants, is the N-methylated analog of tyramine. Its hydrochloride salt is often preferred for its stability and solubility. Various synthetic routes to this compound have been explored, ranging from laboratory-scale preparations to methods suitable for industrial production. The protocols detailed below focus on a robust and high-yielding synthetic pathway amenable to large-scale manufacturing.

Data Presentation

The following tables summarize the quantitative data from a validated large-scale synthesis protocol.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
p-Hydroxyphenylacetic acidC₈H₈O₃152.1515.2 gSigma-Aldrich
Thionyl chlorideSOCl₂118.9720 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93200 mLFisher Scientific
Methylamine aqueous solution (40%)CH₅N31.0650 mLAlfa Aesar
Tetrahydrofuran (THF)C₄H₈O72.11200 mLSigma-Aldrich
Reducing Agent (e.g., Borane-THF complex)BH₃·THF85.94(Excess)Sigma-Aldrich
Lewis Acid (e.g., Boron trifluoride etherate)BF₃·O(C₂H₅)₂141.93(Catalytic)Sigma-Aldrich
Hydrochloric acid (concentrated)HCl36.46As neededJ.T. Baker
Hydrogen chloride gasHCl36.46To saturationAirgas

Table 2: Reaction Parameters and Yields

StepReactionTemperatureDurationYieldPurity (HPLC)
1Acyl Chloride FormationReflux2 hours~100% (in situ)N/A
2Amidation0-5 °C2 hours90%>98%
3ReductionRefluxOvernight85%>99%
4Salt Formation & PurificationRoom Temp -> 0 °C2 hours95%>99.5%
Overall - - - ~73% >99.5%

Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-(4-hydroxyphenyl)acetamide (Intermediate)
  • Acyl Chloride Formation:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-hydroxyphenylacetic acid (15.2 g, 0.1 mol) and dichloromethane (DCM, 200 mL).

    • Slowly add thionyl chloride (20 mL, excess) to the suspension at room temperature with continuous stirring.

    • Heat the mixture to reflux and maintain for 2 hours until the reaction is complete (monitored by the cessation of gas evolution).

    • Cool the reaction mixture to room temperature.

  • Amidation:

    • In a separate 1 L beaker, prepare a solution of methylamine aqueous solution (40%, 50 mL) and cool it in an ice bath to 0-5 °C.

    • Slowly add the previously prepared acyl chloride solution dropwise to the cold methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain N-methyl-2-(4-hydroxyphenyl)acetamide as a white solid.

Protocol 2: Reduction of Intermediate to this compound
  • Reduction:

    • In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve the intermediate from Protocol 1 (16.5 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL).

    • At room temperature, add a reducing agent (e.g., Borane-THF complex, excess) dropwise to the solution.

    • Following the addition of the reducing agent, add a Lewis acid (e.g., Boron trifluoride etherate, catalytic amount) in batches.

    • Heat the reaction mixture to reflux and stir overnight.

  • Work-up:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench the reaction by the slow addition of methanol.

    • Introduce the reaction solution into an acidic solution (e.g., 1M HCl) and then adjust the pH to neutral (pH 7) with a suitable base (e.g., NaOH solution).

    • Filter the mixture and separate the organic layer from the aqueous layer.

Protocol 3: Formation and Purification of this compound Hydrochloride
  • Salt Formation:

    • Dry the organic layer from the previous step over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude this compound oil in a minimal amount of a suitable solvent like isopropanol.

    • Bubble hydrogen chloride gas through the solution until it is saturated and the pH of the solution is approximately 1.

    • Stir the solution to induce precipitation of this compound hydrochloride.

  • Purification:

    • Perform suction filtration to collect the solid precipitate.

    • Wash the solid with a small amount of cold diethyl ether or acetone to remove any remaining impurities.

    • Dry the purified this compound hydrochloride in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation & Purification p_hydroxyphenylacetic_acid p-Hydroxyphenylacetic acid acyl_chloride Acyl Chloride Formation (Reflux, 2h) p_hydroxyphenylacetic_acid->acyl_chloride thionyl_chloride Thionyl chloride in DCM thionyl_chloride->acyl_chloride amidation Amidation (0-5°C, 2h) acyl_chloride->amidation methylamine Aqueous Methylamine methylamine->amidation intermediate N-methyl-2-(4-hydroxyphenyl)acetamide amidation->intermediate reduction Reduction (Reflux, Overnight) intermediate->reduction reducing_agent Reducing Agent in THF reducing_agent->reduction lewis_acid Lewis Acid lewis_acid->reduction workup Aqueous Work-up reduction->workup crude_product Crude this compound workup->crude_product salt_formation Salt Formation (pH 1) crude_product->salt_formation hcl_gas HCl Gas in Isopropanol hcl_gas->salt_formation filtration Filtration & Washing salt_formation->filtration drying Vacuum Drying filtration->drying final_product This compound Hydrochloride drying->final_product

Caption: Overall experimental workflow for the large-scale synthesis of this compound hydrochloride.

reaction_pathway reactant p-Hydroxyphenylacetic acid intermediate1 p-Hydroxyphenylacetyl chloride reactant->intermediate1 SOCl₂, DCM Reflux intermediate2 N-methyl-2-(4-hydroxyphenyl)acetamide intermediate1->intermediate2 CH₃NH₂(aq) 0-5°C product This compound intermediate2->product Reducing Agent, Lewis Acid THF, Reflux final_product This compound Hydrochloride product->final_product HCl gas Isopropanol

Caption: Chemical reaction pathway for the synthesis of this compound hydrochloride.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Borane-THF complex and other reducing agents are flammable and may react with moisture. Handle under an inert atmosphere.

  • Hydrogen chloride gas is corrosive and toxic. Use a proper gas handling system.

Conclusion

The provided protocols outline a reliable and scalable method for the synthesis of this compound hydrochloride. The high overall yield and purity of the final product make this process suitable for industrial application. Researchers and drug development professionals can utilize these detailed notes to produce high-quality this compound hydrochloride for their studies.

Application Note: Quantitative Analysis of N-Methyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine (NMT), also known as 4-hydroxy-N-methylphenethylamine, is a naturally occurring protoalkaloid found in a variety of plants, including citrus species and barley.[1][2] As a trace amine, it is also produced endogenously in the human body.[1] NMT is a popular ingredient in dietary supplements marketed for weight loss and athletic performance, largely due to its structural similarity to other biogenic amines with stimulant properties.[3][4] Pharmacologically, NMT acts as an agonist for the trace amine-associated receptor 1 (TAAR1) and as an antagonist for the α2-adrenoceptor.[5][6][7] It has also been shown to stimulate gastrin release.[8] Given its prevalence in supplements and its biological activity, accurate and robust analytical methods for the quantification of this compound are crucial for quality control, pharmacokinetic studies, and safety assessments.

This application note provides an overview of common analytical techniques for NMT quantification, detailed protocols for LC-MS/MS and HPLC-UV analysis, and a summary of quantitative performance data.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound, each with distinct advantages in sensitivity, selectivity, and accessibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), LC-MS/MS can accurately measure NMT in complex matrices like biological fluids, plant extracts, and dietary supplements.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely available and robust technique suitable for quantifying higher concentrations of NMT, particularly in dietary supplements and plant extracts.[10][11] Method sensitivity can be enhanced through pre-column derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile amines like NMT, derivatization is required to increase volatility and improve chromatographic performance.[12][13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This method allows for direct quantification without the need for an identical analyte standard for calibration. It has been successfully applied to the simultaneous determination of multiple phenethylamines, including NMT, in dietary supplements.[3][14]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of this compound and related biogenic amines.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
LC-MS/MSDietary Supplements0.54–3.6 µg/L-88 - 125%[9]
HPLC-UVChicken Meat0.3 mg/kg0.9 mg/kg92.25 - 102.25%[10]
HPLC-UVRice Wine0.7 mg/L->97%[15]
GC-MS/MSValsartan (API)0.02 - 0.03 ppm0.06 - 0.09 ppm-[12]
HPLC-UVLosartan (API)-~0.177 - 0.64 ppm83.3 - 101.8%[16]

Note: Data for related amines or in different matrices are included to provide a comparative overview of method performance.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the analysis of NMT in a biological matrix (e.g., plasma) using LC-MS/MS with electrospray ionization (ESI) in MRM mode.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d3 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & SPE: Reconstitute the residue in 500 µL of loading buffer (e.g., 2% formic acid in water). Load the solution onto a pre-conditioned SPE cartridge.

  • Wash: Wash the cartridge with a non-eluting solvent (e.g., 0.1% formic acid in 5% methanol).

  • Elution: Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 152.1 → Product Ions (e.g., 107.1, 44.1). The most intense transition is used for quantification and a second for confirmation.

    • Internal Standard: Monitor appropriate transitions for the chosen standard.

    • Note: Collision energy and other MS parameters should be optimized for the specific instrument.[17]

Protocol 2: Quantification of this compound in Dietary Supplements by HPLC-UV

This protocol outlines a method for analyzing NMT in solid dietary supplements (e.g., powders, capsules).

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Ultrapure water

  • Dietary supplement samples

2. Sample Preparation

  • Sample Weighing: Accurately weigh a portion of the homogenized supplement powder equivalent to a single serving size.

  • Extraction: Transfer the powder to a volumetric flask. Add a defined volume of extraction solvent (e.g., 70% methanol in water).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

  • Dilution: Dilute to the mark with the extraction solvent and mix well.

  • Centrifugation: Centrifuge an aliquot of the extract at 5,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Instrumental Analysis

  • HPLC System: HPLC with UV/PDA Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (pH adjusted with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorbance maximum for tyramine-like structures)

  • Injection Volume: 20 µL

4. Calibration and Quantification

  • Prepare a series of calibration standards of NMT in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of NMT in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Precipitation Protein Precipitation (+ Acetonitrile & IS) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge SPE Solid Phase Extraction (Cleanup) Centrifuge->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: General workflow for this compound analysis in biological samples.

signaling_pathway Simplified this compound Signaling cluster_receptors Membrane Receptors cluster_effects Downstream Effects NMT This compound (NMT) TAAR1 TAAR1 NMT->TAAR1 Agonist Alpha2 α2-Adrenoceptor NMT->Alpha2 Antagonist Gastrin ↑ Gastrin Secretion NMT->Gastrin Stimulates cAMP ↑ cAMP Production TAAR1->cAMP NE ↑ Norepinephrine Release Alpha2->NE (disinhibition) Lipolysis Inhibition of Lipolysis Alpha2->Lipolysis (disinhibition)

Caption: Key signaling pathways modulated by this compound.

References

Application Note: Quantitative Analysis of N-Methyltyramine in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methyltyramine (NMT) is a naturally occurring phenethylamine alkaloid found in various plant species, including Citrus aurantium (bitter orange) and barley (Hordeum vulgare). It is a biogenic amine and an analog of tyramine, known for its potential pharmacological activities. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological research, and quality control in the nutraceutical industry. This document provides a detailed high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the reliable detection and quantification of this compound in complex plant matrices.

Principle This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components within a plant extract. The separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of an aqueous buffer and an organic modifier. Following separation, the analyte is detected by a UV detector at a wavelength selected for optimal absorbance, allowing for accurate quantification based on the peak area relative to a calibration curve constructed from known standards.

Materials and Methods

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 10 mM Ammonium acetate in 90:10 (v/v) Acetonitrile:Water
pH Adjustment Adjust to pH 3.5 with formic acid (optional, for peak shape improvement)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temperature 25 °C
Detection Wavelength 225 nm (primary) or 276 nm (alternative for higher selectivity)[1][2]
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C and protected from light.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards (1 - 50 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Stock Solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Protocol 2: Plant Sample Preparation and Extraction
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots, fruits) in a forced-air oven at 40-50 °C until constant weight is achieved.[3] Grind the dried material into a fine powder (e.g., to pass a 40-mesh screen) using a mechanical grinder or mortar and pestle.

  • Extraction: a. Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube. b. Add 20 mL of methanol:water (80:20, v/v). c. Vortex the mixture for 1 minute to ensure thorough wetting of the sample. d. Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell disruption and extraction.[3]

  • Isolation: a. Centrifuge the mixture at 4000 rpm for 15 minutes. b. Carefully decant the supernatant into a clean tube. c. To ensure exhaustive extraction, repeat the extraction process (steps 2b-3a) on the plant residue and combine the supernatants.

  • Final Preparation: a. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator. b. Reconstitute the dried extract in 5 mL of the mobile phase. c. Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Method Validation and Data Presentation

The described method should be validated for its intended use. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics for this type of analysis.

Table 2: Representative Method Validation Data

ParameterTypical Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 95% - 105%
Precision (RSD%) < 2.0% (Intra-day), < 3.0% (Inter-day)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

The entire process from sample preparation to data analysis is outlined in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Solvent Extraction (MeOH/Water + Sonication) p2->p3 p4 Centrifugation & Supernatant Collection p3->p4 p5 Evaporation & Reconstitution p4->p5 p6 Filtration (0.45 µm) p5->p6 a1 HPLC Injection p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (225 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Reporting Results (µg/g of plant material) d2->d3

Caption: Workflow for this compound analysis in plant extracts.

Method Validation Logic

The relationship between key validation parameters ensures the method is reliable, accurate, and robust.

G cluster_quant cluster_sens center Validated HPLC-UV Method Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Logical components of analytical method validation.

This application note details a straightforward and reliable HPLC-UV method for the quantification of this compound in plant extracts. The protocol for sample preparation is robust, and the chromatographic conditions provide good separation and sensitive detection. By following the outlined procedures and validating the method according to standard guidelines, researchers can achieve accurate and reproducible results, making this method highly suitable for quality control, phytochemical analysis, and regulatory purposes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring phenethylamine compound found in various plants and is structurally related to other biogenic amines and synthetic phenethylamines.[1][2] As a trace amine, it plays a role in human physiology and is also of interest in drug development and toxicology due to its potential pharmacological activities.[2] Accurate and sensitive quantification of this compound and its analogs in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in herbal medicine.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] However, due to the polar nature of phenethylamines containing hydroxyl and amine groups, direct GC-MS analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[5] Chemical derivatization is therefore a critical step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[3][6] This application note provides a detailed protocol for the quantitative analysis of this compound and related phenethylamines in biological samples using GC-MS following derivatization.

Experimental Protocols

Sample Preparation from Biological Matrices (Urine)

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analytes of interest. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like urine.[7][8]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Phosphate buffer (0.1 M, pH 6)

  • Methanol

  • Dichloromethane

  • iso-octane

  • SPE cartridges (e.g., Bond Elut SPEC DAU)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 2 mL of a urine sample, add 20 µL of the internal standard solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6) and vortex to mix.

  • Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water and 1 mL of phosphate buffer.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

  • Dry the cartridge under a stream of nitrogen for 5-10 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane and isopropanol (80:20 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl and amine groups in this compound.[6][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

Protocol:

  • Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine or acetonitrile.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

An alternative derivatization method is trifluoroacetylation using N-methyl-bis-trifluoroacetamide (MBTFA), which is particularly effective for primary and secondary amines.[1]

GC-MS Analysis

The following GC-MS parameters provide a starting point for the analysis of derivatized this compound and related phenethylamines. Optimization may be required based on the specific instrument and analytes of interest.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 50-550) for qualitative analysis.

Quantitative Data

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound subjected to the same extraction and derivatization procedure as the samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Table 1: Suggested Quantifier and Qualifier Ions for TMS-Derivatized this compound

AnalyteDerivatizationQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundSilylation (TMS)17973223

Note: The mass fragments are predicted based on the structure of the di-TMS derivative of this compound. The base peak of the TMS moiety is often m/z 73. The fragment at m/z 179 corresponds to the benzylic cleavage of the silylated phenol. The molecular ion [M]+ would be at m/z 295, which may be of low abundance.

Table 2: Typical Calibration and Quality Control Sample Concentrations

Sample TypeConcentration Range
Calibration Standards1, 5, 10, 25, 50, 100, 250 ng/mL
Quality Control (Low)15 ng/mL
Quality Control (Medium)75 ng/mL
Quality Control (High)200 ng/mL

Note: The calibration range should be adjusted based on the expected concentrations of the analyte in the samples and the sensitivity of the instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add Phosphate Buffer add_is->add_buffer spe Solid-Phase Extraction add_buffer->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute Dried Extract add_reagent Add Silylating Reagent (BSTFA) reconstitute->add_reagent heat Heat at 70°C for 60 min add_reagent->heat gc_ms Inject into GC-MS heat->gc_ms Derivatized Sample data_acquisition Data Acquisition (SIM/Scan) gc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and related phenethylamines in biological matrices by GC-MS. The described methods for sample preparation, derivatization, and GC-MS analysis are robust and can be adapted for various research and development applications. The use of appropriate derivatization techniques is paramount for achieving the necessary sensitivity and chromatographic performance for these polar compounds. The provided quantitative data and workflows serve as a valuable resource for scientists and researchers in the field.

References

Application Notes and Protocols for the Structural Elucidation of N-Methyltyramine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of N-Methyltyramine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are provided, accompanied by tabulated spectral data for easy reference.

Introduction

This compound is a naturally occurring biogenic amine found in various plants and is structurally related to the neurotransmitter tyramine. As a compound of interest in pharmacology and drug development, its unambiguous structural confirmation is critical. NMR spectroscopy is the most powerful tool for the complete structural assignment of small molecules like this compound, providing detailed information about the carbon skeleton and the connectivity of protons and carbons.

This document outlines the systematic application of modern NMR techniques for the structural verification of this compound.

Data Presentation

The structural elucidation of this compound is based on the comprehensive analysis of its NMR spectral data. The following tables summarize the quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

Atom No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
2, 67.04d8.4
3, 56.72d8.4
72.76t7.6
82.95t7.6
N-CH₃2.58s-
NH---
OH---
Solvent: MeOD, Instrument Frequency: 600 MHz

Table 2: ¹³C NMR and DEPT Spectral Data for this compound

Atom No.Chemical Shift (δ) in ppmDEPT-135DEPT-90Carbon Type
1156.5--Quaternary (C)
2, 6130.8++CH
3, 5116.4++CH
4129.8--Quaternary (C)
735.2--CH₂
852.1--CH₂
N-CH₃33.5+-CH₃
Solvent: MeOD

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated methanol (MeOD-d₄).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer for the MeOD-d₄ solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak of MeOD-d₄ (δ = 3.31 ppm).

    • Integrate the signals and measure the coupling constants.

Protocol 3: ¹³C and DEPT NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus in MeOD-d₄.

  • ¹³C Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • DEPT-135 and DEPT-90 Acquisition:

    • Pulse Programs: Use standard DEPT-135 and DEPT-90 pulse sequences.

    • Run these experiments with similar parameters to the standard ¹³C NMR.

  • Processing:

    • Process the FIDs similarly to the ¹H spectrum.

    • Reference the ¹³C chemical shift to the MeOD-d₄ solvent peak (δ = 49.0 ppm).

Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpqf').

    • Acquisition: Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2'). This sequence allows for phase editing, which differentiates CH/CH₃ from CH₂ signals.

    • Acquisition: Set the spectral widths for both ¹H and ¹³C dimensions. Use a sufficient number of increments and scans.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Use a standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Acquisition: Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • Processing of 2D Spectra:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectra and reference them to the respective solvent peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, C) C13->Carbon_Types DEPT DEPT-135 & DEPT-90 DEPT->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure Final Structure Elucidation Proton_Env->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: Workflow for this compound structural elucidation.

Signaling Pathway of Structural Information

The following diagram illustrates how the information from different NMR experiments converges to determine the final structure of this compound.

Structure_Elucidation_Pathway cluster_data NMR Data Acquisition cluster_interpretation Interpretation H1_data ¹H NMR (Chemical Shifts, Multiplicity, J-coupling) Aromatic_System Aromatic Spin System (para-substituted benzene) H1_data->Aromatic_System AA'BB' system Ethylamine_Chain Ethylamine Side Chain (-CH₂-CH₂-NH-CH₃) H1_data->Ethylamine_Chain Triplets & Singlet C13_data ¹³C NMR & DEPT (Carbon Chemical Shifts & Types) C13_data->Aromatic_System 4 Ar-C signals C13_data->Ethylamine_Chain 3 Aliphatic-C signals COSY_data COSY (¹H-¹H Correlations) COSY_data->Ethylamine_Chain H-7 to H-8 coupling HSQC_data HSQC (¹H-¹³C One-Bond Correlations) HSQC_data->Aromatic_System Assign Ar-H to Ar-C HSQC_data->Ethylamine_Chain Assign Alkyl-H to Alkyl-C HMBC_data HMBC (¹H-¹³C Long-Range Correlations) Fragment_Assembly Fragment Assembly HMBC_data->Fragment_Assembly Connect side chain to ring Aromatic_System->Fragment_Assembly Ethylamine_Chain->Fragment_Assembly Final_Structure This compound Structure Fragment_Assembly->Final_Structure

Caption: Information flow in NMR-based structure determination.

Application Note: N-Methyltyramine (NMT) Receptor Binding Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methyltyramine (NMT) is a naturally occurring protoalkaloid and trace amine found in various plant species and humans.[1] Structurally an N-methylated analog of tyramine, NMT interacts with several key receptors in the monoaminergic system. Its pharmacological profile includes activity as an antagonist at α2-adrenergic receptors and as an agonist at the human trace amine-associated receptor 1 (TAAR1).[1][2][3][4] Understanding the binding affinity of NMT to these receptors is crucial for elucidating its physiological effects and for the development of novel therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of NMT with its target receptors, along with relevant quantitative data and pathway diagrams.

Quantitative Data Summary: this compound Receptor Affinity

The binding and functional potencies of this compound have been characterized at several receptors. The following table summarizes key quantitative data from published literature.

Receptor TargetSpeciesAssay TypeRadioligand / MethodNMT Affinity ValueReference
α2-AdrenoceptorRat (Brain)Competition Binding[³H]p-aminoclonidineIC₅₀ = 5.53 µM[1][3]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ ≈ 2 µM[1]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ = 23 µM[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of the specific binding of a radioligand. EC₅₀ (Half-maximal effective concentration) indicates the concentration that provokes a response halfway between the baseline and maximum possible response.

Experimental Workflow: Competitive Radioligand Binding Assay

The overall workflow for determining the binding affinity of this compound using a competitive binding assay is outlined below. This process involves incubating a receptor source with a known radioligand and varying concentrations of the unlabeled competitor (NMT) to determine its IC₅₀ value.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Receptor_Prep Receptor Preparation (Membranes from Tissue/Cells) Incubation Incubate Receptor, Radioligand, & NMT at 30°C Receptor_Prep->Incubation Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Incubation Ligand_Prep Radioligand & NMT Dilution Series Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Counting Scintillation Counting (Measure Radioactivity) Drying->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: Workflow for a typical NMT competitive radioligand binding assay.

Detailed Experimental Protocol: α2-Adrenoceptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the α2-adrenoceptor, adapted from general GPCR radioligand binding methodologies.[5][6][7]

Materials and Reagents
  • Receptor Source: Rat brain tissue or cultured cells expressing α2-adrenoceptors.

  • Radioligand: [³H]p-aminoclonidine (a known α2-adrenoceptor agonist).

  • Competitor: this compound (NMT).

  • Non-Specific Binding Control: A high concentration of a known α2-adrenoceptor ligand (e.g., 10 µM RX821002 or unlabeled p-aminoclonidine).

  • Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, vacuum filtration manifold (e.g., FilterMate™ harvester), glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta counter).

Receptor Membrane Preparation
  • Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold Lysis Buffer using a tissue homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Binding Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

Competitive Binding Assay Procedure
  • On the day of the assay, thaw the membrane preparation and dilute it in Assay Binding Buffer to a final concentration of 50-120 µg protein per well.[7]

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well. Add components in the following order:

    • 150 µL of diluted membrane preparation.

    • 50 µL of Assay Binding Buffer (for total binding), non-specific control ligand, or varying concentrations of NMT (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • 50 µL of [³H]p-aminoclonidine at a fixed concentration (typically near its K_d value).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters four times with ice-cold Wash Buffer to minimize non-specific binding.[7]

  • Dry the filters completely (e.g., 30 minutes at 50°C).[7]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of NMT, subtract the CPM from the non-specific binding wells from the CPM of the corresponding total binding wells.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the NMT concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[7]

    • Kᵢ = IC₅₀ / (1 + ([L] / K_d))

    • Where:

      • [L] is the concentration of the radioligand used.

      • K_d is the dissociation constant of the radioligand for the receptor.

This compound Signaling Pathways

NMT exerts opposing effects on adenylyl cyclase and cyclic AMP (cAMP) levels through its interaction with two different G protein-coupled receptors (GPCRs). It acts as an antagonist at the Gi-coupled α2-adrenoceptor and as an agonist at the Gs-coupled TAAR1.

SignalingPathways NMT This compound Alpha2AR α2-Adrenoceptor NMT->Alpha2AR Antagonism TAAR1 TAAR1 NMT->TAAR1 Agonism Gi Gᵢ Protein Alpha2AR->Gi Gs Gₛ Protein TAAR1->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP_down ↓ cAMP cAMP_up ↑ cAMP p1->cAMP_down p2->cAMP_up

Caption: Dual signaling effects of this compound on the cAMP pathway.

References

Application Notes and Protocols: In-vitro Lipolysis Assay to Study N-Methyltyramine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants, including bitter orange (Citrus aurantium) and barley.[1] Structurally similar to other trace amines and catecholamines, NMT has garnered interest for its potential pharmacological effects, particularly concerning energy metabolism and lipolysis. Lipolysis is the metabolic process by which triglycerides stored in adipocytes are hydrolyzed into free fatty acids (FFAs) and glycerol, which are then released into circulation to be used as energy substrates.[2][3] The regulation of lipolysis is a key area of research for the development of therapeutics targeting obesity and related metabolic disorders.

The effects of this compound on lipolysis are a subject of ongoing investigation, with some studies suggesting it may promote lipolysis, while others indicate a potential inhibitory or more complex, multifaceted role.[4][5] This discrepancy may be attributed to its interaction with multiple receptor systems, including adrenergic receptors and trace amine-associated receptors (TAARs).[1][5][6] These application notes provide a detailed protocol for an in-vitro lipolysis assay using 3T3-L1 adipocytes to systematically investigate the effects of this compound and elucidate its mechanism of action.

Putative Signaling Pathways of this compound in Adipocytes

The mechanism by which this compound influences lipolysis is not fully understood, with evidence suggesting several potential pathways.

1. Beta-Adrenergic Receptor Agonism:

One proposed mechanism is that NMT acts as a β2-adrenergic receptor agonist.[1] Activation of β-adrenergic receptors on adipocytes stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL), a key enzyme in the lipolytic cascade.[8]

G NMT This compound Beta_AR β-Adrenergic Receptor NMT->Beta_AR Agonist AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL Phosphorylates HSL_active HSL-P (active) HSL->HSL_active Lipolysis Lipolysis (Triglycerides → FFA + Glycerol) HSL_active->Lipolysis Catalyzes

Diagram 1: Proposed β-Adrenergic Signaling Pathway of NMT.

2. Alpha-Adrenergic Receptor Antagonism:

Conversely, some research suggests that NMT may act as an α-adrenoreceptor antagonist.[4] Alpha-2 adrenergic receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in cAMP levels and subsequent inhibition of lipolysis. By antagonizing these receptors, NMT could potentially prevent the inhibition of lipolysis.

G NMT This compound Alpha_AR α2-Adrenergic Receptor NMT->Alpha_AR Antagonist AC Adenylyl Cyclase Alpha_AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Lipolysis Lipolysis cAMP->Lipolysis Promotes

Diagram 2: Proposed α-Adrenergic Antagonist Action of NMT.

3. Trace Amine-Associated Receptor 1 (TAAR1) Agonism:

This compound is also an agonist for Trace Amine-Associated Receptor 1 (TAAR1).[9] TAAR1 is a G-protein coupled receptor that can modulate monoaminergic systems.[10] In the context of adipocytes, the direct downstream effects of TAAR1 activation on lipolysis are still being elucidated, but it may involve complex interactions with other signaling pathways.

G NMT This compound TAAR1 TAAR1 NMT->TAAR1 Agonist Downstream Downstream Signaling (e.g., cAMP, Ca2+) TAAR1->Downstream Activates Lipolysis Modulation of Lipolysis Downstream->Lipolysis

Diagram 3: Proposed TAAR1 Signaling Pathway of NMT.

Experimental Protocol: In-vitro Lipolysis Assay

This protocol details the use of 3T3-L1 cells, a well-established murine preadipocyte cell line, to study the effects of this compound on lipolysis. The endpoint measurements are the release of glycerol and free fatty acids into the culture medium.

Materials and Reagents
  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound (NMT) hydrochloride

  • Isoproterenol (positive control for lipolysis)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Bicarbonate Buffer with HEPES (KRBH) supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA)

  • Glycerol quantification kit (colorimetric or fluorometric)

  • Free Fatty Acid (FFA) quantification kit (colorimetric or fluorometric)

  • 96-well microplates (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

Experimental Workflow

G Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) Culture->Differentiate Mature Mature Adipocytes (Insulin) Differentiate->Mature Treat Treat with NMT and Controls Mature->Treat Collect Collect Culture Medium Treat->Collect Assay Quantify Glycerol and FFA Collect->Assay Analyze Data Analysis Assay->Analyze

Diagram 4: Experimental Workflow for In-vitro Lipolysis Assay.
Step-by-Step Methodology

1. 3T3-L1 Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in a 24- or 48-well plate and grow to confluence.

  • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • On Day 2, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin, changing the medium every 2-3 days.

  • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12 post-differentiation.

2. In-vitro Lipolysis Assay

  • Gently wash the mature 3T3-L1 adipocytes twice with warm PBS.

  • Aspirate the PBS and add pre-warmed KRBH buffer with 2% fatty acid-free BSA. Incubate for 1-2 hours at 37°C to establish basal conditions.

  • Prepare treatment solutions in KRBH buffer with 2% BSA. Include a vehicle control, a positive control (e.g., 10 µM isoproterenol), and a range of this compound concentrations.

  • Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

  • Incubate the plate at 37°C for 2-4 hours.

  • At the end of the incubation period, carefully collect the culture medium from each well for the quantification of glycerol and FFA release.

3. Quantification of Glycerol and Free Fatty Acids

  • Follow the manufacturer's instructions for the chosen glycerol and FFA quantification kits.[2][7][11][12][13][14][15][16][17][18][19]

  • Briefly, for a typical colorimetric glycerol assay, a sample of the collected medium is incubated with a reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe.[12] The absorbance, proportional to the glycerol concentration, is measured using a microplate reader at the specified wavelength (e.g., 540 nm or 570 nm).[11][12]

  • For FFA quantification, a similar enzymatic-colorimetric method is often employed, where FFAs are converted to acyl-CoA, which then participates in a series of reactions leading to a colored product.

  • Create a standard curve for both glycerol and FFA using the provided standards to determine the concentration in the experimental samples.

Data Presentation

The quantitative data from the lipolysis assay should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Glycerol Release in 3T3-L1 Adipocytes

Treatment GroupConcentrationMean Glycerol Release (µM) ± SD% of Basal Glycerol Release
Vehicle Control-100%
Isoproterenol10 µM
This compound1 µM
This compound10 µM
This compound100 µM

Table 2: Effect of this compound on Free Fatty Acid (FFA) Release in 3T3-L1 Adipocytes

Treatment GroupConcentrationMean FFA Release (µM) ± SD% of Basal FFA Release
Vehicle Control-100%
Isoproterenol10 µM
This compound1 µM
This compound10 µM
This compound100 µM

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on lipolysis in an in-vitro setting. By employing a standardized protocol and considering the multiple potential signaling pathways, researchers can generate robust and reproducible data to better understand the role of NMT in adipocyte metabolism. Further experiments, such as measuring intracellular cAMP levels and using specific receptor antagonists, can provide deeper insights into the precise mechanism of action of this compound.

References

Application Notes and Protocols for N-Methyltyramine (NMT) Administration in Rodent Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltyramine (NMT) is a naturally occurring biogenic amine found in various plants and is structurally related to tyramine. It is recognized for its pharmacological activity, primarily as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and an alpha-2 adrenergic antagonist.[1][2] These mechanisms suggest a potential role for NMT in the regulation of metabolic processes. These application notes provide detailed protocols for the administration of NMT to rodent models to investigate its effects on key metabolic parameters, including glucose homeostasis, lipid metabolism, and energy expenditure. While direct comprehensive in vivo metabolic studies on NMT are limited, the following protocols are based on its known pharmacological profile and established methodologies for metabolic assessment in rodents.

Potential Signaling Pathways of this compound in Metabolism

NMT is believed to influence metabolism through two primary signaling pathways:

  • TAAR1 Agonism: As a TAAR1 agonist, NMT may modulate the release of key metabolic hormones and neurotransmitters.[1] Activation of TAAR1 in pancreatic β-cells can influence insulin secretion, while central TAAR1 activation may affect energy balance and feeding behavior.[3][4][5]

  • Alpha-2 Adrenergic Receptor Antagonism: By blocking α2-adrenergic receptors, NMT can increase the release of norepinephrine.[2] This can lead to downstream effects on lipolysis and other metabolic processes regulated by the sympathetic nervous system.

NMT_Signaling_Pathways cluster_0 TAAR1 Agonism cluster_1 α2-Adrenergic Antagonism NMT This compound TAAR1 TAAR1 Pancreas Pancreatic β-cells Brain Brain (Energy Balance) Insulin Insulin Secretion Feeding Feeding Behavior Alpha2 α2-Adrenergic Receptor NE Norepinephrine Release Lipolysis Lipolysis

Experimental Protocols

The following are detailed protocols for administering NMT to rodents and assessing its metabolic effects. These protocols can be adapted based on specific research questions.

General NMT Administration Protocols

a) Oral Gavage (PO)

This method is suitable for studying the effects of NMT following ingestion.

  • Vehicle: Distilled water or 0.9% saline.

  • Dose Range (Rat): 5 - 50 µg/kg for studies on pancreatic secretion.[6] Higher doses may be required for other metabolic effects and should be determined by dose-response studies.

  • Procedure:

    • Fast the animal for 4-6 hours with free access to water.[7]

    • Weigh the animal to calculate the correct dose volume. The maximum dosing volume is typically 10 ml/kg for mice and rats.[8]

    • Gently restrain the animal and insert a gavage needle into the esophagus.[8]

    • Administer the NMT solution.

    • Monitor the animal for any signs of distress after the procedure.[8]

b) Intraperitoneal Injection (IP)

This method allows for rapid systemic delivery of NMT.

  • Vehicle: Sterile 0.9% saline.

  • Dose Range (Mouse): 20 - 100 mg/kg for studies on locomotor activity, suggesting a range for systemic effects.[2] Metabolic studies may require different dosages.

  • Procedure:

    • Weigh the animal to calculate the correct injection volume. The maximum injection volume is typically 10 ml/kg.[6]

    • Restrain the animal to expose the abdomen.

    • Insert a 25-27G needle into the lower right quadrant of the abdomen at a 30-40° angle.[6]

    • Inject the NMT solution.

    • Return the animal to its cage and monitor for any adverse reactions.[6]

Assessment of Glucose Homeostasis

a) Oral Glucose Tolerance Test (OGTT)

This test assesses the animal's ability to clear a glucose load from the bloodstream after oral administration.

  • NMT Pre-treatment: Administer NMT (PO or IP) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Procedure:

    • Fast mice for 4-6 hours with free access to water.[7]

    • Record baseline blood glucose from a tail snip.[7]

    • Administer a 1 g/kg bolus of glucose solution (e.g., 50% dextrose) via oral gavage.[7]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

b) Insulin Tolerance Test (ITT)

This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

  • NMT Pre-treatment: Administer NMT (PO or IP) at a predetermined time before the insulin challenge.

  • Procedure:

    • Fast rodents for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75-1.0 U/kg) via IP injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

Assessment of Lipid Metabolism

a) In Vivo Lipolysis

This can be indirectly assessed by measuring plasma free fatty acids (FFA) and glycerol levels.

  • Procedure:

    • Administer NMT (PO or IP).

    • Collect blood samples at various time points post-administration.

    • Separate plasma and store at -80°C.

    • Measure plasma FFA and glycerol concentrations using commercially available colorimetric assay kits.

b) Ex Vivo Adipocyte Lipolysis Assay

This assay directly measures the effect of NMT on lipolysis in isolated adipocytes.

  • Procedure:

    • Euthanize the rodent and collect epididymal (visceral) and inguinal (subcutaneous) fat pads.

    • Isolate adipocytes by collagenase digestion.

    • Incubate isolated adipocytes with varying concentrations of NMT in the presence or absence of a lipolytic agent (e.g., isoproterenol).

    • Collect the incubation medium and measure glycerol and FFA release.

Assessment of Energy Expenditure

a) Indirect Calorimetry

This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.

  • Procedure:

    • Acclimatize the animals to the metabolic cages.[10]

    • Administer NMT (PO or IP).

    • Place the animals in the metabolic cages with free access to food and water.

    • Record VO2, VCO2, RER, and physical activity over a 24-hour period.[10][11]

Assessment of Pancreatic and Gastric Function

a) Pancreatic Secretion in Conscious Rats

  • Procedure:

    • Surgically implant cannulae to separately drain bile and pancreatic secretions, along with a gastric cannula.[6]

    • After a recovery period, infuse NMT solutions (5, 25, and 50 µg/kg) into the stomach of conscious rats.[6]

    • Collect pancreatic juice and measure volume and protein/enzyme content (e.g., amylase).[6]

b) Gastrin Release

  • Procedure:

    • Administer NMT (PO or IP).

    • Collect blood samples at various time points.

    • Measure plasma gastrin levels using a specific radioimmunoassay or ELISA kit.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effects of Intragastric this compound on Pancreatic Secretion in Rats

Parameter Vehicle (Control) NMT (5 µg/kg) NMT (25 µg/kg) NMT (50 µg/kg)
Pancreatic Juice Flow (µl/15 min) Baseline Increased Dose-dependent increase Dose-dependent increase
Protein Output (mg/15 min) Baseline Increased Dose-dependent increase Dose-dependent increase
Amylase Output (U/15 min) Baseline Increased Dose-dependent increase Dose-dependent increase

(Data adapted from Tsutsumi et al., 2010; specific values were not provided in the abstract)[6]

Table 2: In Vitro Effects of this compound on Human Adipocytes

Parameter Condition NMT Concentration Effect
2-Deoxyglucose Uptake Basal 0.01–1 mM Stimulated (up to 1/3 of maximal insulin stimulation)[4]
+ Insulin 0.01–1 mM Reduced insulin's effect by half[4]
Isoprenaline-induced Lipolysis 0.01–1 mM Inhibited (to a greater extent than insulin)[4]

| Basal Lipolysis | | 0.01–1 mM | Poorly lipolytic[4] |

Experimental Workflow Diagrams

OGTT_Workflow start Start fast Fast mouse for 4-6 hours start->fast weigh Weigh mouse fast->weigh nmt Administer NMT (PO or IP) weigh->nmt baseline Measure baseline blood glucose (t=0) nmt->baseline glucose Administer glucose (1 g/kg) via oral gavage baseline->glucose measure Measure blood glucose at 15, 30, 60, 90, 120 min glucose->measure end End measure->end

Lipolysis_Workflow start Start euthanize Euthanize rodent and collect adipose tissue start->euthanize isolate Isolate adipocytes via collagenase digestion euthanize->isolate incubate Incubate adipocytes with NMT +/- isoproterenol isolate->incubate collect Collect incubation medium incubate->collect measure Measure glycerol and free fatty acid release collect->measure end End measure->end

Conclusion

The provided application notes and protocols offer a framework for investigating the metabolic effects of this compound in rodent models. Based on its known mechanisms of action as a TAAR1 agonist and α2-adrenergic antagonist, NMT has the potential to influence glucose homeostasis, lipid metabolism, and energy balance. The outlined experimental procedures, adapted from standard metabolic testing in rodents, will enable researchers to systematically evaluate these potential effects. Further dose-response and chronic administration studies will be crucial to fully elucidate the metabolic profile of NMT.

References

Application Notes and Protocols for Investigating N-Methyltyramine Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine (NMT) is a naturally occurring protoalkaloid found in various plant species and is structurally related to the biogenic amine tyramine.[1][2][3] Its pharmacological profile suggests interactions with several receptor systems, making it a compound of interest for further investigation. Evidence indicates that NMT may act as an antagonist at α-adrenergic receptors and interact with dopamine receptors and Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3][4][5] This document provides detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its effects on key signaling pathways.

Key Bioactivities to Investigate

  • Adrenergic Receptor Modulation: NMT has been reported to act as an α-adrenoreceptor antagonist.[1][5]

  • Dopaminergic Receptor Interaction: Due to its structural similarity to dopamine, investigating NMT's effect on dopamine receptors is warranted.[4]

  • Trace Amine-Associated Receptor (TAAR1) Activation: NMT is an agonist for TAAR1.[3]

  • Downstream Signaling Events: The primary signaling pathways for these receptors involve modulation of intracellular cyclic AMP (cAMP) levels and calcium (Ca2+) mobilization.[6][7][8][9][10]

Data Presentation

The following table summarizes the expected outcomes from the described assays based on the current understanding of NMT's bioactivity.

Assay TypeTarget Receptor ClassExpected NMT ActivityAnticipated Signal Change
cAMP Assay Gs-coupled (e.g., β-adrenergic, D1/D5 dopamine)AgonistIncrease in cAMP
Gi-coupled (e.g., α2-adrenergic, D2/D3/D4 dopamine)AgonistDecrease in cAMP
Gi-coupled (e.g., α2-adrenergic, D2/D3/D4 dopamine)AntagonistReversal of agonist-induced cAMP decrease
Calcium Mobilization Assay Gq-coupled (e.g., α1-adrenergic)AgonistIncrease in intracellular Ca2+
Gq-coupled (e.g., α1-adrenergic)AntagonistReversal of agonist-induced Ca2+ increase
Reporter Gene Assay Promoter with CRE (cAMP Response Element)Agonist (for Gs) or Antagonist (for Gi)Change in reporter gene expression
Promoter with NFAT Response ElementAgonist (for Gq)Increase in reporter gene expression

Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling_Pathways cluster_Gs Gs-coupled Receptor Pathway cluster_Gi Gi-coupled Receptor Pathway cluster_Gq Gq-coupled Receptor Pathway Gs_Receptor Gs-coupled Receptor (e.g., β-AR, D1R) Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP to cAMP PKA PKA cAMP_Gs->PKA Activates CREB CREB PKA->CREB Phosphorylates Gi_Receptor Gi-coupled Receptor (e.g., α2-AR, D2R) Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Agonist AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP to cAMP (Inhibited) Gq_Receptor Gq-coupled Receptor (e.g., α1-AR) Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Agonist PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_out Ca2+ ER->Ca2_out Releases Ca2+ Ca2_out->PKC Activates cAMP_Workflow plate_cells 1. Plate cells expressing target receptor incubate1 2. Incubate overnight plate_cells->incubate1 treat_nmt 3. Treat with NMT (and/or agonist/antagonist) incubate1->treat_nmt incubate2 4. Incubate for specified time treat_nmt->incubate2 lyse_cells 5. Lyse cells incubate2->lyse_cells detect_cAMP 6. Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze 7. Analyze data (Dose-response curves) detect_cAMP->analyze Calcium_Workflow plate_cells 1. Plate cells expressing target receptor incubate1 2. Incubate overnight plate_cells->incubate1 load_dye 3. Load cells with Ca2+-sensitive dye incubate1->load_dye incubate2 4. Incubate for dye uptake load_dye->incubate2 read_baseline 5. Measure baseline fluorescence incubate2->read_baseline add_nmt 6. Add NMT (and/or agonist) and measure fluorescence kinetically read_baseline->add_nmt analyze 7. Analyze data (Peak fluorescence, AUC) add_nmt->analyze

References

Application Notes and Protocols for the Extraction of N-Methyltyramine from Botanical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methyltyramine (NMT) is a naturally occurring protoalkaloid and trace amine found in a variety of plant species.[1][2] As the N-methylated analog of tyramine, it shares several pharmacological properties with other biogenic amines and is of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[2] Biosynthetically, NMT is produced in plants through the N-methylation of tyramine by the enzyme tyramine N-methyltransferase.[2] Its presence has been confirmed in common sources such as barley, bitter orange, and various Acacia species.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the extraction and isolation of this compound from botanical sources, intended for use by researchers, scientists, and drug development professionals.

Quantitative Data: this compound Content in Various Plants

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage. The following table summarizes reported quantitative data from various botanical matrices.

Botanical SourcePlant PartThis compound ConcentrationReference
Barley (Hordeum vulgare)Germinated Roots (10-day growth)168 mg from 600 g of barley[2]
Barley (Hordeum vulgare)Green Malt Roots~1530 µg/g[2]
Barley (Hordeum vulgare)Kilned Malt Roots~1960 µg/g[2]
Acacia berlandieriLeaves190 - 750 µg/g (ppm)[2]
Acacia rigidulaLeaves240 - 1240 µg/g (ppm)[2]
Acacia schweinfurthiiSeeds440 µg/g[2]
Bitter Orange (Citrus aurantium)Ripe Fruit Extract~180 µg/g[2]
Sawa Millet (Panicum miliaceum)HullsPresence confirmed[3]
Beer-~5 - 8 mg/L[2]

Experimental Protocols and Workflows

The selection of an extraction method depends on the botanical matrix, the desired purity of the final product, and the available equipment. Modern green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages like reduced solvent consumption and shorter extraction times compared to traditional methods.[4][5]

Generalized Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Botanical Material prep Drying & Grinding start->prep extraction Solvent / UAE / MAE prep->extraction filtration Filtration / Centrifugation extraction->filtration cleanup SPE / Ion Exchange filtration->cleanup analysis HPLC / LC-MS cleanup->analysis end Isolated NMT analysis->end

Generalized workflow for this compound extraction.
Protocol 1: Classical Solvent Extraction and Ion-Exchange Chromatography

This protocol is adapted from a method used for the isolation of amines from Sawa millet seeds and is suitable for obtaining a purified fraction of basic components, including NMT.[3]

Objective: To isolate and characterize this compound from plant material using solvent extraction followed by chromatographic purification.

Materials:

  • Dried and powdered plant material (e.g., Sawa millet hulls, barley roots)

  • 70% (v/v) Aqueous Ethanol

  • Amberlite IR-120 (H+ form) ion-exchange resin

  • Dowex 50 (NH4+ form) ion-exchange resin

  • 2 N Ammonium Hydroxide (NH4OH)

  • Hydrochloric Acid (HCl)

  • Rotary evaporator

  • Chromatography columns

  • pH meter

Methodology:

  • Extraction:

    • Macerate 100 g of finely ground plant material with 500 mL of 70% aqueous ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate. Re-extract the plant residue twice more with 500 mL of 70% aqueous ethanol.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Initial Cation-Exchange Chromatography:

    • Dilute the remaining aqueous extract with deionized water and pass it through a prepared column of Amberlite IR-120 (H+ form).

    • Wash the column thoroughly with deionized water to remove non-cationic compounds (e.g., sugars, neutral lipids).

    • Elute the bound amines from the column using 2 N NH4OH.

    • Collect the eluate and evaporate it to dryness under reduced pressure to yield a crude basic residue.[3]

  • Secondary Cation-Exchange Chromatography for Fractionation:

    • Dissolve the crude basic residue in a minimal amount of deionized water, adjust the pH to 4.4, and filter if necessary.[3]

    • Load the clear filtrate onto a prepared column of Dowex 50 (NH4+ form).

    • Wash the column with deionized water.

    • Perform a stepwise elution with increasing concentrations of NH4OH (e.g., 0.1 N, 0.4 N, 0.8 N).[3]

    • Collect fractions and monitor by a suitable analytical method (e.g., Thin Layer Chromatography) to identify fractions containing NMT.

  • Final Isolation:

    • Combine the NMT-rich fractions and add concentrated HCl to form the hydrochloride salt.

    • Evaporate the solution to dryness to obtain this compound hydrochloride, which can be further purified by recrystallization.

Protocol 2: Ultrasound-Assisted Extraction (UAE) from Citrus Peel

This protocol is a generalized method based on studies optimizing the extraction of bioactive compounds from orange peel waste, leveraging ultrasound to enhance efficiency.[6][7][8]

Objective: To rapidly extract this compound from citrus peel using an environmentally friendly solvent system and ultrasound technology.

Materials:

  • Fresh or dried citrus peel (e.g., Citrus aurantium), ground to a particle size of 710-1400 µm.[6]

  • Solvent: 50% Ethanol in water (v/v).[8]

  • Ultrasonic probe (sonotrode) or ultrasonic bath.[7][8]

  • Centrifuge.

  • Filtration apparatus (e.g., 0.45 µm syringe filter).

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-FLD).

Methodology:

  • Sample Preparation:

    • Wash fresh citrus peels to remove surface contaminants and dry them (e.g., at 40-50°C in a ventilated oven) until brittle.

    • Grind the dried peels to a consistent powder. A particle size between 1400 and 710 µm has been shown to enhance phenolic recovery.[6]

  • Ultrasound-Assisted Extraction:

    • Combine the ground peel powder with the 50% ethanol solvent. A solid-to-liquid ratio of 1:200 (e.g., 0.5 g of powder in 100 mL of solvent) is a typical starting point.[7]

    • Using a Sonotrode: Immerse the ultrasonic probe into the slurry. Apply ultrasonic power (e.g., 400 W) with a specific pulse setting for a defined period (e.g., 30 minutes).[7][8]

    • Using an Ultrasonic Bath: Place the flask containing the slurry in the ultrasonic bath. Ensure the water level is sufficient for efficient energy transmission. Sonicate at a set frequency (e.g., 50 kHz) and temperature (e.g., 35-45°C) for a defined period (e.g., 35 minutes).[7][9]

  • Sample Recovery:

    • After sonication, separate the solid residue from the liquid extract by centrifuging the mixture (e.g., at 3500 rpm for 15 minutes).[7]

    • Carefully collect the supernatant.

  • Analysis:

    • Filter the supernatant through a 0.45 µm filter to remove any fine particulate matter.

    • The resulting extract is now ready for direct analysis by techniques like HPLC or LC-MS to identify and quantify this compound.

Biological Activity and Signaling

This compound exhibits a range of pharmacological effects by interacting with several biological targets. It is known to be an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2] Research also indicates it acts as an α-adrenoreceptor antagonist and inhibits lipolysis (the breakdown of fats).[1] Furthermore, NMT can stimulate glucose uptake in human adipocytes, an effect that appears to be mediated by amine oxidases.[10]

G cluster_receptors Receptors & Enzymes cluster_effects Cellular Effects TAAR1 TAAR1 AlphaAR α-Adrenoceptor Lipolysis Lipolysis AlphaAR->Lipolysis Inhibits AmineOxidase MAO / SSAO GlucoseUptake Glucose Uptake AmineOxidase->GlucoseUptake Stimulates Gastrin Gastrin Secretion NMT This compound NMT->TAAR1 Agonist NMT->AlphaAR Antagonist NMT->AmineOxidase Substrate NMT->Gastrin Stimulates

Simplified signaling interactions of this compound.

References

Troubleshooting & Optimization

Optimizing N-Methyltyramine extraction from complex plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-Methyltyramine (NMT) from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMT) and in which plants is it commonly found?

A1: this compound (NMT), or 4-hydroxy-N-methylphenethylamine, is a natural protoalkaloid and trace amine.[1][2] It is the N-methylated analog of tyramine and shares many of its pharmacological properties.[1] Biosynthetically, it is produced in plants through the N-methylation of tyramine by the enzyme tyramine N-methyltransferase.[1] NMT is found in various plant species, including barley (Hordeum vulgare), bitter orange (Citrus aurantium), and various Acacia species.[1][3][4]

Q2: What are the most effective methods for extracting NMT from plant materials?

A2: The choice of extraction method significantly impacts yield and purity. Modern techniques are often preferred for their efficiency and reduced risk of degrading thermolabile compounds.[5][6]

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[7][8] It is known for reducing extraction time and solvent consumption.[8][9]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[9]

  • Supercritical Fluid Extraction (SFE): SFE, often using CO2, is a green technology that offers high selectivity.[10][11] However, it may require co-solvents for extracting more polar compounds like NMT and involves high equipment costs.[10]

  • Conventional Methods: Traditional methods like maceration and Soxhlet extraction are also used, but they often require longer extraction times and larger solvent volumes, and the heat in Soxhlet extraction can degrade sensitive compounds.[6][12]

Q3: Which solvents are recommended for this compound extraction?

A3: As an alkaloid, NMT's solubility depends on its form (free base or salt). The choice of solvent is critical and should be based on polarity.[5][13]

  • Acidified Water/Alcohol Mixtures: Since alkaloids exist as salts in the plant's vacuole, acidic solutions (e.g., 0.1-1% acetic acid, citric acid, or HCl in water or ethanol) are highly effective.[12][14][15] The acid converts the alkaloid into its salt form, which is more soluble in polar solvents.

  • Alcohols (Methanol, Ethanol): These polar solvents are widely used for extracting alkaloids.[5][13]

  • Solvent Selection: The principle of "like dissolves like" applies; polar solvents are generally best for extracting polar compounds.[5] The hydrochloride salt of NMT is highly soluble in water and ethanol.[1]

Q4: How can the purity of an NMT extract be improved?

A4: Complex plant matrices contain numerous compounds (pigments, lipids, polysaccharides) that can interfere with isolation and analysis.[10][16][17]

  • Pre-Extraction (Defatting): Initially washing the dried plant material with a non-polar solvent like hexane can remove lipids and chlorophyll without extracting the target NMT.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous acid and an organic solvent).[11][12] By adjusting the pH, NMT can be moved between the aqueous (as a salt at low pH) and organic (as a free base at high pH) phases, leaving many impurities behind.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method. An extract is passed through a solid-phase cartridge that retains the NMT, while impurities are washed away.[15] The purified NMT is then eluted with a different solvent.[15]

Q5: What are the standard analytical techniques for identifying and quantifying NMT?

A5: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for NMT analysis.

  • HPLC coupled with Mass Spectrometry (LC-MS): This is a sensitive and specific method for quantifying NMT and related amines in complex mixtures without the need for derivatization.[18]

  • GC-MS: This technique can also be used, though it may require derivatization to improve the volatility and thermal stability of NMT.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Incorrect Solvent Polarity NMT is a polar molecule. Use polar solvents like ethanol, methanol, or acidified water.[5][13] For NMT salts, ensure the solvent system is appropriate (e.g., highly polar).[1]
Inefficient Cell Lysis Plant cell walls can be tough. Ensure the plant material is finely ground to maximize surface area.[5] Consider using an advanced extraction technique like Ultrasound-Assisted Extraction (UAE) to improve cell wall disruption.[8]
Degradation of NMT NMT can be sensitive to high temperatures. If using methods like Soxhlet, consider reducing the temperature or switching to a non-thermal method like UAE.[6][8] Protect the extract from light and oxygen.
Incorrect pH For acidic extraction, ensure the pH is low enough (typically pH 2-3) to fully protonate the NMT to its salt form. For subsequent LLE into an organic solvent, raise the pH to >9 to convert it to the free base.
Poor Quality Plant Material The concentration of secondary metabolites like NMT can vary based on plant age, growing conditions, and harvest time.[19] Use high-quality, properly identified, and dried plant material.

Problem 2: Extract is Highly Impure (e.g., dark green, viscous)

Possible Cause Recommended Solution
Co-extraction of Chlorophyll and Lipids Perform a pre-extraction defatting step. Before the main extraction, wash the dried, ground plant material with a non-polar solvent such as hexane to remove lipids and pigments.
Co-extraction of Polysaccharides/Proteins Polysaccharides and proteins can make the extract viscous and interfere with analysis.[16][17] Precipitation with cold ethanol can sometimes remove polysaccharides. A thorough purification step like SPE is highly recommended.[15]
Non-Selective Solvent System While polar solvents are needed for NMT, they also extract other polar impurities. Optimize the solvent system (e.g., different ratios of ethanol to water) and incorporate a robust purification strategy like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12]

Problem 3: Inconsistent Results Between Extraction Batches

Possible Cause Recommended Solution
Variability in Plant Material Source plant material from the same batch if possible. If not, analyze a reference sample of the plant material for each new batch to establish a baseline NMT concentration.
Inconsistent Extraction Parameters Strictly control all parameters: particle size, solvent-to-solid ratio, extraction time, temperature, and ultrasonic power/frequency (for UAE).[5] Document every step meticulously.
Solvent Degradation or Evaporation Use fresh, high-purity solvents for each extraction. Ensure extraction vessels are properly sealed to prevent solvent evaporation, which would alter the solvent-to-solid ratio.

Quantitative Data on Extraction Parameters

Table 1: Properties of Common Solvents for Alkaloid Extraction

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Key Application Notes
Heptane0.1981.92Ideal for pre-extraction defatting; non-polar.[20]
Diethyl Ether2.8354.30Used in LLE for extracting free-base alkaloids.[20]
Ethyl Acetate4.4776.02Medium polarity solvent for LLE.[20]
Ethanol4.37824.50Excellent polar solvent for extracting alkaloid salts.[5]
Methanol5.16532.70Highly polar solvent, very effective for alkaloids but can extract many impurities.[9]
Water10.210080.10Used with acid to extract alkaloid salts.[12]
Water (acidified, 1% Acetic Acid)High~100>80Highly effective for protonating alkaloids into their soluble salt forms.[15]

Table 2: Comparison of Alkaloid Extraction Techniques

TechniqueTypical TimeTemperatureProsCons
Maceration 24 - 72 hoursRoom TempSimple, no special equipment needed.Slow, high solvent consumption, potentially incomplete extraction.[6]
Soxhlet Extraction 6 - 24 hoursHigh (Solvent BP)Continuous and efficient extraction.Can degrade heat-sensitive compounds like NMT, long duration.[6]
Ultrasound-Assisted (UAE) 15 - 60 minLow / Room TempFast, high efficiency, low solvent use, suitable for thermolabile compounds.[8][10]Potential for degradation with overexposure to ultrasound energy.[10]
Microwave-Assisted (MAE) 5 - 30 minHighVery fast, reduced solvent volume.[9]Requires specialized equipment, risk of thermal degradation.
Supercritical Fluid (SFE) 30 - 120 minModerate"Green" solvent (CO2), highly selective.[10]High equipment cost, may need polar co-solvents for NMT.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of NMT from Barley Seedlings

  • Sample Preparation:

    • Germinate barley (Hordeum vulgare) seeds for 4-7 days.

    • Harvest and freeze-dry the root or shoot material.

    • Grind the dried tissue into a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a ball mill).

  • Defatting (Optional but Recommended):

    • Weigh 1 gram of powdered plant material into a conical tube.

    • Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

    • Discard the hexane supernatant. Repeat this step twice to ensure complete removal of lipids. Air-dry the pellet.

  • Extraction:

    • To the defatted plant material, add 15 mL of the extraction solvent (e.g., 80% ethanol with 0.5% acetic acid).

    • Place the sample in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 30 minutes at a frequency of 25-40 kHz and a controlled temperature (e.g., 30°C).[21]

  • Isolation:

    • Centrifuge the mixture at 4000 x g for 10 minutes.

    • Collect the supernatant. Re-extract the plant residue with another 10 mL of the extraction solvent and repeat the process to maximize yield.

    • Combine the supernatants and filter through a 0.45 µm syringe filter.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) for analysis.

Protocol 2: Quantification of NMT by LC-MS

  • Chromatographic Conditions (Example):

    • Column: Cogent Diamond Hydride™, 4μm, 100Å (or similar HILIC or reversed-phase C18 column).[18]

    • Mobile Phase A: Deionized Water + 0.1% Formic Acid.[18]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[18]

    • Gradient: A time-based gradient from high organic (e.g., 90% B) to high aqueous to elute the compound.[18]

    • Flow Rate: 0.4 mL/min.[18]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[18]

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Target Ion: Monitor for the protonated molecule [M+H]⁺ of NMT, which has a m/z of 152.107.[18]

  • Quantification:

    • Prepare a calibration curve using certified NMT standards of known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Inject the prepared plant extract sample.

    • Calculate the concentration of NMT in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Isolation cluster_purify 3. Purification & Analysis PlantMaterial Plant Material Grinding Grinding & Drying PlantMaterial->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Extraction (e.g., UAE) Defatting->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (SPE / LLE) Evaporation->Purification Analysis Analysis (LC-MS) Purification->Analysis Data Quantification Analysis->Data

Caption: General workflow for this compound extraction, purification, and analysis.

Troubleshooting_Guide Start Start: Low NMT Yield CheckSolvent Is the solvent polar (e.g., acidified ethanol)? Start->CheckSolvent CheckMethod Is the extraction method efficient for cell lysis? CheckSolvent->CheckMethod Yes Sol_Solvent Solution: Use a polar or acidified solvent system. CheckSolvent->Sol_Solvent No CheckTemp Was high temperature used (e.g., Soxhlet)? CheckMethod->CheckTemp Yes Sol_Method Solution: Grind sample finely. Use UAE or MAE. CheckMethod->Sol_Method No CheckPurity Is the final extract highly impure? CheckTemp->CheckPurity No Sol_Temp Solution: Use a low-temperature method like UAE or maceration. CheckTemp->Sol_Temp Yes Sol_Purity Solution: Add defatting and/or SPE cleanup steps. CheckPurity->Sol_Purity Yes

References

Technical Support Center: Chemical Synthesis of N-Methyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the chemical synthesis of N-Methyltyramine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Several routes for the synthesis of this compound have been described, starting from different precursors. Some common starting materials include tyramine, 4-methoxyphenethylamine, and even anisole through a multi-step process.[1][2] The choice of starting material often depends on the desired scale, available reagents, and equipment.

Q2: I am observing low yields in my N-methylation of tyramine. What could be the issue?

Low yields in the N-methylation of tyramine can stem from several factors. One key aspect is the choice of the methylating agent and reaction conditions. For instance, dimethyl sulfate is a common methylating agent.[1] Incomplete reaction, side reactions, or degradation of the product can all contribute to lower than expected yields. It is crucial to optimize reaction parameters such as temperature, reaction time, and stoichiometry of the reagents. In some methods, protecting the phenolic hydroxyl group before N-methylation and subsequent deprotection can improve the overall yield.

Q3: My final product of this compound has significant impurities. What are the recommended purification methods?

Purification of this compound is critical to obtain a high-purity product. A common and effective method is recrystallization. For the hydrochloride salt of this compound, recrystallization from ethanol has been shown to yield high purity (99.3-99.5% by HPLC).[3] Other purification techniques can include column chromatography, though this may be less practical for large-scale synthesis. The choice of solvent for recrystallization is crucial and should be determined based on the solubility of this compound and its impurities.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, standard laboratory safety precautions should always be followed. This compound is classified as harmful if swallowed and may cause severe skin burns and eye damage, as well as respiratory irritation.[4] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When working with reagents like dimethyl sulfate, which is highly toxic and carcinogenic, extreme caution is necessary. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material - Inefficient catalyst (if applicable)- Sub-optimal reaction temperature or time- Poor quality of reagents or solvents- Insufficient mixing- Ensure the catalyst is active and used in the correct amount.- Systematically vary the temperature and monitor the reaction progress by TLC or HPLC.- Use freshly distilled solvents and high-purity reagents.- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Multiple By-products - Side reactions due to unprotected functional groups (e.g., phenolic hydroxyl)- Over-methylation (formation of quaternary ammonium salts)- Reductive side reactions in catalytic hydrogenation- Consider protecting the phenolic hydroxyl group (e.g., as a methyl ether) before N-methylation and deprotecting it in a later step.- Carefully control the stoichiometry of the methylating agent.- In catalytic hydrogenation, screen different catalysts and optimize hydrogen pressure and temperature to minimize side reactions.[5]
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily- Co-crystallization with impurities- Convert the free base to a salt (e.g., hydrochloride) which is often more crystalline and easier to handle.[3]- Try different recrystallization solvents or solvent mixtures.- If recrystallization fails, consider purification by column chromatography.
Inconsistent Yields Between Batches - Variability in reagent quality or catalyst activity- Inconsistent reaction conditions (temperature, time, atmosphere)- Presence of moisture or air in sensitive reactions- Source high-quality, consistent reagents.- Carefully control and monitor all reaction parameters.- For air or moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound Hydrochloride via Catalytic Hydrogenation

This method involves the catalytic hydrogenation of an intermediate compound. A patent describes a two-step synthesis where phenol is first reacted to form an intermediate, which is then hydrogenated.

Step 1: Synthesis of the Intermediate (Formula II in the patent)

  • In the presence of methylene dichloride and anhydrous AlCl₃, phenol is reacted with H₃CNHCH₂CNHCl to obtain the intermediate compound.[3]

Step 2: Catalytic Hydrogenation

  • To a hydrogenation tank, add 22.2g of the intermediate compound, 1.8g of Pd/C catalyst (10% Pd by mass), 27ml of concentrated HCl, and 200ml of water.

  • Stir the mixture and evacuate the air from the tank, followed by purging with nitrogen three times.

  • Introduce hydrogen into the tank while stirring vigorously. The reaction is carried out at room temperature for 7 hours.

  • After the reaction, vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure until a solid precipitates.

  • Cool the mixture with ice water and filter to collect the solid.

  • Wash the solid with acetone and dry it to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound hydrochloride.[3]

Quantitative Data Summary

Parameter Value Reference
Starting Material (Intermediate) 22.2 g[3]
Catalyst 1.8 g Pd/C (10%)[3]
Crude Product Yield 16.5 g[3]
Final Product Yield (after recrystallization) 13.2 g[3]
Purity (HPLC) 99.3 - 99.5 %[3]
Melting Point 149.5 - 150 °C[3]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Catalytic Hydrogenation & Purification Phenol Phenol Intermediate Intermediate Compound Phenol->Intermediate CH2Cl2, AlCl3 Reagent1 H3CNHCH2CNHCl Reagent1->Intermediate Crude_NMT_HCl Crude this compound HCl Intermediate->Crude_NMT_HCl H2, Pd/C, HCl, H2O Pure_NMT_HCl Pure this compound HCl Crude_NMT_HCl->Pure_NMT_HCl Recrystallization (Ethanol)

Caption: Synthetic pathway for this compound Hydrochloride.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Analyze Product Purity (TLC/HPLC) Start->Check_Purity Optimize_Conditions Optimize Temp, Time, Stoichiometry Check_Reaction->Optimize_Conditions Sub-optimal Check_Reagents Verify Reagent/Solvent Quality Check_Reaction->Check_Reagents Conditions OK Purification Optimize Purification (Recrystallization/Chromatography) Check_Purity->Purification Impure Success High Yield & Purity Check_Purity->Success Pure Optimize_Conditions->Check_Reaction Check_Reagents->Check_Reaction Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Time Reaction Time Time->Yield Catalyst Catalyst Activity Catalyst->Yield Reagent_Quality Reagent Quality Reagent_Quality->Yield Reagent_Quality->Purity Purification_Method Purification Method Purification_Method->Purity

Caption: Key parameter relationships in this compound synthesis.

References

Improving the yield and purity of synthetic N-Methyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of synthetic N-Methyltyramine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include tyramine, 4-methoxyphenethylamine, and N-methyltyrosine.[1] The choice of starting material often dictates the synthetic route and the necessary reaction conditions.

Q2: What are the primary synthetic routes to produce this compound?

A2: The most prevalent synthetic routes for this compound are the Eschweiler-Clarke reaction and reductive amination.[2][3][4] Other multi-step syntheses may involve the use of protecting groups, especially when starting with more complex precursors.[1]

Q3: In the Eschweiler-Clarke reaction for this compound synthesis, what are the roles of formic acid and formaldehyde?

A3: In the Eschweiler-Clarke reaction, formaldehyde serves as the source of the methyl group that is added to the amine.[3][5] Formic acid acts as the reducing agent in the reaction, facilitating the methylation process.[3][5]

Q4: Is the formation of quaternary ammonium salts a concern with the Eschweiler-Clarke reaction?

A4: No, the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage.[5] This makes it a reliable method for methylating primary and secondary amines without the risk of forming quaternary ammonium salts.[5]

Q5: What are the recommended methods for purifying synthetic this compound?

A5: Recrystallization is a commonly employed method for the purification of this compound.[6] Ethanol is often used as the solvent for recrystallization, yielding a high-purity crystalline product.[6] A purity of 99.5% has been reported using this method.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Q1: My reaction has a very low or no yield. What could be the cause?

A1: Low or no yield in this compound synthesis can stem from several factors:

  • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature as specified in the protocol. Also, verify the stoichiometry of your reagents, particularly the molar excess of formic acid and formaldehyde in the Eschweiler-Clarke reaction.[2][5]

  • Starting Material Degradation: The stability of tyramine and other precursors can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or extreme pH levels unless the protocol specifically calls for them.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Optimize the pH for aqueous extractions to ensure the amine is in the desired phase. When performing recrystallization, be mindful of the product's solubility in the chosen solvent to avoid excessive loss in the mother liquor.

Q2: My final product is contaminated with unreacted tyramine. How can I resolve this?

A2: The presence of unreacted tyramine indicates incomplete methylation. To drive the reaction to completion, consider the following adjustments:

  • Increase Reagent Equivalents: For the Eschweiler-Clarke reaction, increasing the molar equivalents of both formaldehyde and formic acid can enhance the extent of methylation.[3][5]

  • Extend Reaction Time: Prolonging the reaction time may allow for the complete conversion of the remaining tyramine.

  • Purification: If unreacted tyramine persists, purification via column chromatography or repeated recrystallizations may be necessary to isolate the pure this compound.

Q3: I am observing the formation of N,N-dimethyltyramine as a significant byproduct. How can this be controlled?

A3: The Eschweiler-Clarke reaction, when starting with a primary amine like tyramine, is expected to produce the tertiary amine, N,N-dimethyltyramine, as the major product due to double methylation.[3][5] If your goal is to synthesize this compound (the secondary amine), the Eschweiler-Clarke reaction with tyramine is not the ideal method. Alternative strategies for mono-methylation should be considered, such as:

  • Reductive Amination with a Protected Amine: Using a starting material where the amine is already mono-methylated or employing a protecting group strategy to prevent over-methylation.

  • Careful Stoichiometric Control: In other reductive amination methods, precise control over the stoichiometry of the methylating agent may favor the formation of the secondary amine.

Q4: I am having difficulty crystallizing the final this compound product. What should I do?

A4: Crystallization difficulties often arise from impurities or an unsuitable solvent system.

  • Address Impurities: The presence of oils or other byproducts can inhibit crystallization. Purifying the crude product using column chromatography before attempting recrystallization can remove these impurities.

  • Optimize Recrystallization Solvent: If the product is pure but fails to crystallize, the chosen solvent or solvent mixture may not be optimal. Experiment with different solvents of varying polarities. Ethanol has been reported to be an effective solvent for the recrystallization of this compound hydrochloride.[6]

Caption: Troubleshooting workflow for this compound synthesis.

Comparative Data on this compound Synthesis

The following table summarizes quantitative data from a patented synthesis method. It is important to note that yields and purity can vary significantly based on the reaction scale, purity of starting materials, and specific reaction and workup conditions.

Synthesis MethodStarting MaterialCatalystPurity (HPLC)Melting PointReference
Hydrogenation followed by RecrystallizationCompound of Formula (II)Pd/C99.3% - 99.5%149.5°C - 150°C[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction (Illustrative)

This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction.[2][3][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tyramine in an excess of 90% formic acid.

  • Addition of Formaldehyde: To the stirred solution, add an excess of 37% aqueous formaldehyde. The molar ratio of tyramine:formic acid:formaldehyde should be approximately 1:5:5.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture.

    • Remove the excess formic acid and formaldehyde under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.

    • Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the this compound into an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

ExperimentalWorkflow General Experimental Workflow for this compound Synthesis start Start reaction_setup Reaction Setup start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction Reaction under Controlled Conditions reagent_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

Protocol 2: Synthesis of this compound via Reductive Amination (Generic)

This protocol outlines a general procedure for reductive amination.[4][7] The choice of reducing agent and specific conditions will depend on the substrate and desired outcome.

  • Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), combine tyramine and one equivalent of an appropriate methylating agent (e.g., paraformaldehyde). The mixture is stirred at room temperature to form the corresponding imine or aminal intermediate.

  • Reduction: To the reaction mixture, add a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). The reaction is typically carried out at room temperature or slightly below.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Remove the solvent under reduced pressure.

    • Perform a standard acid-base extraction as described in Protocol 1 to isolate the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

Technical Support Center: N-Methyltyramine Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methyltyramine (NMT) in various solvent systems. It includes troubleshooting advice and frequently asked questions to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for storing this compound and what is its general stability?

A1: this compound is moderately soluble in water and highly soluble in ethanol.[1] For short-term storage, common laboratory solvents such as Water, Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO) are often used. The stability of NMT is dependent on the solvent, storage temperature, and exposure to light and oxygen. For long-term storage, it is recommended to store NMT as a solid at -20°C.

Below is a summary of this compound's stability in different solvent systems under various storage conditions over a 30-day period.

Table 1: Stability of this compound (1 mg/mL) in Various Solvents over 30 Days

Solvent SystemStorage Condition% Recovery after 7 days% Recovery after 14 days% Recovery after 30 daysObservations
Water (pH 7.0) 4°C99.1%98.2%96.5%Minor degradation observed.
Room Temp (25°C)97.5%94.3%89.1%Noticeable degradation.
40°C92.3%85.1%75.4%Significant degradation.
PBS (pH 7.4) 4°C99.5%98.8%97.2%Stable with minimal degradation.
Room Temp (25°C)98.0%95.8%91.5%Slight degradation.
40°C94.1%88.2%80.3%Moderate degradation.
Methanol 4°C>99.9%99.8%99.5%Highly stable.
Room Temp (25°C)99.8%99.5%99.1%Very stable.
40°C99.0%98.1%96.8%Minor degradation at elevated temperature.
Acetonitrile 4°C>99.9%>99.9%99.8%Highly stable.
Room Temp (25°C)99.9%99.7%99.4%Very stable.
40°C99.2%98.5%97.1%Minor degradation at elevated temperature.
DMSO 4°C>99.9%>99.9%>99.9%Highly stable.
Room Temp (25°C)>99.9%99.8%99.6%Very stable, but hygroscopic nature of DMSO should be considered.
40°C99.5%99.0%98.2%Minimal degradation.

Note: The data presented in this table is a representative example based on typical stability studies and is intended for illustrative purposes.

Q2: What are the known degradation pathways for this compound?

A2: this compound, as a phenethylamine derivative, is susceptible to degradation through oxidation and photolysis.[2][3] The primary metabolic pathway in vivo involves N-demethylation to tyramine, which is then a substrate for monoamine oxidase (MAO).[4] Forced degradation studies, which involve exposing the compound to harsh conditions like strong acids, bases, oxidizing agents, and high temperatures, are used to identify potential degradation products and establish degradation pathways.[2][3][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid.

    • Solvents for stability study (Water, PBS, Methanol, Acetonitrile, DMSO).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a working standard solution (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare 1 mg/mL solutions of this compound in each of the chosen solvent systems (Water, PBS, Methanol, Acetonitrile, DMSO).

    • Stability Study: Aliquot the samples into appropriate vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • Time Points: At specified time points (e.g., Day 0, 7, 14, 30), remove a sample from each condition.

    • Analysis: Dilute the samples to a final concentration of 100 µg/mL with the mobile phase and inject them into the HPLC system.

    • Data Analysis: Calculate the percentage of this compound remaining by comparing the peak area of the aged samples to the peak area of the Day 0 sample.

Visualized Pathways and Workflows

Signaling Pathways

This compound is known to interact with several biological targets. It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and can function as an antagonist at α2-adrenergic receptors.[3][6]

TAAR1_Signaling_Pathway NMT This compound TAAR1 TAAR1 NMT->TAAR1 binds G_alpha_s Gαs TAAR1->G_alpha_s activates BetaArrestin β-Arrestin 2 TAAR1->BetaArrestin recruits AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB leads to AKT_GSK3 AKT/GSK3β Pathway BetaArrestin->AKT_GSK3 activates

TAAR1 Signaling Pathway for this compound.

NMT_Metabolism_Pathway NMT This compound Tyramine Tyramine NMT->Tyramine N-demethylation MAO Monoamine Oxidase (MAO) Tyramine->MAO substrate for NE Norepinephrine Release Tyramine->NE can induce Metabolites Inactive Metabolites MAO->Metabolites degrades to

Metabolic relationship of this compound.
Experimental Workflow

The following diagram illustrates a standard workflow for conducting a stability study. This process is crucial for ensuring that an analytical method is "stability-indicating," as required by regulatory agencies like the FDA and ICH.[3]

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare NMT Solutions in Various Solvents Day0 Analyze Time=0 (Baseline) Prep->Day0 Store Store Aliquots under Defined Conditions (Temp, Light, etc.) Day0->Store Timepoints Withdraw Samples at Time Points (e.g., 7, 14, 30 days) Store->Timepoints HPLC HPLC Analysis Timepoints->HPLC Calc Calculate % Recovery vs. Baseline HPLC->Calc Report Generate Stability Report Calc->Report

General workflow for a stability study.

Troubleshooting Guide

Common HPLC Issues in Stability Analysis
IssuePossible Cause(s)Recommended Solution(s)
Drifting Baseline 1. Column temperature fluctuation. 2. Mobile phase not homogenous or equilibrated. 3. Contaminated detector flow cell.1. Use a column oven to maintain a constant temperature. 2. Ensure mobile phase is well-mixed and allow sufficient time for column equilibration. 3. Flush the flow cell with a strong solvent like isopropanol.
Ghost Peaks 1. Contamination in the injection port or sample loop. 2. Impurities in the mobile phase. 3. Sample carryover from a previous injection.1. Clean the injection port and sample loop. 2. Prepare fresh mobile phase using high-purity solvents. 3. Run blank injections with a strong solvent between samples.
Broad or Split Peaks 1. Column contamination or degradation. 2. Injection solvent is too strong or incompatible with the mobile phase. 3. High dead volume in tubing or fittings.1. Flush the column with a strong solvent or replace it if necessary. 2. Whenever possible, dissolve the sample in the mobile phase. 3. Check all connections and use tubing with the correct internal diameter.
Inconsistent Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump flow rate. 3. Column not properly equilibrated.1. Prepare mobile phase carefully and consistently. 2. Check the pump for leaks or air bubbles; purge the system. 3. Ensure the column is equilibrated for at least 10-15 column volumes before analysis.

References

Common interferences in the analytical quantification of N-Methyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical quantification of N-Methyltyramine (NMT).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.

Q2: What are the major sources of interference in this compound quantification?

A2: The primary sources of interference in NMT analysis include:

  • Isomeric Compounds: Structurally similar compounds such as synephrine and octopamine can co-elute with NMT, leading to inaccurate quantification.

  • Matrix Effects: In biological samples (e.g., plasma, urine), endogenous components like phospholipids and salts can suppress or enhance the ionization of NMT in LC-MS/MS analysis, affecting accuracy.[1][2]

  • Related Compounds: Precursors like tyramine and metabolites like hordenine can also interfere with the analysis.[3][4][5]

  • Sample Preparation: Inadequate sample cleanup can introduce interfering substances from the sample matrix or reagents used during extraction.

Q3: How can I minimize matrix effects in LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the chromatographic method to separate NMT from co-eluting matrix components.

  • Use of Internal Standards: Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with NMT to compensate for signal suppression or enhancement.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effect.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analytical quantification of this compound.

Issue 1: Poor Chromatographic Resolution and Peak Tailing

Symptoms:

  • Co-elution of this compound with other peaks, particularly its isomers like synephrine and octopamine.

  • Asymmetrical peak shape (tailing or fronting).

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Column Chemistry For separating isomers, a standard C18 column may not be sufficient. Consider using a phenyl-hexyl or a chiral column for better selectivity.
Suboptimal Mobile Phase Adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and pH. For basic compounds like NMT, a slightly basic mobile phase can improve peak shape. The use of an ion-pairing agent can also be explored.
Isocratic Elution If isomers are not well-resolved, switch to a gradient elution with a shallow gradient to improve separation.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)

Symptoms:

  • High variability in results between different sample lots.

  • Poor accuracy and precision in quality control samples.

  • Signal suppression or enhancement observed when comparing pre- and post-extraction spiked samples.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Sample Cleanup Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often effective at removing phospholipids and other interfering substances from plasma and urine.
Ionization Competition Optimize chromatographic conditions to separate this compound from the region where significant matrix components elute.
Lack of Appropriate Internal Standard Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d3). This is the most effective way to compensate for matrix effects.
Inappropriate Calibration Strategy Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) or a surrogate matrix with similar properties.
Issue 3: Isomeric Interference

Symptoms:

  • A single, broad, or misshapen peak where this compound is expected, which may be a composite of NMT and its isomers.

  • Inaccurate quantification, often an overestimation, of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Lack of Chromatographic Resolution Develop a highly selective chromatographic method. This may involve testing different stationary phases (e.g., phenyl-hexyl, biphenyl, or chiral columns) and optimizing the mobile phase composition and gradient profile. A longer column or a smaller particle size can also improve resolution.
Inadequate Mass Spectrometric Discrimination (for MS-based methods) While isomers have the same mass, their fragmentation patterns in MS/MS may differ. Optimize collision energy to find unique product ions for this compound and its interfering isomers to allow for their specific detection using Multiple Reaction Monitoring (MRM).[8]

Quantitative Data on Interferences

The following table summarizes the potential quantitative impact of common interferences on this compound analysis. The values are illustrative and can vary depending on the specific analytical method and matrix.

Interfering Substance Analytical Technique Potential Impact on this compound Quantification Mitigation Strategy
Synephrine (Isomer) HPLC-UV, LC-MS/MSCo-elution leading to significant overestimation.High-resolution chromatography, specific MS/MS transitions.
Octopamine (Isomer) HPLC-UV, LC-MS/MSCo-elution leading to overestimation.High-resolution chromatography, specific MS/MS transitions.
Tyramine (Precursor) HPLC-UV, LC-MS/MSPotential for co-elution and isobaric interference in MS if not chromatographically resolved.Chromatographic separation.
Hordenine (Metabolite) HPLC-UV, LC-MS/MSMay co-elute depending on the method.Chromatographic separation.
Phospholipids (Matrix) LC-MS/MSIon suppression, leading to underestimation.Effective sample preparation (e.g., SPE), optimized chromatography.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound in Plant Extracts

This protocol provides a general framework. Method optimization is crucial for specific plant matrices.

  • Sample Preparation (Solid-Liquid Extraction):

    • Homogenize 1 g of the dried plant material.

    • Add 10 mL of methanol:water (80:20, v/v) containing 0.1% formic acid.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • Column: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a calibration curve using this compound standard solutions of known concentrations.

    • Quantify NMT in the sample extracts by comparing the peak area to the calibration curve.

Protocol 2: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is intended for research purposes and requires validation.

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma, add 20 µL of an internal standard solution (this compound-d3, 100 ng/mL).

    • Add 600 µL of 0.1 M zinc sulfate to precipitate proteins.

    • Vortex and centrifuge at 10,000 rpm for 10 minutes.

    • Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute NMT with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 2% B held for 0.5 min, then to 50% B in 3.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 107.1

      • This compound-d3 (IS): Precursor ion (Q1) m/z 155.1 -> Product ion (Q3) m/z 110.1

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of NMT to the internal standard against the concentration of the calibrators.

    • Determine the concentration of NMT in the samples from the calibration curve.

Visualizations

Troubleshooting Workflow for this compound Analysis start Start: Inaccurate NMT Quantification peak_shape Assess Peak Shape and Resolution start->peak_shape matrix_effects Evaluate Matrix Effects (LC-MS/MS) peak_shape->matrix_effects If LC-MS/MS tailing Peak Tailing/Fronting? peak_shape->tailing Yes coelution Co-elution with Interferences? peak_shape->coelution No sample_prep Improve Sample Preparation (e.g., SPE) matrix_effects->sample_prep Yes optimize_mp Optimize Mobile Phase (pH, organic %) tailing->optimize_mp Yes change_column Change Column Chemistry (e.g., Phenyl-Hexyl) coelution->change_column Yes end End: Accurate NMT Quantification optimize_mp->end gradient Implement/Optimize Gradient Elution change_column->gradient gradient->end is Use Stable Isotope-Labeled Internal Standard sample_prep->is is->end Biosynthetic Pathway of this compound tyrosine L-Tyrosine tyramine Tyramine tyrosine->tyramine Tyrosine Decarboxylase nmt This compound tyramine->nmt Tyramine N-methyltransferase hordenine Hordenine nmt->hordenine N-methyltransferase This compound Signaling Pathway nmt This compound ar Adrenergic Receptors (e.g., α- and β-ARs) nmt->ar Binds to g_protein G-Protein ar->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response Phosphorylates targets leading to

References

Troubleshooting low signal-to-noise ratio in N-Methyltyramine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Methyltyramine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low signal-to-noise ratio in this compound LC-MS analysis?

A1: The most prevalent issue is often ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a reduced signal.[1][2][3] This is particularly common in complex biological matrices like plasma or urine.[4]

Q2: Which ionization mode, ESI or APCI, is generally better for this compound analysis?

A2: Electrospray ionization (ESI) is typically preferred for polar and ionizable compounds like this compound.[5][6] However, it's always recommended to screen both ESI and Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative polarity, to determine the optimal ionization mode for your specific sample and mobile phase conditions.[6]

Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A3: In positive ESI mode, this compound (molecular weight: 151.21 g/mol ) will readily form a protonated molecule [M+H]⁺ at m/z 152.2. A common fragmentation pathway involves the cleavage of the side chain, resulting in a prominent product ion. The most characteristic fragmentation is the neutral loss of the ethylamine group, leading to a fragment at m/z 107.1. Another possible fragmentation could result in an ion at m/z 135.1 due to the loss of a methyl group.

Q4: Can adduct formation affect my this compound signal?

A4: Yes, adduct formation can significantly impact your signal. If this compound forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), the intensity of the desired protonated molecule ([M+H]⁺) will decrease, leading to a lower signal-to-noise ratio for your target analyte.[1][7] Using a mobile phase with a low concentration of an acid like formic acid can help promote protonation over other adduct formations.

Q5: How can I quickly check if my MS instrument is the source of the low signal?

A5: A simple way to assess the mass spectrometer's performance is to bypass the LC system and directly infuse a standard solution of this compound into the MS source.[8] If you observe a strong and stable signal during infusion, the issue likely lies with the LC separation or the sample itself.[8][9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low S/N Ratio

This guide provides a step-by-step workflow to identify and resolve the root cause of a low signal-to-noise ratio.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_MS Mass Spectrometer Check cluster_LC Liquid Chromatography Check cluster_Sample Sample and Matrix Effects Start Low S/N Ratio for this compound MS_Check Infuse this compound Standard Directly into MS Start->MS_Check MS_Signal Is Signal Strong and Stable? MS_Check->MS_Signal MS_OK MS Performance is Likely Good MS_Signal->MS_OK Yes MS_Issue Troubleshoot MS: - Clean Ion Source - Check Detector Voltage - Calibrate Mass Analyzer MS_Signal->MS_Issue No LC_Check Inject Standard into LC-MS System MS_OK->LC_Check Peak_Shape Evaluate Peak Shape and Retention Time LC_Check->Peak_Shape Peak_Issue Poor Peak Shape or Shifted RT? Peak_Shape->Peak_Issue LC_OK LC System is Likely Functioning Correctly Peak_Issue->LC_OK No LC_Issue Troubleshoot LC: - Check for Leaks - Inspect/Replace Column - Prepare Fresh Mobile Phase Peak_Issue->LC_Issue Yes Sample_Check Analyze Post-Spiked Blank Matrix LC_OK->Sample_Check Suppression_Test Is Signal Suppressed Compared to Standard in Solvent? Sample_Check->Suppression_Test No_Suppression Minimal Matrix Effects Suppression_Test->No_Suppression No Suppression_Issue Ion Suppression is a Key Issue Suppression_Test->Suppression_Issue Yes Optimize_Sample_Prep Optimize Sample Preparation: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dilute Sample Suppression_Issue->Optimize_Sample_Prep

Caption: A logical workflow for troubleshooting low signal-to-noise in LC-MS analysis.

Guide 2: Addressing Ion Suppression

Ion suppression is a critical factor that can drastically reduce the signal intensity of this compound.[2][3]

Experimental Protocol: Post-Column Infusion Test for Ion Suppression

  • System Setup:

    • Configure the LC-MS system as you would for your analysis.

    • Using a T-connector, introduce a constant flow of this compound standard solution (e.g., 100 ng/mL in mobile phase) into the eluent stream between the LC column and the MS ion source via a syringe pump.

  • Procedure:

    • Begin the infusion and allow the MS signal for this compound to stabilize, establishing a steady baseline.

    • Inject a blank matrix sample (e.g., extracted plasma without this compound) onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A significant drop in the baseline signal at any point during the chromatogram indicates the elution of interfering compounds from the matrix that are causing ion suppression.

    • The retention time of the signal drop corresponds to the retention time of the suppressive matrix components.

Ion_Suppression_Mechanism cluster_Source ESI Source Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion This compound Ion (Gas Phase) Droplet->Analyte_Ion Desired Ionization Matrix_Ion Matrix Ion (Gas Phase) Droplet->Matrix_Ion Competitive Ionization (Suppression) MS_Inlet To Mass Analyzer Analyte_Ion->MS_Inlet Signal Matrix_Ion->MS_Inlet Noise / Reduced Analyte Signal

Caption: Competitive ionization in the ESI source leading to ion suppression.

Data Presentation

Table 1: Recommended Starting MS Parameters for this compound

ParameterRecommended ValueRationale
Ionization ModePositive Electrospray (ESI)This compound contains a secondary amine, which is readily protonated.[5][6]
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray plume for efficient ionization.
Cone Voltage20 - 40 VPrevents in-source fragmentation and aids in ion transmission.
Desolvation Gas Flow600 - 800 L/hrFacilitates efficient solvent evaporation.
Desolvation Temp.350 - 450 °CEnsures complete desolvation of the charged droplets.
Source Temperature120 - 150 °CMaintains a stable ion source environment.
Collision Energy15 - 25 eV (for m/z 107.1)Provides optimal fragmentation for the primary product ion.[10]

Table 2: Comparison of Sample Preparation Techniques for Biological Matrices

TechniquePrincipleProsCons
Protein Precipitation (PPT) Protein removal by organic solvent or acid.Simple, fast, inexpensive.High risk of ion suppression due to remaining matrix components.[11]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Cleaner extracts than PPT, reduces salts and phospholipids.Labor-intensive, requires large solvent volumes, potential for emulsions.[12]
Solid Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solvent.Provides the cleanest extracts, high recovery, and concentration of the analyte.More complex method development, higher cost per sample.[11][12]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to provide a clean extract of this compound from a plasma matrix, minimizing ion suppression.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard and 500 µL of 2% formic acid in water. Vortex to mix.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

Overcoming matrix effects in N-Methyltyramine quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for overcoming matrix effects in the quantification of N-Methyltyramine (NMT) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification. Biological fluids contain numerous endogenous components like phospholipids, salts, and proteins that are common causes of matrix effects.

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a polar, low molecular weight trace amine. When analyzing biological samples, it often co-elutes with highly abundant endogenous polar compounds (like salts and polar lipids) during reversed-phase chromatography. These co-eluting substances can compete with NMT for ionization in the mass spectrometer source, typically leading to ion suppression.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effect (ion suppression or enhancement). By measuring the ratio of the analyte to the SIL-IS, the method can accurately correct for variations in sample preparation and signal response, leading to highly reliable results.

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Diluting the sample with a clean solvent (like methanol or water) can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, this compound. This is only a viable strategy if the original concentration of NMT is high enough to remain well above the lower limit of quantification (LLOQ) of the analytical method after dilution.

Troubleshooting Guide

Problem: I'm observing low or inconsistent recovery of this compound.

  • Possible Cause 1: Inefficient Sample Preparation. The chosen extraction method (e.g., protein precipitation, LLE, SPE) may not be optimal for NMT in your specific matrix. NMT might be lost through co-precipitation with proteins or poor partitioning into the extraction solvent.

  • Solution:

    • Re-evaluate your extraction method. Compare the performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). See the data comparison table below. SPE, particularly with a mixed-mode cation exchange sorbent, is often highly effective for retaining and isolating polar amines like NMT.[1]

    • Optimize LLE parameters. Adjust the pH of the aqueous sample to be basic (pH > 10) to ensure NMT is in its neutral, more organic-soluble form. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient for NMT.

    • Use a SIL-IS. Add the internal standard at the very beginning of the sample preparation process. The recovery of the SIL-IS can help diagnose whether the analyte loss is systematic.

Problem: My results show significant ion suppression.

  • Possible Cause 1: Co-elution with Phospholipids or Salts. This is the most common cause of ion suppression in plasma and urine samples. Phospholipids from cell membranes are notoriously problematic.

  • Solution:

    • Improve Sample Cleanup. Simple protein precipitation is often insufficient for removing phospholipids.[2][3] Use a more rigorous technique like SPE or LLE. HybridSPE techniques are specifically designed to deplete phospholipids and can be very effective.[3]

    • Modify Chromatographic Conditions. Adjust the HPLC/UPLC gradient to better separate NMT from the regions where matrix components elute. A post-column infusion experiment can be performed to identify the specific retention times where ion suppression occurs.[2]

    • Check for Column Overload. Injecting too much sample extract can lead to broad peaks that are more likely to overlap with interfering components. Try reducing the injection volume.

Problem: I see high variability between replicate injections or different sample lots.

  • Possible Cause: Inconsistent Matrix Effects. The composition of biological samples can vary significantly from one donor to another or from one time point to the next. This leads to different degrees of ion suppression in each sample, causing poor reproducibility.

  • Solution:

    • Implement a Robust Sample Preparation Method. A thorough cleanup with SPE is generally more reproducible than PPT or LLE and will minimize sample-to-sample variability.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for inter-sample variations in matrix effects and is strongly recommended by regulatory agencies.

    • Use Matrix-Matched Calibrators. Prepare your calibration standards and quality controls in the same biological matrix (e.g., blank plasma from the same population) as your unknown samples. This ensures that the standards experience a similar matrix effect to the samples, improving accuracy.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for three common sample preparation techniques. Data is synthesized from studies on this compound and structurally similar biogenic amines and catecholamines.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 50 - 85% (Often lower for polar compounds)50 - 95% (Highly dependent on pH and solvent)> 85% (Can exceed 95% with optimized sorbent)
Matrix Effect High (Significant ion suppression common)Moderate to HighLow to Moderate (Best for removing interferences)
Throughput High (Fast and simple)Low to Moderate (More labor-intensive)Moderate to High (Can be automated in 96-well plates)
Cost per Sample LowLowHigh
Typical Use Case Rapid screening where high precision is not critical.When SPE is not available; effective at removing salts."Gold standard" for quantitative bioanalysis requiring high accuracy and precision.

Note: Values are representative and can vary significantly based on the specific protocol, matrix, and analyte. LLE data is informed by studies on tyramine in urine[4], while SPE and PPT data are based on performance with related catecholamines and general bioanalytical principles.[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is the simplest and fastest method but provides the least effective cleanup.

  • Sample Aliquot: Place 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working solution of the stable isotope-labeled internal standard (SIL-IS) to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully collect the supernatant (the clear liquid) and transfer it to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT, particularly for removing non-volatile salts.

  • Sample Aliquot: Place 200 µL of biological sample (e.g., urine) into a glass test tube.

  • Add Internal Standard: Add 10 µL of the SIL-IS working solution.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1 M Ammonium Hydroxide) to adjust the sample pH to >10.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mix: Cap the tube and vortex for 5 minutes, followed by shaking on a mechanical shaker for 10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is highly effective for selectively isolating basic compounds like this compound.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 10 µL of SIL-IS.

    • Add 500 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge. Apply a slow, steady vacuum so the sample drips at approximately 1-2 drops per second.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute NMT and the SIL-IS by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. This neutralizes the amine, breaking its ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate NMT Quantification q1 Consistent Low Recovery? start->q1 q2 High Ion Suppression? q1->q2 No sol1 Optimize Extraction: 1. Adjust LLE pH/Solvent 2. Switch to SPE (MCX) q1->sol1 Yes q3 High Inter-Sample Variability? q2->q3 No sol2 Improve Cleanup: 1. Use SPE instead of PPT 2. Modify LC Gradient q2->sol2 Yes sol3 Compensate for Effects: 1. Use SIL-IS (Gold Standard) 2. Use Matrix-Matched Calibrators q3->sol3 Yes end_node End: Method Optimized q3->end_node No sol1->end_node sol2->end_node sol3->end_node SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution prep1 1. Aliquot Plasma prep2 2. Add SIL-IS prep1->prep2 prep3 3. Acidify (e.g., Formic Acid) prep2->prep3 load Load Sample prep3->load cond Condition (Methanol) equil Equilibrate (Water) cond->equil equil->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Ammoniated Methanol) wash2->elute evap Evaporate elute->evap recon Reconstitute evap->recon inject Inject to LC-MS/MS recon->inject TAAR1_Pathway Simplified TAAR1 Signaling Pathway NMT This compound (or other Trace Amine) TAAR1 TAAR1 Receptor (GPCR) NMT->TAAR1 Binds G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC Activates cAMP ATP -> cAMP (Second Messenger) AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Cellular Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream

References

Technical Support Center: N-Methyltyramine Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Methyltyramine (NMT) in cell-based functional assays. The information is tailored for scientists in academic and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound (NMT)?

This compound is known to interact with at least two key G protein-coupled receptors (GPCRs):

  • α2-Adrenergic Receptor: NMT acts as an antagonist at this receptor.[1] The α2-adrenergic receptor is coupled to a Gi protein, and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP).[2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): NMT is an agonist for TAAR1.[4] TAAR1 is primarily coupled to a Gs protein, and its activation results in an increase in intracellular cAMP.[5]

Q2: Which cell lines are suitable for NMT functional assays?

The choice of cell line depends on the target receptor being investigated. Commonly used cell lines include:

  • Chinese Hamster Ovary (CHO) cells: These cells are a popular choice for expressing recombinant GPCRs, including α2-adrenergic receptors and TAAR1, as they provide a low-background signaling environment.

  • Human Embryonic Kidney 293 (HEK293) cells: Similar to CHO cells, HEK293 cells are easily transfected and are widely used for studying GPCR signaling.[6][7]

It is crucial to use a cell line that stably or transiently expresses the receptor of interest.

Q3: What is the expected functional response of cells to NMT stimulation?

The cellular response to NMT will depend on the receptor being expressed and the G protein it couples to:

  • For α2-Adrenergic Receptor Assays (Antagonist Mode): You will measure the ability of NMT to inhibit the effect of a known α2-adrenergic receptor agonist (e.g., clonidine or norepinephrine). The expected response is a reduction in the agonist-induced decrease in cAMP.

  • For TAAR1 Assays (Agonist Mode): Direct stimulation with NMT should lead to an increase in intracellular cAMP. In some contexts, TAAR1 can also couple to other G-proteins like Gq, which would result in an increase in intracellular calcium.

Troubleshooting Guides

High Background Signal
Potential Cause Recommended Solution
Cell Health and Viability: Unhealthy or dying cells can lead to inconsistent and high background signals.[8]Ensure cells are healthy, in the logarithmic growth phase, and have high viability before seeding. Avoid over-passaging cells.
Sub-optimal Cell Seeding Density: Too many cells can lead to high background, while too few can result in a weak signal.Optimize cell seeding density for your specific cell line and plate format (e.g., 96-well, 384-well) to achieve a robust assay window.
Reagent Quality: Degradation of reagents, including NMT or assay buffers, can contribute to background noise.Use fresh, high-quality reagents. Ensure proper storage conditions for all components.
Serum Interference: Components in serum can sometimes interfere with the assay, leading to non-specific signals.Consider reducing the serum concentration or using a serum-free medium during the assay. However, be mindful that this can affect cell health.
Autofluorescence of Compounds/Plates: The test compound itself or the microplate may exhibit autofluorescence.Screen for compound autofluorescence before the assay. Use black-walled, clear-bottom plates for fluorescence-based assays to minimize background.
Low or No Signal
Potential Cause Recommended Solution
Low Receptor Expression: The cell line may not be expressing a sufficient number of receptors on the cell surface.Verify receptor expression levels using techniques like flow cytometry or western blotting. If using transient transfection, optimize the transfection protocol.
Incorrect Assay-G Protein Coupling: The chosen assay may not be compatible with the G protein coupled to the receptor.For TAAR1, a cAMP assay is generally appropriate (Gs coupling). For α2-adrenergic receptors, a cAMP inhibition assay is suitable (Gi coupling). If no signal is observed, consider a broader screening approach to check for other signaling pathways (e.g., calcium mobilization for Gq coupling).
NMT Degradation: NMT may be unstable under certain experimental conditions.Prepare fresh NMT solutions for each experiment. Protect from light if necessary.
Inappropriate Agonist/Antagonist Concentrations: The concentrations of NMT or the competing ligand may be outside the optimal range for the receptor.Perform dose-response curves to determine the optimal concentrations. For antagonist assays, use an agonist concentration at or near its EC80.
Cell Passage Number: High passage numbers can lead to changes in cell physiology and receptor expression.[9]Use cells with a consistent and low passage number for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NMT at its primary targets.

Table 1: this compound Activity at the α2-Adrenergic Receptor

ParameterValueCell LineAssay TypeReference
IC505.53 x 10⁻⁶ MNot SpecifiedRadioligand Binding ([³H]p-aminoclonidine)[10]

Table 2: this compound (Methyltyramine) Activity at TAAR1

ParameterValueCell LineAssay TypeReference
EC5023 µMNot SpecifiedFunctional Activation[11]

Experimental Protocols & Visualizations

NMT Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by NMT's molecular targets.

alpha2_adrenergic_pathway cluster_membrane Cell Membrane NMT This compound (Antagonist) alpha2R α2-Adrenergic Receptor NMT->alpha2R Blocks Agonist α2-Agonist (e.g., Norepinephrine) Agonist->alpha2R Activates Gi Gi Protein alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Figure 1. NMT as an antagonist at the α2-adrenergic receptor, blocking the Gi-mediated inhibition of adenylyl cyclase.

TAAR1_pathway cluster_membrane Cell Membrane NMT This compound (Agonist) TAAR1 TAAR1 Receptor NMT->TAAR1 Activates Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Figure 2. NMT as an agonist at the TAAR1 receptor, activating the Gs-mediated stimulation of adenylyl cyclase.

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines the key steps for a homogenous time-resolved fluorescence (HTRF) based cAMP assay to assess NMT's effect on TAAR1.

camp_assay_workflow start Start seed_cells Seed TAAR1-expressing cells (e.g., HEK293) into a _384-well plate_ start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_nmt Prepare serial dilutions of NMT incubate1->prepare_nmt add_nmt Add NMT to wells incubate1->add_nmt prepare_nmt->add_nmt incubate2 Incubate for 30 minutes at 37°C add_nmt->incubate2 add_reagents Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) incubate2->add_reagents incubate3 Incubate for 60 minutes at RT add_reagents->incubate3 read_plate Read plate on an HTRF-compatible reader (620 nm and 665 nm) incubate3->read_plate analyze Analyze data: Calculate 665/620 ratio and determine EC50 read_plate->analyze end End analyze->end

Figure 3. Workflow for a cAMP accumulation assay to measure TAAR1 activation by NMT.

Detailed Methodologies

1. cAMP Accumulation Assay for TAAR1 (Agonist Mode)

This protocol is designed to measure the increase in intracellular cAMP following stimulation of TAAR1 by NMT in a 384-well format using an HTRF-based assay.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing human TAAR1 in appropriate growth medium.

    • On the day of the assay, harvest cells and resuspend in assay buffer.

    • Seed the cells at a pre-optimized density (e.g., 5,000 cells/well) in a 384-well, low-volume, white plate.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform a serial dilution of the NMT stock solution in assay buffer to generate a range of concentrations.

    • Add the diluted NMT solutions to the appropriate wells of the cell plate. Include a positive control (e.g., a known TAAR1 agonist) and a negative control (vehicle).

  • Cell Stimulation and Lysis:

    • Incubate the plate at 37°C for 30 minutes to allow for receptor stimulation and cAMP production.

    • Add the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Detection and Data Analysis:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the 665/620 nm emission ratio for each well.

    • Plot the emission ratio against the logarithm of the NMT concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

2. Calcium Mobilization Assay for Gq-coupled Receptors (Potential NMT Target)

This protocol is a general guideline for a calcium mobilization assay in CHO cells and can be adapted to investigate potential Gq coupling of NMT-targeted receptors.

  • Cell Culture and Seeding:

    • Culture CHO cells stably expressing the receptor of interest in the appropriate growth medium.

    • Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of NMT in the assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject the NMT dilutions into the wells while continuously recording the fluorescence signal.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of NMT.

    • Plot the peak response against the logarithm of the NMT concentration and fit the data to determine the EC50 value.

References

Addressing solubility issues of N-Methyltyramine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Methyltyramine (NMT) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (NMT)?

This compound as a free base is described as moderately soluble in water.[1] Its solubility is significantly influenced by the pH of the solution. As a weak base, its solubility in aqueous solutions increases as the pH decreases. For practical laboratory use, the hydrochloride salt of this compound is often preferred due to its higher water solubility.[1]

Q2: How does the salt form of this compound affect its solubility?

The hydrochloride (HCl) salt of this compound is highly soluble in water and ethanol.[1] This is a common strategy to enhance the aqueous solubility of amine-containing compounds. In contrast, other salt forms, such as the hydrogen oxalate salt, are very poorly soluble in water.[1]

Q3: What is the expected solubility of this compound hydrochloride in common laboratory solvents?

Quantitative data from suppliers indicates the following approximate solubilities for this compound hydrochloride:

SolventSolubilityMolarity (approx.)
Water25 mg/mL (with sonication and warming)133.21 mM
PBS (pH 7.2)5 mg/mL26.64 mM
DMSO3 mg/mL15.98 mM
DMF5 mg/mL26.64 mM
Ethanol1 mg/mL5.33 mM

Note: These values are approximate and may vary between different suppliers and batches.

Q4: How does pH influence the solubility of this compound?

This compound has two ionizable groups: a phenolic hydroxyl group and a secondary amine. The apparent pKa values are approximately 9.76 for the phenolic proton and 10.71 for the ammonium proton.[1]

  • At acidic pH (well below 9.76): Both the amine and the phenolic hydroxyl group will be protonated. The protonated amine (ammonium ion) significantly increases the molecule's polarity and, therefore, its solubility in aqueous solutions.

  • At neutral pH (around 7.4): The amine group will be predominantly protonated, contributing to water solubility.

  • At alkaline pH (above 10.71): The amine group will be deprotonated and thus less soluble. The phenolic group will also be deprotonated, which could slightly increase solubility, but the effect of the neutral amine group will likely dominate, leading to lower overall aqueous solubility.

Therefore, to maximize the aqueous solubility of this compound, it is recommended to use a buffer with a pH below the pKa of the amine group (i.e., pH < 9.5).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of NMT in aqueous buffer The concentration of NMT exceeds its solubility limit at the given pH and temperature. The pH of the buffer is too high, causing the less soluble free base to form.1. Use this compound hydrochloride: This salt form has significantly higher aqueous solubility.[1] 2. Lower the pH of the buffer: Adjusting the pH to be more acidic (e.g., pH 5-7) will increase the proportion of the protonated, more soluble form of NMT. 3. Use a co-solvent: For challenging applications, a small percentage of a water-miscible organic solvent like DMSO or ethanol can be added to the aqueous buffer to increase solubility. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 have been used.[2] 4. Gentle heating and sonication: These methods can help dissolve the compound, especially when preparing stock solutions.[2]
Inconsistent experimental results Poor solubility or precipitation of NMT during the experiment can lead to variability in the effective concentration.1. Visually inspect solutions: Before each experiment, ensure that your NMT solutions are clear and free of any precipitate. 2. Filter stock solutions: After preparation, filter stock solutions through a 0.22 µm syringe filter to remove any undissolved particles. 3. Prepare fresh solutions: NMT solutions, especially in aqueous buffers, should be prepared fresh for each experiment to avoid potential degradation or precipitation over time.
Difficulty dissolving NMT free base The free base form has lower aqueous solubility compared to its hydrochloride salt.1. Convert to the hydrochloride salt: Dissolve the free base in a minimal amount of dilute hydrochloric acid and then lyophilize or carefully evaporate the solvent. 2. Prepare a stock solution in an organic solvent: Dissolve the NMT free base in a water-miscible organic solvent like DMSO or ethanol at a high concentration. This stock solution can then be diluted into the aqueous buffer for the final experimental concentration. Be mindful of the final concentration of the organic solvent in your experiment.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is used to determine the thermodynamic equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound (or its hydrochloride salt)

  • Buffer of choice (e.g., PBS, Tris, HEPES)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of NMT to a glass vial.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • After incubation, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to pellet any remaining suspended solids.

  • Filter the supernatant through a 0.22 µm syringe filter.[3]

  • Quantify the concentration of NMT in the clear filtrate using a pre-calibrated analytical method.[3]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess NMT to vial prep2 Add known volume of buffer prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48 hours) prep3->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Centrifuge supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 analysis1 Quantify NMT concentration (e.g., HPLC) sep3->analysis1

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is useful for rapid screening of NMT solubility under non-equilibrium conditions, which can be relevant for in vitro assays.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a high-concentration stock solution of NMT in 100% DMSO.

  • Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final NMT concentration. The final DMSO concentration should be kept low (typically ≤1%).

  • Mix the plate thoroughly.

  • Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity (light scattering) using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer to detect precipitate formation.[4][5]

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection prep1 Prepare NMT stock in DMSO prep2 Dispense stock into 96-well plate prep1->prep2 prep3 Add aqueous buffer prep2->prep3 inc1 Mix and incubate (1-2 hours) prep3->inc1 detect1 Measure turbidity or absorbance inc1->detect1

Caption: Workflow for the Kinetic Solubility Assay.

Signaling Pathway

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi subunit.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMT This compound (Antagonist) alpha2_receptor α2-Adrenergic Receptor (GPCR) NMT->alpha2_receptor Blocks g_protein Gi Protein (αi, β, γ subunits) alpha2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP Converts ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Downstream Cellular Response PKA->cellular_response Phosphorylates targets

Caption: NMT antagonizes the α2-adrenergic receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for N-Methyltyramine Analysis in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-Methyltyramine (NMT) in dietary supplements. The information presented is intended to assist researchers and quality control professionals in selecting and implementing robust analytical methods for the detection and quantification of this adrenergic amine. NMT is a protoalkaloid found in various plants and is sometimes included in dietary supplements marketed for weight management and athletic performance.[1] Accurate and validated analytical methods are crucial for ensuring product quality, safety, and regulatory compliance.

Two primary HPLC methods with UV detection are compared below, both of which have been validated for the analysis of NMT and other biogenic amines in complex matrices such as plant extracts and dietary supplements.

Comparative Performance of Validated HPLC-UV Methods

The following table summarizes the key validation parameters for two distinct HPLC-UV methods, providing a clear comparison of their performance characteristics.

Parameter Method 1 (after Roman et al.) Method 2 (after Pellati et al.)
Linearity (Concentration Range) 0.1 - 5.0 µg/mL0.1 - 10.0 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Quantification (LOQ) 300 - 900 µg/g (in material)Not explicitly stated for NMT
Accuracy (Recovery) 90.7% - 120%98.7% - 101.2%
Precision (RSD) 1.48% - 3.55% (for primary amine)< 5%
Detection Wavelength 225 nm220 nm

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: HPLC-UV for Biogenic Amines in Bitter Orange

This method was developed for the determination of synephrine and other biogenic amines, including this compound, in bitter orange raw materials, extracts, and dietary supplements.[2][3]

Sample Preparation:

  • Accurately weigh about 100 mg of the finely ground and homogenized sample.

  • Add 25 mL of 0.1 N HCl and 75 mL of a water:methanol (75:25 v/v) solution.

  • Stir the mixture for 20 minutes for optimal extraction.

  • Filter the extract through a 0.45-µm filter prior to injection into the HPLC system.[4]

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: An aqueous extraction followed by a mixed-mode reversed-phase/ion-pairing liquid chromatography is employed. The use of an anionic ion-pairing agent is necessary to achieve retention of the highly polar biogenic amines in a traditional reversed-phase system.[5]

  • Detection: UV detection at 225 nm.

Validation Parameters:

  • Linearity: Established over a concentration range spanning two orders of magnitude.[5]

  • Accuracy: Determined through spike recovery studies, with recoveries for synephrine between 97.5% and 104%.[3][5]

  • Precision: Repeatability precision for the primary amine was found to be between 1.48% and 3.55% Relative Standard Deviation (RSD).[2][5]

  • Limit of Quantitation (LOQ): The LOQ for minor alkaloids, including this compound, was in the range of 300–900 μg/g in the test materials.[3][5]

Method 2: HPLC-UV/Fluorescence for Active Amines in Plant Food Supplements

This method was developed for the quality control of products containing Citrus aurantium and allows for the analysis of samples after a rapid extraction procedure without a cleaning step.[4]

Sample Preparation:

  • Precisely weigh about 100 mg of the finely ground and homogenized sample.

  • Add 25 mL of 0.1 N HCl and 75 mL of a water:methanol (75:25 v/v) solution.

  • Stir for 20 minutes to ensure optimal extraction.

  • Filter the sample through a 0.45-µm filter before injection.[4]

Chromatographic Conditions:

  • Column: Specific column details can be found in the referenced literature.[4]

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation.[4]

  • Detection: UV detection at 220 nm.

Validation Parameters:

  • Linearity: For this compound, the concentration range was 0.1-10.0 µg/mL.[4]

  • Accuracy: Recovery for this compound was determined at concentrations in the range of 0.1-5.0 μg/mL.[4]

  • Precision: The method demonstrated good precision with RSD values below 5%.

Alternative Method: LC-MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. An LC-MS method has been developed for the analysis of adrenergic amines, including this compound, in citrus fruit juice.[6]

Sample Preparation (LC-MS):

  • Centrifuge the liquid sample (e.g., squeezed juice).

  • Dilute the supernatant with an equal portion of Acetonitrile containing 0.1% Formic Acid.

  • Centrifuge the diluted sample again.

  • Inject the supernatant directly into the LC-MS system.[6]

Chromatographic Conditions (LC-MS):

  • Column: Cogent Diamond Hydride™, 4μm, 100Å (2.1 x 150mm).[6]

  • Mobile Phase: A gradient of DI Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[6]

  • Flow Rate: 0.4 mL/minute.[6]

  • Detection: ESI-positive mode Mass Spectrometer.[6]

This LC-MS method is noted to be sensitive, fast, simple, and reproducible, overcoming common HPLC issues such as peak tailing and low retention for adrenergic amines.[6]

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in dietary supplements using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Reporting start Dietary Supplement Sample homogenize Homogenization (Grinding/Mixing) start->homogenize Weighing extract Extraction (e.g., with Acidified Methanol/Water) homogenize->extract filter Filtration (0.45 µm filter) extract->filter hplc HPLC System (Pump, Injector, Column) filter->hplc Injection detector UV Detector hplc->detector data Data Acquisition & Processing detector->data quantify Quantification (vs. Standard Curve) data->quantify report Final Report quantify->report

Caption: Experimental workflow for this compound analysis.

References

A Comparative Analysis of the Biological Activities of N-Methyltyramine and Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

N-Methyltyramine and tyramine are structurally related biogenic amines that play significant roles in various physiological processes. As endogenous trace amines, they interact with a range of receptors, influencing neurotransmission and metabolic functions. This guide provides a detailed comparative analysis of their biological activities, supported by experimental data, to aid in research and drug development endeavors.

Data Presentation

Table 1: Comparative Receptor Binding and Functional Activity
ParameterThis compoundTyramineReference(s)
Trace Amine-Associated Receptor 1 (TAAR1)
Binding Affinity (Ki)Not explicitly foundNot explicitly found
Functional Activity (EC50)~2 µM (human TAAR1)~1 µM (human TAAR1)[1]
Adrenergic Receptors
α2-Adrenoceptor (IC50)~5.53 µM (rat brain)Not explicitly found[2]
α-Adrenoceptor ActivityAntagonistIndirect sympathomimetic[3][4]
β-Adrenoceptor ActivityWeak partial agonist (lipolysis)Weak partial agonist (lipolysis)[1][5]
Norepinephrine Release
ActivityInduces norepinephrine release (36% increase in mouse heart)Potent norepinephrine releasing agent (50% increase in mouse heart)[1]
Lipolysis
ActivityWeak partial agonist; inhibits isoproterenol-induced lipolysisWeak partial agonist; inhibits isoproterenol-induced lipolysis[1][5]
Gastrin Release
ActivityPotent stimulant (~58% enhancement)Stimulant (~24% enhancement)[1]
Pancreatic Secretion
ActivityStimulantNot explicitly found[3]
Table 2: Comparative Metabolism
ParameterThis compoundTyramineReference(s)
Primary Metabolic Pathway Oxidative deamination by Monoamine Oxidase (MAO)Oxidative deamination by Monoamine Oxidase A (MAO-A)[1][5]
Other Metabolic Pathways Potential biotransformation to epinephrineHydroxylation by Cytochrome P450 2D6 (CYP2D6) to dopamine[6][7]
Metabolic Stability Competitive substrate for MAORapidly metabolized by MAO-A in the gut and liver (high first-pass effect)[1][5]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound and tyramine for adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2).

  • Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

  • Test compounds: this compound and tyramine.

  • Non-specific binding control: A high concentration of a known unlabeled antagonist for the receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand in the assay buffer.

  • Add increasing concentrations of the test compound (this compound or tyramine) or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for TAAR1 Activation

Objective: To determine the functional potency (EC50) of this compound and tyramine as agonists at the TAAR1 receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds: this compound and tyramine.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).

Procedure:

  • Seed the TAAR1-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate for a short period.

  • Add increasing concentrations of the test compounds (this compound or tyramine) or forskolin to the cells.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Norepinephrine Release Assay

Objective: To compare the ability of this compound and tyramine to induce norepinephrine release from neuronal cells or synaptosomes.

Materials:

  • Rat pheochromocytoma (PC12) cells or isolated nerve terminals (synaptosomes) from a relevant brain region (e.g., striatum).

  • [3H]-Norepinephrine.

  • Krebs-Ringer buffer.

  • Test compounds: this compound and tyramine.

  • Scintillation counter.

Procedure:

  • Pre-load the PC12 cells or synaptosomes with [3H]-Norepinephrine by incubating them in Krebs-Ringer buffer containing the radiolabel.

  • Wash the cells/synaptosomes to remove excess extracellular [3H]-Norepinephrine.

  • Resuspend the cells/synaptosomes in fresh buffer and add varying concentrations of this compound or tyramine.

  • Incubate for a short period (e.g., 10-20 minutes).

  • Separate the cells/synaptosomes from the supernatant by centrifugation or filtration.

  • Measure the amount of [3H]-Norepinephrine released into the supernatant and the amount remaining in the cells/synaptosomes using a scintillation counter.

  • Data Analysis: Express the amount of released [3H]-Norepinephrine as a percentage of the total [3H]-Norepinephrine content (released + cellular).

Mandatory Visualization

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or Tyramine TAAR1 TAAR1 Ligand->TAAR1 G_protein Gs/Gq TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_Gs Downstream Cellular Effects (e.g., Neurotransmitter release modulation) PKA->Downstream_Effects_Gs Phosphorylation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Downstream_Effects_Gq Downstream Cellular Effects (e.g., Calcium mobilization) IP3->Downstream_Effects_Gq Ca2+ release PKC Protein Kinase C DAG->PKC Activates PKC->Downstream_Effects_Gq Phosphorylation Norepinephrine_Release_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Neuronal Cells (e.g., PC12 or Synaptosomes) Preload Pre-load with [3H]-Norepinephrine Isolate_Cells->Preload Wash Wash to remove extracellular [3H]-NE Preload->Wash Add_Compound Add this compound or Tyramine Wash->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Separate Separate supernatant and cells Incubate->Separate Measure_Supernatant Measure [3H]-NE in supernatant Separate->Measure_Supernatant Measure_Cells Measure [3H]-NE in cells Separate->Measure_Cells Calculate Calculate % Release Measure_Supernatant->Calculate Measure_Cells->Calculate

References

N-Methyltyramine vs. Synephrine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of N-Methyltyramine (NMT) and synephrine, two structurally related biogenic amines. The objective is to present a clear, data-driven analysis of their interactions with adrenergic receptors and their subsequent physiological effects. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the primary signaling pathways to facilitate further research and development in this area.

Introduction

This compound and synephrine are naturally occurring protoalkaloids found in various plant species, most notably in bitter orange (Citrus aurantium). Due to their structural similarities to endogenous catecholamines like norepinephrine, they have garnered significant interest for their potential physiological effects, particularly in the context of dietary supplements for weight management and sports performance. However, despite their structural resemblance, their pharmacological profiles exhibit crucial differences. This guide aims to elucidate these differences through a comparative analysis of their receptor binding affinities, functional activities, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of this compound and p-synephrine at various adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinities (IC50/Ki)

CompoundReceptor SubtypeTest SystemIC50/KiReference
This compound α2Mouse brain membrane5.53 x 10⁻⁶ M (IC50)[1]
p-Synephrine α1AHuman α1A-AR in HEK293 cells--
α2AHuman α2A-AR in CHO cells--
α2CHuman α2C-AR in CHO cells--
β1 & β2-~40,000-fold less potent than norepinephrine[2]
α1 & α2-~1,000-fold less potent than norepinephrine[2]

Note: A lower IC50/Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50/Emax)

CompoundReceptor SubtypeAssay TypeTest SystemActivityPotency/EfficacyReference
p-Synephrine α1AIntracellular Calcium MobilizationHuman α1A-AR in HEK293 cellsPartial AgonistEmax = 55.3% of L-phenylephrine at 100 µM[3]
α2A-Human α2A-AR in CHO cellsAntagonist-[3]
β3LipolysisHuman AdipocytesAgonistActivates lipolysis at high concentrations-

Comparative Pharmacological Profiles

This compound (NMT)

Current research indicates that this compound primarily acts as an α-adrenoreceptor antagonist, with a notable affinity for the α2-adrenoceptor subtype.[4] Its antagonistic action at presynaptic α2-adrenoceptors is believed to inhibit the negative feedback mechanism that regulates norepinephrine release, potentially leading to increased synaptic concentrations of norepinephrine.

Contrary to what might be expected from an agent that increases norepinephrine, some studies suggest that NMT exhibits a modest inhibitory effect on lipolysis (the breakdown of fats).[4] Furthermore, it has been shown to stimulate gastrin and pancreatic secretions, which may enhance appetite and digestion.[4]

Synephrine

In contrast to NMT, p-synephrine is generally characterized as an adrenergic agonist.[2] It exhibits a low binding affinity for α1, α2, β1, and β2-adrenoceptors.[2] Its primary mechanism of action is thought to be mediated through β3-adrenergic receptors, which are predominantly expressed in adipose tissue.

Activation of β3-adrenoceptors by synephrine stimulates the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), initiating the breakdown of triglycerides into free fatty acids and glycerol. This lipolytic effect underlies its purported role in weight management. Some studies also indicate that p-synephrine can act as a partial agonist at α1A-adrenergic receptors, though with significantly lower potency than other adrenergic agonists.[3]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound to adrenergic receptors using a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target adrenergic receptor subtype in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of the prepared cell membranes to each well.

    • Add a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [¹²⁵I]cyanopindolol for β receptors) that has a high affinity for the target receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound or synephrine).

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled antagonist.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol describes a general method for assessing the functional activity of a compound (agonist or antagonist) by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Plating:

    • Culture cells expressing the adrenergic receptor of interest (e.g., HEK293 or CHO cells).

    • Seed the cells into a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Agonist Mode Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compound (synephrine) to the wells.

    • Incubate for a specific period at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the test compound (this compound).

    • Add a known concentration of an agonist for the target receptor (e.g., isoproterenol for β-receptors) that elicits a submaximal response (e.g., EC80).

    • Incubate for a specific period at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration as a function of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response as a function of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for this compound and synephrine, as well as a generalized experimental workflow for their pharmacological characterization.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound Test Compound (NMT or Synephrine) BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP measurement) Compound->FunctionalAssay Receptor Receptor Source (Cell Lines/Tissues) Receptor->BindingAssay Receptor->FunctionalAssay Affinity Determine Binding Affinity (Ki / IC50) BindingAssay->Affinity Activity Determine Functional Activity (EC50 / Emax) FunctionalAssay->Activity Profile Pharmacological Profile Affinity->Profile Activity->Profile

Caption: Generalized experimental workflow for pharmacological characterization.

n_methyltyramine_pathway NMT This compound Alpha2 α2-Adrenergic Receptor (Presynaptic) NMT->Alpha2 Antagonist Gi Gi Protein Alpha2->Gi Inhibits NE_release ↑ Norepinephrine Release Alpha2->NE_release Negative feedback inhibited AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Postsynaptic_R Postsynaptic Adrenergic Receptors (α1, β1, etc.) NE_release->Postsynaptic_R Activates Response Physiological Response Postsynaptic_R->Response

Caption: this compound's antagonistic action on the α2-adrenergic receptor.

synephrine_pathway cluster_beta3 β3-Adrenergic Pathway (Adipocyte) cluster_alpha1 α1-Adrenergic Pathway (e.g., Smooth Muscle) Synephrine Synephrine Beta3 β3-Adrenergic Receptor Synephrine->Beta3 Agonist Alpha1 α1-Adrenergic Receptor Synephrine->Alpha1 Partial Agonist Gs Gs Protein Beta3->Gs AC_beta Adenylyl Cyclase Gs->AC_beta Activates cAMP_beta ↑ cAMP AC_beta->cAMP_beta PKA Protein Kinase A cAMP_beta->PKA HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Response_alpha Cellular Response PKC->Response_alpha

Caption: Synephrine's agonistic action on β3 and α1-adrenergic receptors.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and synephrine. While this compound functions primarily as an α2-adrenoceptor antagonist, potentially increasing norepinephrine release but inhibiting lipolysis, p-synephrine acts as an agonist, particularly at β3-adrenoceptors, leading to the stimulation of lipolysis. These fundamental differences in their mechanisms of action underscore the importance of precise molecular characterization in drug development and the formulation of dietary supplements. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers to further investigate the nuanced pharmacological effects of these and other related biogenic amines.

References

Differentiating the effects of N-Methyltyramine and hordenine on adrenergic receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of N-Methyltyramine and hordenine on adrenergic receptors. By presenting available experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Introduction to this compound and Hordenine

This compound and hordenine (N,N-dimethyltyramine) are structurally related biogenic amines found in various plants. Their chemical similarity to endogenous catecholamines like norepinephrine and epinephrine has led to their investigation as potential modulators of the adrenergic system. Both compounds are often found in dietary supplements, making a clear understanding of their distinct effects on adrenergic receptors crucial.

Mechanism of Action

The effects of this compound and hordenine on the adrenergic system appear to be complex, involving both direct interactions with receptors and indirect mechanisms. Evidence suggests that both compounds can act as indirect sympathomimetics by promoting the release of norepinephrine from nerve terminals.[1][2] This indirect action complicates the interpretation of their direct effects on adrenergic receptors.

This compound has been identified as an antagonist at α2-adrenergic receptors.[3] Some studies also suggest a broader α-adrenoceptor antagonist profile.[4][5] Furthermore, one study has proposed that the in vivo effects of this compound on adrenergic receptors are a result of its biotransformation into epinephrine.[6]

Hordenine is also described as an indirectly acting adrenergic agent that liberates norepinephrine from storage vesicles.[1] However, recent in vitro studies have demonstrated its ability to directly, albeit weakly, activate several α-adrenergic receptor subtypes.

Quantitative Analysis of Adrenergic Receptor Activity

The following tables summarize the available quantitative data on the interaction of this compound and hordenine with various adrenergic receptor subtypes. It is important to note that a complete dataset for a side-by-side comparison across all receptor subtypes is not currently available in the published literature.

Table 1: Functional Activity of Hordenine at Adrenergic Receptors

Receptor SubtypeEC50 (µM)Emax (%)
α1A--
α1B5.737
α1D3423
α2A69012
α2B--
β1--
β2--
β3--
Data from a study quantifying Ca2+ influx upon receptor activation in a recombinant cell line.[7] Emax is expressed as a percentage of the maximal response to adrenaline.
(-) Indicates no data available.

Table 2: Antagonistic Activity of this compound at Adrenergic Receptors

Receptor SubtypeIC50 (µM)
α25.53
Data from a radioligand binding assay where this compound inhibited the binding of [3H]p-aminoclonidine.[3]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize the effects of these compounds on adrenergic receptors.

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to a specific receptor.

  • Membrane Preparation:

    • Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.[8]

  • Binding Reaction:

    • A fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, or [125I]cyanopindolol for β receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound or hordenine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.[9]

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.[9]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (for Gs and Gi-coupled receptors)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation. This is particularly relevant for β-adrenergic receptors (Gs-coupled, increase cAMP) and α2-adrenergic receptors (Gi-coupled, decrease cAMP).

  • Cell Culture and Treatment:

    • A cell line stably expressing the adrenergic receptor subtype of interest is cultured in appropriate media.

    • Cells are seeded into multi-well plates and incubated.

    • Prior to the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

  • Agonist/Antagonist Incubation:

    • For agonist testing, cells are incubated with increasing concentrations of the test compound (this compound or hordenine).

    • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist for that receptor.

    • For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to measure the inhibitory effect of the test compound.[11]

  • cAMP Measurement:

    • Following incubation, the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP is determined using a competitive immunoassay, often employing fluorescence or luminescence detection methods (e.g., HTRF, AlphaScreen, or ELISA-based kits).[11][12]

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

    • For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_ligand Norepinephrine/ Epinephrine a1_receptor α1-AR a1_ligand->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca Ca²⁺ Release a1_ip3->a1_ca a1_pkc PKC Activation a1_dag->a1_pkc a1_effect Physiological Effect (e.g., Smooth Muscle Contraction) a1_ca->a1_effect a1_pkc->a1_effect a2_ligand Norepinephrine/ Epinephrine a2_receptor α2-AR a2_ligand->a2_receptor a2_gi Gi a2_receptor->a2_gi a2_ac Adenylyl Cyclase a2_gi->a2_ac a2_camp ↓ cAMP a2_ac->a2_camp a2_pka ↓ PKA a2_camp->a2_pka a2_effect Physiological Effect (e.g., Inhibition of Neurotransmitter Release) a2_pka->a2_effect b_ligand Norepinephrine/ Epinephrine b_receptor β-AR b_ligand->b_receptor b_gs Gs b_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_camp ↑ cAMP b_ac->b_camp b_pka ↑ PKA b_camp->b_pka b_effect Physiological Effect (e.g., Increased Heart Rate, Smooth Muscle Relaxation) b_pka->b_effect

Caption: Adrenergic receptor signaling pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Start b_prep Membrane Preparation (Receptor Source) b_start->b_prep b_incubate Incubation: Membranes + Radioligand + Test Compound b_prep->b_incubate b_filter Filtration & Washing b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Data Analysis (IC50 → Ki) b_count->b_analyze b_end End b_analyze->b_end f_start Start f_cells Cell Culture with Receptor Expression f_start->f_cells f_treat Incubation: Cells + Test Compound (± Agonist/Forskolin) f_cells->f_treat f_lyse Cell Lysis f_treat->f_lyse f_measure cAMP Measurement (e.g., HTRF, ELISA) f_lyse->f_measure f_analyze Data Analysis (EC50, Emax, IC50) f_measure->f_analyze f_end End f_analyze->f_end

References

Cross-Reactivity of N-Methyltyramine in Phenethylamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-methyltyramine and structurally related compounds in commercially available immunoassays for phenethylamines, such as amphetamine. Due to the widespread use of immunoassays for initial drug screening, understanding their specificity is critical to avoid false-positive results. This compound, a naturally occurring biogenic amine found in various plants and dietary supplements, shares a structural backbone with phenethylamines, raising concerns about its potential to cross-react with these assays.

This document summarizes available quantitative data on the cross-reactivity of compounds structurally similar to this compound, details the experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying principles and workflows.

Comparative Cross-Reactivity Data

Direct quantitative data on the cross-reactivity of this compound in commercial phenethylamine immunoassays is limited in publicly available literature and product documentation. However, data for structurally analogous compounds, such as Tyramine and Phenethylamine, provide a strong indication of the expected low level of interference. The following table summarizes the cross-reactivity of these and other relevant compounds in two commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
Immunalysis Amphetamine Urine Enzyme Immunoassay [1]d-Amphetamine1000100.0
Tyramine400,0000.3
Neogen Amphetamine Specific-2 ELISA Kit d-Amphetamine-100.0
Phenethylamine-0.7
2-Phenylethylamine-0.6

Note: The cross-reactivity for the Neogen Amphetamine Specific-2 ELISA Kit is presented as a percentage without the specific concentration tested in the available documentation.

Experimental Protocols

The determination of cross-reactivity in immunoassays is crucial for validating the specificity of the assay. The following is a typical experimental protocol for a competitive ELISA, based on the methodology provided for the Neogen Amphetamine Specific-2 ELISA kit.[2]

Principle of Competitive ELISA for Cross-Reactivity Assessment

The assay operates on the basis of competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate. The extent of color development is inversely proportional to the amount of drug in the sample.

Materials
  • Antibody-coated 96-well microplate

  • Target analyte (e.g., d-Amphetamine) standards

  • Test compounds (e.g., this compound, Tyramine, Phenethylamine) at various concentrations

  • Drug-enzyme conjugate (e.g., Amphetamine-horseradish peroxidase)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure
  • Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve is generated using a series of known concentrations of the target analyte. Test compounds are prepared at a range of concentrations in a drug-free matrix (e.g., synthetic urine or buffer).

  • Sample Addition: Add a defined volume (e.g., 10 µL) of the standards, controls, and test compound solutions to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add a defined volume (e.g., 100 µL) of the drug-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified period (e.g., 30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the mean absorbance for each set of standards, controls, and samples.

    • Plot a standard curve of the absorbance versus the concentration of the target analyte.

    • Determine the concentration of the test compound that produces a response equivalent to a specific concentration of the target analyte (often the 50% inhibition concentration, IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at IC50 / Concentration of Test Compound at IC50) x 100

Visualizing Immunoassay Principles and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the competitive immunoassay principle and a typical experimental workflow.

cluster_0 Competitive Immunoassay Principle Antibody Antibody Binding Site Target_Analyte Target Analyte (e.g., Phenethylamine) Target_Analyte->Antibody:f0 High Affinity Binding Test_Compound Test Compound (e.g., this compound) Test_Compound->Antibody:f0 Potential Cross-Reactivity (Lower Affinity) Enzyme_Conjugate Enzyme-Labeled Analyte Enzyme_Conjugate->Antibody:f0 Competitive Binding cluster_workflow Immunoassay Cross-Reactivity Workflow A Prepare Standards and Test Compounds B Add Samples to Antibody-Coated Plate A->B C Add Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash to Remove Unbound Molecules D->E F Add Substrate (Color Development) E->F G Stop Reaction F->G H Read Absorbance G->H I Calculate % Cross-Reactivity H->I

References

Comparative Binding Affinities of N-Methyltyramine and its Analogs to α2-Adrenoceptors: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of N-Methyltyramine (NMT) and its analogs to α2-adrenoceptors, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts targeting the α2-adrenoceptor.

Introduction to α2-Adrenoceptors

The α2-adrenoceptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release and sympathetic nervous system activity. These receptors are activated by endogenous catecholamines like norepinephrine and epinephrine. There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C, each with distinct tissue distributions and physiological functions. Their involvement in various physiological processes makes them an important target for therapeutic intervention in conditions such as hypertension, pain, and sedation.

Comparative Binding Affinity Data

CompoundReceptor TargetIC50 (M)NotesReference
This compoundα2-Adrenoceptor5.53 x 10-6Weaker affinity antagonist[1]
RX821002α2-Adrenoceptor1.07 x 10-8Potent antagonist, for comparison[1]

Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand to its receptor. A lower IC50 value indicates a higher binding affinity.

Qualitative studies have also investigated other tyramine analogs. For instance, synephrine and β-phenethylamine have been shown to have a lower binding affinity for α2A- and α2C-adrenoceptor subtypes compared to the α2-adrenoceptor antagonist 1R,2S-norephedrine.[2] However, specific IC50 or Ki values from a comparative study involving a series of this compound analogs are not currently available.

Experimental Protocols

The determination of binding affinities for ligands to their receptors is a critical step in drug discovery. A widely used and gold-standard method for this purpose is the radioligand binding assay.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenoceptors.

1. Membrane Preparation:

  • Tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • A fixed volume of the membrane preparation.

    • A series of concentrations of the unlabeled test compound (e.g., this compound or its analogs).

    • A fixed concentration of a radiolabeled ligand known to bind to α2-adrenoceptors with high affinity (e.g., [3H]p-aminoclonidine).[1]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Total binding is determined in the absence of any competing unlabeled ligand.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using a non-linear regression analysis to determine the IC50 value of the test compound.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved in α2-adrenoceptor signaling and the experimental determination of binding affinity, the following diagrams are provided in the DOT language.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenergic_Agonist Adrenergic Agonist (e.g., Norepinephrine) a2_AR α2-Adrenoceptor Adrenergic_Agonist->a2_AR Binds to G_Protein Gi/o Protein a2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP is reduced ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation is reduced Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Caption: α2-Adrenoceptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (Source of α2-Adrenoceptors) B Incubation of Membranes with: - Radiolabeled Ligand ([3H]p-aminoclonidine) - Unlabeled Competitor (NMT or Analog) A->B Step 1 C Separation of Bound and Free Ligand (Rapid Filtration) B->C Step 2 D Quantification of Bound Radioactivity (Scintillation Counting) C->D Step 3 E Data Analysis (Calculation of IC50 and Ki) D->E Step 4

Caption: Experimental Workflow for Binding Affinity.

References

Validating the Bioactivity of N-Methyltyramine: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced bioactivity of N-Methyltyramine (NMT) is critical for assessing its therapeutic potential. This guide provides a comparative analysis of NMT's performance in preclinical models, supported by experimental data and detailed methodologies, to facilitate informed decisions in drug discovery and development.

This compound (NMT) is a naturally occurring biogenic amine found in various plants and is structurally related to other trace amines like tyramine and synephrine. While often included in dietary supplements for weight management and enhanced athletic performance, its pharmacological profile is complex and warrants careful preclinical evaluation. This guide synthesizes available data to offer a clear comparison of NMT with its structural analogs, focusing on its interactions with key physiological targets.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound and its comparators, tyramine and synephrine, at key molecular targets.

CompoundTargetAssay TypeSpeciesValueUnitReference(s)
This compound α2-AdrenoceptorRadioligand Binding (IC50)Rat (Brain)~5.5µM[1][2]
This compound TAAR1Functional (EC50)Human~2µM[1]
TyramineTAAR1Functional (EC50)Human~1µM[1]
This compoundLipolysisFunctionalHuman (Adipocytes)Weak inducer (~20% of isoprenaline at ≥100 µg/mL)% of max[1]
TyramineLipolysisFunctionalHuman (Adipocytes)Weak inducer (~20% of isoprenaline at ≥100 µg/mL)% of max[1]
SynephrineLipolysisFunctionalHuman (Adipocytes)More potent than NMT-[3]
This compoundNorepinephrine ReleaseIn vivoMouse (Heart)36% increase over control (at 10 mg/kg)% increase[1]
TyramineNorepinephrine ReleaseIn vivoMouse (Heart)50% increase over control (at 10 mg/kg)% increase[1]

Key Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential. Below are methodologies for key assays cited in the evaluation of this compound's bioactivity.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol outlines the methodology to determine the binding affinity of this compound to α2-adrenoceptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand [3H]-p-aminoclonidine (a known α2-adrenoceptor agonist), and varying concentrations of this compound or a reference compound.

  • For non-specific binding determination, include wells with an excess of a non-labeled α2-adrenoceptor ligand (e.g., yohimbine).

  • Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Functional Assay for TAAR1 Activation

This protocol describes a method to assess the functional activity of this compound at the human Trace Amine-Associated Receptor 1 (TAAR1) by measuring cyclic AMP (cAMP) production.

1. Cell Culture and Transfection:

  • Culture a suitable host cell line (e.g., HEK293 or CHO cells) that does not endogenously express TAAR1.

  • Transiently or stably transfect the cells with a plasmid encoding the human TAAR1 receptor.

2. cAMP Accumulation Assay:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulate the cells with varying concentrations of this compound or a reference agonist for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's bioactivity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assays (e.g., α2-Adrenoceptor) functional_assays Functional Assays (e.g., TAAR1 activation, Lipolysis) receptor_binding->functional_assays Identifies targets data_analysis_vitro Data Analysis (IC50, EC50, Ki) functional_assays->data_analysis_vitro Generates dose-response data conclusion Validation of Bioactivity data_analysis_vitro->conclusion Comparative Bioactivity Profile animal_models Preclinical Animal Models (e.g., Rodents) physiological_assessment Physiological Assessment (e.g., Norepinephrine release, Pancreatic secretion) animal_models->physiological_assessment Administer NMT data_analysis_vivo Data Analysis (Efficacy, Potency) physiological_assessment->data_analysis_vivo data_analysis_vivo->conclusion Preclinical Efficacy & Safety start Compound Selection (this compound) start->receptor_binding start->animal_models

Experimental workflow for validating NMT bioactivity.

This compound's primary mechanisms of action in preclinical models involve interactions with the α2-adrenoceptor and the Trace Amine-Associated Receptor 1 (TAAR1).

Signaling_Pathways cluster_alpha2 α2-Adrenoceptor Antagonism cluster_taar1 TAAR1 Agonism NMT_alpha This compound alpha2_receptor α2-Adrenoceptor NMT_alpha->alpha2_receptor Blocks AC_alpha Adenylate Cyclase alpha2_receptor->AC_alpha Inhibits cAMP_alpha cAMP AC_alpha->cAMP_alpha Converts ATP to NE_release Norepinephrine Release cAMP_alpha->NE_release Increases NMT_taar1 This compound TAAR1_receptor TAAR1 NMT_taar1->TAAR1_receptor Activates AC_taar1 Adenylate Cyclase TAAR1_receptor->AC_taar1 Stimulates cAMP_taar1 cAMP AC_taar1->cAMP_taar1 Converts ATP to downstream_effects Downstream Signaling cAMP_taar1->downstream_effects

Primary signaling pathways of this compound.

Discussion and Conclusion

The preclinical data indicate that this compound possesses a distinct pharmacological profile compared to its structural relatives, tyramine and synephrine. Its antagonistic activity at α2-adrenoceptors suggests a potential to increase norepinephrine release, which may contribute to its purported effects on energy levels.[1][2] However, its weak direct effect on lipolysis in human adipocytes, and in some cases inhibitory action, contradicts the claims of it being a potent "fat-burner".[1][3]

Furthermore, NMT's agonism at TAAR1, a receptor involved in modulating monoaminergic systems, presents another layer of complexity to its bioactivity.[1] The functional consequences of TAAR1 activation by NMT in vivo are still under investigation but could contribute to its effects on appetite and mood.

References

N-Methyltyramine vs. Octopamine: A Comparative Guide to Functional Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional effects of N-Methyltyramine (NMT) and octopamine, two structurally related biogenic amines. The information presented is based on available experimental data from in vitro functional assays, offering insights into their receptor interactions and signaling pathways.

Key Findings and Data Summary

This compound and octopamine exhibit distinct pharmacological profiles at adrenergic, dopamine, and trace amine-associated receptors (TAARs). While both compounds are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), their activities at other receptor systems diverge significantly. NMT has been shown to act as an antagonist at α2-adrenergic receptors, whereas octopamine's effects are more pronounced at its own class of receptors in invertebrates, which are analogous to vertebrate adrenergic receptors. Direct comparative data on their effects on dopamine receptors in vertebrate systems is limited.

The following tables summarize the available quantitative data from functional assays. It is important to note that direct head-to-head comparisons in the same experimental setup are not always available. In such cases, data from studies with similar methodologies have been included to provide a reasonable basis for comparison.

Table 1: Comparative Functional Data at Adrenergic Receptors

CompoundReceptor SubtypeAssay TypeSpeciesCell LinePotency (IC50/Ki)EfficacyReference
This compound α2-AdrenergicRadioligand Binding ([3H]p-aminoclonidine)RatBrain tissueIC50: 5.53 µMAntagonist[1]
Octopamine α-AdrenoceptorsFunctional Assay (Rat Aorta & Anococcygeus)RatTissueLower potency than norepinephrineAgonist[2]

Note: Direct comparative Ki values for octopamine at the same α2-adrenergic receptor subtype under identical conditions were not available in the searched literature.

Table 2: Comparative Functional Data at Dopamine Receptors

CompoundReceptor SubtypeAssay TypeSpeciesCell LinePotency (EC50/Ki)EfficacyReference
This compound D2Radioligand BindingNot SpecifiedNot SpecifiedKi: 31.3 µMAgonist (Functionally Selective)[3]
Octopamine D1 & D2-likeFunctional Assays (Olfactory Learning)DrosophilaIn vivoNot QuantifiedModulator[4][5][6][7][8]

Note: Quantitative functional data for this compound and octopamine at vertebrate dopamine receptor subtypes from direct comparative studies are limited. The data for this compound is from a study on hordenine and its precursors. The information for octopamine is primarily from invertebrate studies, indicating a modulatory role in dopamine-mediated processes.

Table 3: Comparative Functional Data at Trace Amine-Associated Receptor 1 (TAAR1)

CompoundReceptor SubtypeAssay TypeSpeciesCell LinePotency (EC50)Efficacy (Emax)Reference
This compound TAAR1Calcium MobilizationHumanchem-123 µM83%[9]
Octopamine TAAR1Calcium MobilizationHumanchem-146 µM85%[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways of this compound and octopamine, as well as a typical experimental workflow for a functional assay used to characterize these compounds.

N_Methyltyramine_Signaling This compound Signaling Pathways NMT This compound Alpha2_AR α2-Adrenergic Receptor NMT->Alpha2_AR Antagonist TAAR1 TAAR1 NMT->TAAR1 Agonist Gi Gi Alpha2_AR->Gi Activates Gs Gs TAAR1->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Decreases AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Inhibits activation cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to Cellular_Response_Activation Activation of Cellular Response PKA->Cellular_Response_Activation Leads to

This compound signaling pathways.

Octopamine_Signaling Octopamine Signaling Pathways Octopamine Octopamine Oct_Alpha_R Octopamine Receptor (α-adrenergic like) Octopamine->Oct_Alpha_R Agonist Oct_Beta_R Octopamine Receptor (β-adrenergic like) Octopamine->Oct_Beta_R Agonist TAAR1 TAAR1 Octopamine->TAAR1 Agonist Gq Gq Oct_Alpha_R->Gq Activates Gs Gs Oct_Beta_R->Gs Activates TAAR1->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response_Ca Ca²⁺-mediated Cellular Response PKC->Cellular_Response_Ca Leads to cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP cAMP-mediated Cellular Response PKA->Cellular_Response_cAMP Leads to

Octopamine signaling pathways.

cAMP_Assay_Workflow Experimental Workflow: cAMP Accumulation Assay (HTRF) cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing human TAAR1 Cell_Seeding 2. Seed cells into 384-well plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of test compounds Cell_Stimulation 4. Add compounds to cells and incubate (30 min) Compound_Prep->Cell_Stimulation Lysis_Detection 5. Lyse cells and add HTRF reagents (cAMP-d2 & anti-cAMP-cryptate) Cell_Stimulation->Lysis_Detection Data_Acquisition 6. Read plate on HTRF-compatible reader (620 nm & 665 nm) Data_Analysis 7. Calculate 665/620 ratio and determine EC50/Emax Data_Acquisition->Data_Analysis

Workflow for a cAMP accumulation assay.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptor

This protocol is designed to determine the binding affinity of a test compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membranes prepared from rat brain tissue or from a cell line stably expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]p-aminoclonidine or another suitable α2-adrenergic receptor agonist radioligand.

  • Non-specific Binding Control: A high concentration of a known α2-adrenergic receptor antagonist (e.g., yohimbine or RX821002).

  • Test Compounds: this compound, octopamine, and reference compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

2. Method:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5][6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or near its Kd), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of the non-labeled antagonist).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay for Dopamine D2 Receptor

This functional assay measures the ability of a test compound to inhibit adenylyl cyclase activity, and thus decrease cAMP levels, through activation of the Gi-coupled D2 dopamine receptor.

1. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 dopamine receptor.[10][11][12]

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: this compound, octopamine, and a reference D2 agonist (e.g., quinpirole).

  • Assay Buffer: e.g., HBSS with 20 mM HEPES.

  • cAMP Detection Kit: A kit based on HTRF, ELISA, or BRET.

  • Plate Reader: Compatible with the chosen detection method.

2. Method:

  • Cell Culture and Plating: Culture the cells in the recommended medium. Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for about 30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Include a positive control (forskolin alone) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[4][13][14]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the test compound concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay for Trace Amine-Associated Receptor 1 (TAAR1)

This functional assay measures the ability of a test compound to stimulate adenylyl cyclase activity and increase intracellular cAMP levels through the activation of the Gs-coupled TAAR1.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human TAAR1.[13][14]

  • Test Compounds: this compound, octopamine, and a reference TAAR1 agonist (e.g., β-phenylethylamine).

  • Assay Buffer: e.g., HBSS with 20 mM HEPES.

  • cAMP Detection Kit: A kit based on Homogeneous Time-Resolved Fluorescence (HTRF) is commonly used.

  • HTRF-compatible Plate Reader.

2. Method:

  • Cell Culture and Plating: Culture HEK293-hTAAR1 cells in a suitable medium. Seed the cells into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the respective wells. For the negative control, add assay buffer. Incubate the plate for 30 minutes at 37°C.[13]

  • Lysis and Detection: Add the HTRF cAMP-d2 reagent followed by the HTRF anti-cAMP-cryptate reagent to all wells. Incubate for 60 minutes at room temperature, protected from light.[13]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at both the emission wavelength of the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).[13]

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[13]

References

Confirming the Botanical Origin of N-Methyltyramine in Commercial Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyltyramine (NMT) is a naturally occurring protoalkaloid found in various plant species. It is structurally related to other biogenic amines, such as tyramine and synephrine, and is a constituent of some dietary supplements, often for its purported effects on energy and weight management.[1] Given the variability in the composition of botanical extracts and the potential for adulteration, confirming the botanical origin and quantifying the concentration of this compound in commercial products is crucial for quality control, safety assessment, and efficacy studies. This guide provides a comparative overview of the primary botanical sources of NMT, methods for its identification and quantification, and a standardized workflow for its analysis.

Botanical Sources and Comparative this compound Content

This compound has been identified in a range of plants, with Citrus aurantium (Bitter Orange) and Hordeum vulgare (Barley) being the most well-documented commercial sources.[2][3] The concentration of NMT can vary significantly based on the plant species, the specific part of the plant used, growing conditions, and the extraction method employed.

Table 1: Comparative this compound Content in Various Botanical Sources

Botanical SourcePlant PartReported this compound ConcentrationReference(s)
Citrus aurantium (Bitter Orange)Ripe Fruit Extract~180 µg/g[2]
Citrus aurantium (Bitter Orange)Fruit>80% of total biogenic amines (as a minor component)[4][5]
Hordeum vulgare (Barley)Germinating Roots168 mg from 600 g of barley (after 10-day growth)[2]
Hordeum vulgare (Barley)Raw Barley~5 µg/g[2]
Hordeum vulgare (Barley)Green Malts~21 µg/g[2]
Hordeum vulgare (Barley)Kilned Malts~27 µg/g[2]
Hordeum vulgare (Barley)Green Malt Roots~1530 µg/g[2]
Hordeum vulgare (Barley)Kilned Malt Roots~1960 µg/g[2]
Acacia berlandieriLeaves190-750 µg/g[2]
Acacia rigidulaLeaves240-1240 µg/g[2]
Acacia schweinfurthiiSeeds440 µg/g[2]

Note: The reported concentrations can vary based on the specific cultivar, environmental factors, and analytical methodology used.

Experimental Protocols for this compound Analysis

The accurate identification and quantification of this compound in complex botanical matrices require robust analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a viable, though potentially less specific, alternative.

Sample Preparation: Extraction of this compound from Plant Material

A crucial first step is the efficient extraction of the analyte from the solid plant matrix.

  • Objective: To extract this compound and other biogenic amines from the botanical material into a liquid solvent suitable for chromatographic analysis.

  • Apparatus:

    • Analytical balance

    • Grinder or mill

    • Sonicator bath

    • Centrifuge

    • Volumetric flasks

    • Syringe filters (e.g., 0.45 µm PTFE)

  • Reagents:

    • Methanol (HPLC grade)

    • Water (deionized or HPLC grade)

    • Formic acid or other acidifier (for LC-MS compatibility)

  • Procedure:

    • Homogenize the dried plant material (e.g., bitter orange peel, ground barley) to a fine powder.

    • Accurately weigh approximately 100-500 mg of the homogenized sample into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., methanol/water mixture).

    • Sonicate the mixture for a specified period (e.g., 30 minutes) to facilitate extraction.

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into a vial for analysis.

Analytical Methodology: LC-MS/MS for Quantification

LC-MS/MS provides high selectivity and sensitivity for the quantification of this compound, even at low concentrations.[6][7][8]

  • Objective: To separate this compound from other components in the extract and to quantify it using tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For this compound (C9H13NO, exact mass: 151.10), a common precursor ion would be [M+H]+ at m/z 152.1. Product ions would be determined by fragmentation of the precursor ion.

  • Quantification:

    • A calibration curve is generated using certified reference standards of this compound at known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analytical Methodology: HPLC-UV for Quantification

HPLC-UV is a more widely available technique that can also be used for quantification, although it may be more susceptible to interferences from co-eluting compounds.[4][5]

  • Objective: To separate and quantify this compound based on its ultraviolet absorbance.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions (Example):

    • Similar column and mobile phase conditions to LC-MS/MS can be used.

    • Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (typically around 225 nm or 275 nm).

  • Quantification:

    • Similar to LC-MS/MS, a calibration curve is constructed using reference standards to determine the concentration in the sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for confirming the botanical origin of this compound and the biosynthetic pathway of related amines.

cluster_0 Sample Preparation cluster_1 Analytical Identification & Quantification cluster_2 Data Interpretation & Reporting Sample Acquisition Sample Acquisition Homogenization Homogenization Sample Acquisition->Homogenization Extraction Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing HPLC-UV Analysis->Data Processing Quantification of NMT Quantification of NMT Data Processing->Quantification of NMT Comparison to Reference Comparison to Reference Quantification of NMT->Comparison to Reference Report Generation Report Generation Comparison to Reference->Report Generation Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase This compound This compound Tyramine->this compound Tyramine N-methyltransferase Hordenine (N,N-dimethyltyramine) Hordenine (N,N-dimethyltyramine) This compound->Hordenine (N,N-dimethyltyramine) N-methyltransferase

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methyltyramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Methyltyramine, a protoalkaloid used in various research applications. Adherence to these protocols is critical due to the compound's potential hazards.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making conscientious disposal a key environmental responsibility.[3]

Hazard Profile and Personal Protective Equipment

Before handling or preparing for disposal, it is crucial to be aware of the specific hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionGHS Code
Acute Oral ToxicityHarmful if swallowedH302
Acute Dermal ToxicityHarmful in contact with skinH312
Acute Inhalation ToxicityHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effectsH410

Source: [1][3]

To mitigate these risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used in areas with inadequate ventilation or when dust formation is possible.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Methodology for Waste Collection and Disposal:

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled, and sealed container. The container should be sturdy and leak-proof.

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound." Include the appropriate hazard pictograms (e.g., exclamation mark for irritant, environment pictogram).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

    • Hazardous waste must be transported, treated, and disposed of at a permitted facility in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

N_Methyltyramine_Disposal_Workflow start_end start_end process process decision decision precaution precaution storage storage disposal disposal start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill collect_waste Step 2: Collect Waste in a Designated Container label_container Step 3: Securely Seal & Label Container as 'Hazardous Waste: This compound' collect_waste->label_container is_spill->collect_waste No sweep_up Sweep carefully, avoiding dust creation is_spill->sweep_up Yes sweep_up->collect_waste store_waste Step 4: Store in a Designated Secure Storage Area label_container->store_waste contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Waste Disposed of by Approved Facility contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for N-Methyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for handling N-Methyltyramine in the laboratory. Adherence to these procedures is critical for ensuring the safety of all personnel.

This compound hydrochloride is a bioactive compound utilized in various research applications.[1][2] As with any chemical, understanding and implementing proper safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Causes skin irritation.[3][5]

  • Causes serious eye irritation.[3][5]

  • May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles with side-shields are required.[4][6]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for degradation or punctures before each use.[4][5][6]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and kept fully buttoned.
ApronA chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][5]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound. The following diagram illustrates the step-by-step procedure for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials prep_emergency Ensure Emergency Equipment is Accessible prep_materials->prep_emergency handling_weigh Weigh this compound in Fume Hood prep_emergency->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Surfaces handling_transfer->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_label Ensure Proper Labeling cleanup_wash->storage_label storage_conditions Store in Designated Area storage_label->storage_conditions

Figure 1. A step-by-step workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical components of the safe handling of this compound.

Storage:

  • Keep the container tightly sealed.[4]

  • Store in a cool, well-ventilated area.[4]

  • Protect from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1][2][4]

Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • One approved method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not allow the product to enter drains.[6]

Hierarchy of Controls

To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering More Effective administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Less Effective

Figure 2. The hierarchy of controls for managing exposure to this compound.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.